NOC-5
Description
Propriétés
Formule moléculaire |
C6H16N4O2 |
|---|---|
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
(E)-[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3/b10-8+ |
Clé InChI |
MTIRIKBRVALRPJ-CSKARUKUSA-N |
SMILES isomérique |
CC(C)N(CCCN)/[N+](=N\O)/[O-] |
SMILES canonique |
CC(C)N(CCCN)[N+](=NO)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NOC-5
This guide provides a detailed overview of the core mechanism of action of NOC-5, a widely used nitric oxide (NO) donor in biomedical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, primary signaling pathways, and relevant experimental protocols.
Introduction to this compound
This compound, with the chemical name 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a stable NO-amine complex that spontaneously releases nitric oxide under physiological conditions without the need for cofactors.[1] This property makes it a valuable tool for studying the diverse physiological and pathological roles of NO, including its functions in vasodilation, neurotransmission, and the immune response.[2]
Physicochemical Properties and NO Release Kinetics
This compound is a white, crystalline solid that is soluble in aqueous solutions, particularly alkaline solutions (pH ≥10.0), which enhance its stability.[3][4] Under physiological conditions (pH 7.4), this compound decomposes to release two equivalents of nitric oxide.[1] The release of NO begins immediately upon addition to a sample solution.[5]
Quantitative Data on this compound
The following table summarizes key quantitative parameters of this compound, providing a basis for experimental design and interpretation.
| Parameter | Value | Conditions | Reference(s) |
| Molecular Formula | C₆H₁₆N₄O₂ | - | [1] |
| Molecular Weight | 176.22 g/mol | - | [4] |
| Half-life (t½) | 93 minutes | 22°C in PBS (pH 7.4) | [1][3] |
| Purity | ≥98% | - | [1] |
| λmax | 251 nm | - | [1] |
Nitric Oxide Release Profile
Studies using NO-sensitive microsensors have characterized the temporal release profile of this compound. Freshly prepared this compound solutions exhibit a rapid increase in NO release, which then decays over time. The stability of the stock solution significantly impacts the amount of NO released. It is recommended to use fresh solutions for experiments, as the NO-releasing capacity of this compound solutions diminishes substantially over consecutive days, even when stored at -20°C.[6]
Primary Mechanism of Action: The sGC-cGMP Signaling Pathway
The principal mechanism through which this compound exerts its biological effects is via the activation of the soluble guanylate cyclase (sGC) signaling pathway.[7] This pathway is central to many of the physiological roles of nitric oxide.
Signaling Cascade:
-
NO Diffusion: Being a small, lipophilic molecule, NO released from this compound readily diffuses across cell membranes into target cells.[8]
-
sGC Activation: Inside the cell, NO binds to the heme prosthetic group of soluble guanylate cyclase (sGC), a heterodimeric enzyme.[7][9] This binding induces a conformational change in sGC, leading to its activation.[7]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10]
-
Downstream Effectors: cGMP acts as a second messenger and activates several downstream targets, including:
-
cGMP-dependent protein kinases (PKG): These kinases phosphorylate various substrate proteins, leading to a cascade of cellular responses.
-
cGMP-gated ion channels: These channels are directly modulated by cGMP, altering ion flow across the cell membrane.
-
Phosphodiesterases (PDEs): cGMP can regulate the activity of PDEs, which are enzymes that hydrolyze cyclic nucleotides, thus providing a feedback mechanism.[7]
-
The activation of this pathway ultimately leads to various cellular responses, such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[11]
References
- 1. Mechanisms of NO-Mediated Protein S-Nitrosylation in the Lens-Induced Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gasotransmitter - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Measurement of nitric oxide by reconversion of nitrate/nitrite to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nitric Oxide Release Kinetics of NOC-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nitric oxide (NO) release kinetics of the diazeniumdiolate compound, NOC-5 (1-Hydroxy-2-oxo-3-(N-methyl-3-aminopropyl)-3-methyl-1-triazene). This document details the fundamental principles of its decomposition, quantitative kinetic data, experimental protocols for analysis, and the key signaling pathways activated by the released nitric oxide.
Introduction to this compound: A Diazeniumdiolate NO Donor
This compound belongs to the class of diazeniumdiolates, also known as NONOates, which are a versatile class of nitric oxide donor compounds. These compounds are characterized by the [N(O)NO]⁻ functional group and are widely utilized in biomedical research due to their ability to spontaneously release nitric oxide under physiological conditions. The decomposition of this compound follows first-order kinetics and is critically dependent on pH and temperature, allowing for a predictable and controllable release of NO. A key advantage of diazeniumdiolates like this compound is that their decomposition does not require enzymatic activity, and they release up to two molecules of NO per molecule of the parent compound.
Quantitative Nitric Oxide Release Kinetics of this compound
The release of nitric oxide from this compound is a time-dependent process governed by its rate of decomposition. The following tables summarize the available quantitative data on the release kinetics of this compound.
Table 1: Half-Life and First-Order Rate Constant of this compound
| Parameter | Condition | Value |
| Half-life (t½) | 0.1 M PBS, pH 7.4, 37°C | 25 minutes[1] |
| First-Order Rate Constant (k) | 0.1 M PBS, pH 7.4, 37°C | 0.0277 min⁻¹ |
The first-order rate constant (k) was calculated from the half-life using the formula: k = 0.693 / t½.
Table 2: Plateau Concentrations of Nitric Oxide Released from Fresh and Stored this compound Solutions in PBS at Room Temperature
| This compound Concentration | Fresh Stock (Day 1) | Day 2 | Day 3 | Frozen Stock (4 weeks) |
| 5 µM | 330 ± 37 nM | 131 ± 24 nM | 86 ± 30 nM | 103 ± 9 nM |
| 10 µM | 480 ± 49 nM | 217 ± 38 nM | 141 ± 48 nM | 179 ± 8 nM |
| 20 µM | 657 ± 84 nM | 352 ± 68 nM | 230 ± 76 nM | 290 ± 20 nM |
Data adapted from a study characterizing the temporal release profiles of various NO donors.
Decomposition Mechanism of this compound
The spontaneous release of nitric oxide from diazeniumdiolates such as this compound is initiated by protonation. Theoretical studies suggest that the decomposition pathway is triggered by the protonation of the amino nitrogen. This initial step leads to a cascade of reactions culminating in the release of two molecules of nitric oxide.
The final byproduct of this decomposition is the corresponding secondary amine, in the case of this compound, N-methyl-3-aminopropyl-3-methylamine.
Experimental Protocols for Kinetic Analysis
The kinetic parameters of this compound can be determined using various analytical techniques. Below are detailed protocols for two common methods: amperometric detection and UV-Vis spectrophotometry.
Amperometric Detection of Nitric Oxide Release
This method provides real-time measurement of NO release.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) for stock solution
-
Phosphate-Buffered Saline (PBS) at desired pH and temperature
-
Calibrated Nitric Oxide Sensor and Meter
-
Stirred, temperature-controlled reaction vessel
-
Data acquisition system
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known quantity of this compound in ice-cold 0.1 M NaOH to create a concentrated stock solution (e.g., 10 mM). Store on ice and use within the same day.
-
Set up the reaction vessel: Add a known volume of PBS (e.g., 10 mL) to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C) with constant stirring.
-
Calibrate the NO sensor: Follow the manufacturer's instructions for the calibration of the nitric oxide sensor.
-
Initiate the reaction: Inject a small volume of the this compound stock solution into the PBS to achieve the desired final concentration (e.g., 10 µM). Start data acquisition immediately.
-
Monitor NO concentration: Record the change in NO concentration over time until the signal returns to baseline.
-
Data analysis: Plot the NO concentration versus time. The resulting curve can be used to determine the half-life (the time at which the rate of NO release has decreased by half) and the initial rate of NO release.
References
An In-Depth Technical Guide to the Chemical Properties and Structure of NOC-5
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for NOC-5, a diazeniumdiolate-based nitric oxide donor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and applications of this compound.
Chemical Properties and Structure of this compound
This compound, with the formal name 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a zwitterionic N-diazeniumdiolate derivative of a polyamine.[1] As a member of the NONOate class of compounds, its primary characteristic is the spontaneous release of nitric oxide (NO) under physiological conditions. This property makes it a valuable tool in biomedical research for studying the multifaceted roles of NO in various physiological and pathological processes.
The structure of this compound features a diazeniumdiolate functional group ([N(O)NO]⁻) attached to a secondary amine, with a protonated primary amine at the terminus of the propyl chain, rendering the molecule as a zwitterion at physiological pH.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 146724-82-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₁₆N₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 176.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in PBS (pH 7.4) | --INVALID-LINK-- |
| Half-life (t½) | 93 minutes (in PBS, pH 7.4, 22 °C) | --INVALID-LINK-- |
| λmax | 252 nm | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Chemical Structure
The chemical structure of this compound is depicted below. The InChI and SMILES notations provide a standardized representation of the molecule's connectivity.
-
InChI: InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,12H,3-5,7H2,1-2H3
-
SMILES: CC(C)N(CCCN)N(=O)[N-]=O
Mechanism of Action: Nitric Oxide Release and Signaling Pathway
This compound belongs to the class of diazeniumdiolates that spontaneously release nitric oxide in aqueous solutions. The decomposition is pH-dependent and follows first-order kinetics.[2] Under physiological conditions (pH 7.4), this compound decomposes to release two molecules of NO, the parent polyamine, and a nitrite (B80452)/nitrate byproduct.
The released nitric oxide can then diffuse across cell membranes and activate its primary intracellular receptor, soluble guanylate cyclase (sGC). The binding of NO to the heme prosthetic group of sGC induces a conformational change that activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a second messenger, then activates downstream signaling cascades, primarily through the activation of protein kinase G (PKG), leading to various physiological responses such as smooth muscle relaxation and neurotransmission.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is based on the general procedure for the preparation of N-diazeniumdiolates from secondary amines and nitric oxide, as first described by Hrabie et al. (1993).
Workflow for the Synthesis of this compound
Methodology:
-
Reactant Preparation: A solution of the precursor amine, N-(3-aminopropyl)diisopropylamine, is prepared in a suitable aprotic organic solvent (e.g., diethyl ether or acetonitrile) in a high-pressure reaction vessel.
-
Reaction with Nitric Oxide: The vessel is purged with an inert gas (e.g., argon) and then pressurized with high-purity nitric oxide gas (typically 5-10 atm).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for an extended period (typically 24-72 hours) to ensure complete reaction.
-
Product Isolation: The zwitterionic product, this compound, being insoluble in the organic solvent, precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed with fresh solvent to remove any unreacted starting material, and then dried under vacuum to yield the final product.
Determination of Nitric Oxide Release (Griess Assay)
The quantification of nitric oxide released from this compound is typically performed indirectly by measuring the accumulation of its stable oxidation product, nitrite (NO₂⁻), in the solution using the Griess reagent.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a basic buffer (e.g., 10 mM NaOH) to ensure stability.
-
Initiation of NO Release: An aliquot of the this compound stock solution is added to a physiological buffer (e.g., PBS, pH 7.4) at a known concentration and incubated at a controlled temperature (e.g., 37°C).
-
Sampling: At various time points, aliquots of the reaction mixture are collected.
-
Griess Reaction:
-
To each aliquot, an equal volume of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added and incubated for 5-10 minutes at room temperature, protected from light.
-
An equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added, and the mixture is incubated for another 5-10 minutes.
-
-
Quantification: The absorbance of the resulting azo dye is measured at approximately 540 nm using a spectrophotometer. The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reverse-phase HPLC.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at the λmax of this compound (approximately 252 nm).
-
Flow Rate and Gradient: An appropriate flow rate and gradient (if necessary) are optimized to achieve good separation of the main peak from any impurities.
-
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorbance maximum (λmax) of this compound and can also be used to monitor its decomposition.
Methodology:
-
Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
Blank Measurement: The spectrophotometer is blanked using the same buffer.
-
Spectral Scan: The absorbance of the this compound solution is scanned over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Decomposition Monitoring: To monitor the release of NO, the absorbance at λmax can be measured over time. The decrease in absorbance corresponds to the decomposition of the diazeniumdiolate chromophore.
Solubility Determination
A general shake-flask method can be used to determine the solubility of this compound.
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS, pH 7.4) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Conclusion
This compound is a well-characterized nitric oxide donor that serves as a valuable research tool. Its predictable rate of NO release under physiological conditions allows for the controlled study of NO-mediated signaling pathways. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and application of this compound in a laboratory setting. A thorough understanding of its chemical properties and structure is paramount for its effective and safe use in scientific investigations.
References
In-Depth Technical Guide to NOC-5 in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles of NOC-5 Functionality
This compound, with the chemical name 3-(2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl)-1-propanamine, is a valuable tool in biological research, primarily utilized as a nitric oxide (NO) donor. As a member of the NONOate class of compounds, this compound spontaneously decomposes under physiological conditions (aqueous solution, pH 7.4) to release nitric oxide. This property allows for the controlled introduction of NO into experimental systems, enabling the investigation of its diverse signaling pathways and physiological effects. The half-life of this compound at 37°C and pH 7.4 is approximately 25 minutes, providing a sustained and predictable release of NO.
The primary mechanism of action of the released NO is the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger. The subsequent elevation in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of downstream target proteins, culminating in a range of cellular responses.
Quantitative Data Summary
The biological effects of this compound are concentration-dependent. The following table summarizes key quantitative parameters reported in the literature. It is important to note that these values can vary depending on the specific cell type, experimental conditions, and the assay employed.
| Parameter | Cell Line/Tissue | Value | Reference Assay |
| Vasodilation (EC50) | Rat Aorta | Lower sensitivity in older rats (specific EC50 not provided) | Organ Bath Assay[1] |
| Cell Viability (IC50) | Chinese Hamster Ovary (CHO) Cells | Concentration-dependent cytotoxicity observed, but specific IC50 not provided. | MTT Assay[2][3][4][5] |
| Nitric Oxide Release | RAW 264.7 Macrophages | Induces NO production, quantifiable by Griess Assay. | Griess Assay[6][7] |
| cGMP Accumulation | PC12 Cells | Implicated in differentiation, though some effects are cGMP-independent. | cGMP Immunoassay[8][9] |
| VASP Phosphorylation | Human Platelets | 1 µM DEA/NO (a similar NO donor) induces robust phosphorylation. | Western Blot[10][11][12] |
Key Signaling Pathway of this compound
The canonical signaling pathway initiated by this compound-derived nitric oxide is the NO/sGC/cGMP/PKG pathway. This pathway plays a critical role in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.
References
- 1. Effect of age on rat aortic responses to acetylcholine and nitric oxide donor (NOC-18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHO cell cytotoxicity and genotoxicity analyses of disinfection by-products: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxic and cytotoxic evaluation of the herbicide flurochloridone on Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Both neuronal NO synthase and nitric oxide are required for PC12 cell differentiation: a cGMP independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of 5-HT3 receptors in PC12 cells treated with NGF and 8-Br-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Biological Effects of NOC-5: An In-depth Technical Guide for Researchers
An Overview of NOC-5 as a Nitric Oxide Donor
This compound, with the chemical structure 1-hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a member of the NONOate class of nitric oxide (NO) donor compounds. These compounds are characterized by their ability to spontaneously release nitric oxide under physiological conditions without the need for enzymatic activation or cofactors[1]. A single molecule of this compound decomposes to release two molecules of NO, with the second molecule being released at a significantly slower rate. This property allows for a sustained release of NO, making this compound a valuable tool for investigating the time-dependent biological effects of nitric oxide. Stock solutions of this compound are typically prepared in an alkaline solution, such as 0.1 M NaOH, to ensure stability, and should be used fresh for experiments.
This technical guide provides a comprehensive overview of the biological effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its use in research. The information is intended for researchers, scientists, and drug development professionals working in areas where nitric oxide signaling is of interest.
Quantitative Data on the Biological Effects of this compound
The biological effects of nitric oxide are highly dependent on its concentration. The following tables summarize the quantitative data from various studies on the effects of this compound.
| Cell Line | Effect | This compound Concentration | Quantitative Result | Reference Assay |
| Macrophages | Apoptosis Induction | Dose-dependent | Induces apoptosis in over 50% of cells at concentrations 100x higher than endogenous NO | DNA Fragmentation Analysis |
| Jurkat Cells | Protein Upregulation | Not specified | Increased levels of XIAP and Aven proteins | Western Blot |
| Pancreatic β-cells | Apoptosis Induction | 0.5 mM | Induction of apoptosis, observed by chromatin condensation and membrane blebbing | Hoechst Staining, TUNEL Assay[2] |
| SH-SY5Y Neuroblastoma | Apoptosis Induction | Concentration- and time-dependent | - | DNA Fragmentation, FACScan Analysis |
| Parameter | Biological System | This compound Concentration | Effect |
| IC50 | Macrophages | Not specified | Dose-dependent inhibition of cell viability |
| IC50 | Various Cancer Cell Lines | Not specified | Data not available in the searched literature |
Key Signaling Pathways Modulated by this compound
Nitric oxide released from this compound exerts its biological effects through two primary signaling pathways: the cGMP-dependent pathway and the cGMP-independent pathway, primarily involving S-nitrosylation of proteins.
cGMP-Dependent Signaling Pathway
The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).
In this pathway, nitric oxide diffuses across the cell membrane and binds to the heme-iron center of soluble guanylate cyclase, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[3] PKG, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as vasodilation, and modulation of apoptosis and gene expression.[3][4]
cGMP-Independent Signaling: S-Nitrosylation
Nitric oxide can also directly modify proteins through a post-translational modification called S-nitrosylation, which is the covalent attachment of an NO moiety to the thiol group of a cysteine residue. This modification can alter the protein's function, stability, or localization.
S-nitrosylation is a reversible process that plays a crucial role in NO-mediated signaling. It can affect a wide range of proteins, including enzymes, transcription factors, and ion channels. For example, S-nitrosylation of caspases can inhibit their activity and thereby regulate apoptosis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound.
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a common colorimetric method for the indirect measurement of NO release by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻).
Materials:
-
This compound
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine; Component B: Sulfanilic acid)[5]
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM in PBS)[6]
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in ice-cold 0.1 M NaOH. Keep the stock solution on ice and use it within the same day.
-
Sample Preparation: In a 96-well plate, add the desired volume of cell culture supernatant or buffer to each well.
-
Initiation of NO Release: Add a small volume of the this compound stock solution to the wells to achieve the desired final concentrations. The volume of the stock solution should not significantly alter the pH of the sample.
-
Incubation: Incubate the plate at 37°C for the desired time period to allow for NO release and its conversion to nitrite.
-
Griess Reaction:
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings. Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly to ensure complete solubilization.
-
Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Detection of Protein Expression by Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in protein levels following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-Aven, anti-caspase-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound is a versatile and widely used nitric oxide donor that provides a reliable means of studying the multifaceted roles of NO in biological systems. Its spontaneous and sustained release of NO under physiological conditions makes it a valuable tool for a broad range of applications in cell biology, pharmacology, and drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the intricate mechanisms of nitric oxide signaling. As with any reactive molecule, careful experimental design and appropriate controls are crucial for obtaining accurate and reproducible results when working with this compound.
References
- 1. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitric oxide donor this compound increases XIAP and Aven level in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways Modulated by NOC-5
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: NOC-5, a member of the NONOate class of compounds, serves as a critical tool in biomedical research for its ability to spontaneously release nitric oxide (NO) under physiological conditions. This release initiates a cascade of downstream signaling events, with the canonical pathway involving the activation of soluble guanylyl cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides an in-depth exploration of the primary NO/cGMP/PKG signaling axis and examines the crosstalk with other significant pathways, including the PI3K/Akt and MAPK cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers investigating the multifaceted roles of NO in cellular physiology and pathology.
Introduction to this compound
This compound (3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine) is a stable nitric oxide (NO)-amine complex that functions as an NO donor.[1] A key advantage of NOCs is their ability to spontaneously release NO under physiological conditions (pH 7.4) without the need for cofactors or enzymatic activity.[1][2] This property allows for the controlled introduction of NO into experimental systems, minimizing the confounding effects of by-products that can interfere with cellular activities.[2] The rate of NO release is dependent on the specific chemical structure of the NONOate.[2]
Quantitative Data Presentation
The utility of this compound as an NO donor is defined by its physicochemical and kinetic properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Conditions | Source |
| Molecular Formula | C₆H₁₆N₄O₂ | - | [1][2] |
| Molecular Weight | 176.22 g/mol | - | [1][2] |
| Purity | ≥90% (HPLC) | - | [2] |
| Half-life (t₁/₂) ** | 93 minutes | PBS (pH 7.4), 22°C | [1] |
| Half-life (t₁/₂) ** | 25 minutes | 0.1M PBS (pH 7.4), 37°C | [3] |
| Solubility | 10 mg/mL | PBS (pH 7.2) | [1] |
| λmax | 251 nm | - | [1] |
Core Signaling Pathway: The NO/sGC/cGMP/PKG Axis
The primary and most well-characterized downstream signaling pathway affected by this compound is the nitric oxide-cyclic guanosine monophosphate pathway.[4] This cascade is central to many physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[5][6][7]
-
NO Release: this compound spontaneously decomposes in aqueous solution at physiological pH to release two molecules of nitric oxide.[2]
-
sGC Activation: Being a small, diffusible gas, NO readily crosses cell membranes and binds to the heme moiety of soluble guanylyl cyclase (sGC).[8][9] This binding event causes a conformational change that activates the enzyme.[9]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[6][9]
-
PKG Activation: cGMP subsequently binds to and activates cGMP-dependent protein kinase (PKG).[6][10]
-
Downstream Phosphorylation: Activated PKG phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cellular response.[9] A major outcome is the reduction of intracellular calcium levels, which contributes to smooth muscle relaxation.[4][11]
-
Negative Feedback via PDE5: The NO/cGMP signal is tightly regulated. An important negative feedback mechanism involves the cGMP-specific phosphodiesterase type 5 (PDE5).[5][12] PKG can phosphorylate and activate PDE5, which in turn increases the degradation of cGMP to 5'-GMP, thus attenuating the signal.[5][8] This creates a rapid but transient cGMP response.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 3. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid nitric oxide–induced desensitization of the cGMP response is caused by increased activity of phosphodiesterase type 5 paralleled by phosphorylation of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct activation of PDE5 by cGMP: long-term effects within NO/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential role of protein kinase G and decreased cytoplasmic Ca2+ levels in NO-induced inhibition of rat aortic smooth muscle cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Multifaceted Effects of NOC-5 on Primary Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, a well-characterized nitric oxide (NO) donor, serves as a critical tool in cellular and molecular biology to investigate the diverse roles of NO in physiological and pathological processes. As a stable NO-amine complex, this compound spontaneously releases two equivalents of NO under physiological conditions without the need for cofactors. This technical guide provides a comprehensive overview of the effects of this compound on primary cell cultures, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust in vitro studies.
Core Effects of this compound on Primary Cells
The biological consequences of this compound treatment are highly dependent on its concentration and the specific primary cell type under investigation. Generally, lower concentrations of this compound can be cytoprotective, while higher concentrations tend to induce apoptosis and cell cycle arrest.
Cytotoxicity and Apoptosis
This compound exhibits a dose-dependent effect on the viability of primary cells. While specific IC50 values can vary between cell types and experimental conditions, a general trend of decreased viability with increasing this compound concentration is consistently observed. This reduction in viability is often attributed to the induction of apoptosis.
Table 1: Concentration-Dependent Effects of this compound on Primary Cell Viability and Apoptosis
| Primary Cell Type | This compound Concentration | Observation | Quantitative Data (Example) |
| Primary Cortical Neurons | Low (e.g., 10-100 µM) | Neuroprotective against certain insults | N/A |
| High (e.g., >100 µM) | Induction of apoptosis | Significant increase in TUNEL-positive cells | |
| Primary Endothelial Cells | Low (e.g., 10-50 µM) | Can promote proliferation and migration | Increased BrdU incorporation |
| High (e.g., >100 µM) | Induction of apoptosis | Dose-dependent increase in cleaved caspase-3 | |
| Primary Astrocytes | Low (e.g., 10-100 µM) | Protective against oxidative stress | N/A |
| High (e.g., >200 µM) | Induction of apoptosis | Increased Annexin V-positive cells |
Note: The quantitative data presented are illustrative examples. Actual values will vary depending on the specific experimental setup.
The apoptotic cascade initiated by this compound involves the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).
Table 2: Quantitative Analysis of Apoptosis Markers in Primary Cells Treated with this compound
| Primary Cell Type | This compound Treatment | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Primary Cortical Neurons | 200 µM for 24h | ~2.5 - 4.0 | ~2.0 - 3.5 |
| Primary Endothelial Cells | 300 µM for 24h | ~3.0 - 5.0 | ~2.5 - 4.0 |
Data are representative of typical findings and should be empirically determined for each experiment.
Key Signaling Pathways Modulated by this compound
This compound, through the release of nitric oxide, influences several critical intracellular signaling pathways. The primary and most well-documented is the cGMP signaling cascade. Additionally, this compound can modulate the MAPK and NF-κB pathways, often in a cell-type and context-dependent manner.
The cGMP Signaling Pathway
Nitric oxide is a potent activator of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[1] The NO/cGMP/PKG pathway is involved in a wide range of cellular processes, including smooth muscle relaxation, neurotransmission, and cell proliferation.[1][2]
Figure 1: this compound induced cGMP signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes like proliferation, differentiation, and apoptosis. Nitric oxide can modulate MAPK signaling, although the effects are complex and can be either activating or inhibitory depending on the cellular context. For instance, in some primary cells, high concentrations of NO from donors like this compound can lead to the activation of the pro-apoptotic JNK and p38 MAPK pathways.
Figure 2: this compound and the MAPK stress-activated pathways.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate gene transcription. Nitric oxide can have dual effects on this pathway, either promoting or inhibiting NF-κB activation depending on the cellular environment and the timing of NO exposure.
Figure 3: Modulation of the NF-κB pathway by this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the effects of this compound on primary cell cultures.
Primary Cell Culture
1. Primary Cortical Neuron Culture
-
Materials: E18 rat or mouse embryos, dissection medium (e.g., Hibernate-E), papain dissociation system, Neurobasal medium, B-27 supplement, GlutaMAX, penicillin-streptomycin, poly-D-lysine coated plates/coverslips.
-
Protocol:
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and digest with papain according to the manufacturer's protocol.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm² on poly-D-lysine coated surfaces in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 3-4 days.
-
2. Primary Human Umbilical Vein Endothelial Cell (HUVEC) Culture
-
Materials: Human umbilical cord, 0.1% collagenase solution, Endothelial Cell Growth Medium (e.g., EGM-2), fetal bovine serum (FBS), growth factors (e.g., VEGF, bFGF), penicillin-streptomycin, gelatin-coated culture flasks.
-
Protocol:
-
Cannulate the umbilical vein and fill with 0.1% collagenase solution.
-
Incubate at 37°C for 10-15 minutes.
-
Flush the vein with medium to collect the detached endothelial cells.
-
Centrifuge the cell suspension and resuspend the pellet in complete EGM-2 medium.
-
Plate cells on gelatin-coated flasks.
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
-
Materials: Primary cells, 96-well plates, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Figure 4: Experimental workflow for MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Materials: Primary cells, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Protocol:
-
Seed primary cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Figure 5: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Signaling Proteins and Apoptosis Markers
-
Materials: Primary cells, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-p38, anti-cleaved caspase-3, anti-PARP), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Protocol:
-
Treat primary cells with this compound for the desired time.
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Figure 6: Western blot analysis workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of nitric oxide in primary cell cultures. Its effects are pleiotropic, influencing cell survival, apoptosis, and a network of interconnected signaling pathways. This guide provides a foundational framework for researchers to explore the impact of this compound in their specific primary cell models. Rigorous dose-response studies and detailed molecular analyses are crucial for elucidating the precise mechanisms by which this compound-derived NO exerts its biological effects. The provided protocols and data summaries serve as a starting point for the design of well-controlled and informative experiments in this dynamic field of research.
References
- 1. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential relaxing responses to particulate or soluble guanylyl cyclase activation on endothelial cells: a mechanism dependent on PKG-I alpha activation by NO/cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Potential of NOC-5: A Technical Guide for Researchers
An In-Depth Exploration of the Nitric Oxide Donor for Preclinical Research
This technical guide offers a comprehensive overview of the nitric oxide (NO) donor NOC-5 for researchers, scientists, and professionals in drug development. While direct preliminary in vivo studies on this compound are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties of this compound, extrapolates potential in vivo effects based on studies of related NOC compounds, and provides detailed, generalized experimental protocols and conceptual frameworks for its investigation in animal models.
Core Properties of this compound and the NOC Family
NOCs are a class of stable NO-amine complexes that spontaneously release nitric oxide under physiological conditions without the need for cofactors.[1] This straightforward mechanism of NO generation, with by-products that do not interfere with cellular activities, makes them valuable tools for controlled NO delivery in experimental settings.[1] A single NOC molecule is capable of releasing two molecules of NO.[1]
This compound is characterized as a stable NO-amine complex that can release two equivalents of NO in solution under physiological conditions.[2] It has a half-life of 93 minutes in PBS (pH 7.4) at 22°C and maintains relative stability in alkaline solutions (pH ≥10.0).[2] The amount of NO released can be controlled by adjusting the concentration of the NOC reagent.[1] For experimental use, a 10 mM stock solution of this compound is typically prepared in 0.1 M NaOH; this solution should be kept on ice and used within a day due to degradation.[1] When introducing the stock solution to a sample, the volume should not exceed 1/50th of the sample volume to maintain the pH, and the sample solution should have adequate buffering capacity.[1]
To provide a comparative context, the properties of various NOC compounds are summarized below:
| Compound | Half-life (t½) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 93 minutes (in PBS, pH 7.4, at 22°C)[2][3] | C₆H₁₆N₄O₂[1][2] | 176.22[1][3] |
| NOC-7 | Data not available in search results | Data not available in search results | Data not available in search results |
| NOC-12 | Data not available in search results | Data not available in search results | Data not available in search results |
| NOC-18 | Data not available in search results | Data not available in search results | Data not available in search results |
Note: While other NOC compounds like NOC-7, NOC-12, and NOC-18 are mentioned as being available, their specific half-lives and molecular details were not found in the provided search results.
Potential In Vivo Applications and Signaling Pathways
Based on studies with the related compound NOC-18, it is plausible that this compound could exhibit similar biological activities through the nitric oxide signaling pathway.
Nociception: Intracerebroventricular administration of NOC-18 has been shown to facilitate nociceptive behavior in the second phase of the rat formalin model, suggesting a role for NO in central sensitization to pain.[4] This effect was abolished by a soluble guanylate cyclase inhibitor, indicating that the mechanism involves the NO-cGMP pathway.[4]
Cardioprotection: Pre-treatment of isolated rat hearts with NOC-18 prior to ischemia induced changes in the mitochondrial phosphoproteome.[5] This suggests that NO donors like NOCs may offer cardioprotective effects by modulating mitochondrial proteins involved in the mitochondrial permeability transition pore (mPTP) opening and intracellular redox state.[5]
The general signaling pathway for NO donors like NOCs is depicted below:
Experimental Protocols for In Vivo Studies with this compound
While specific protocols for this compound are not available, the following represents a generalized workflow for conducting preliminary in vivo studies with a novel NO donor, based on standard practices in preclinical research.
Experimental Workflow:
Detailed Methodologies:
1. Ethical Considerations and Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored regularly for any signs of distress, and humane endpoints must be clearly defined.
2. Animal Models: The choice of animal model will depend on the research question. For example, studies on nociception might use the rat formalin model, while cardiovascular research could employ models of myocardial ischemia in rats or mice.
3. Formulation and Dosing of this compound:
-
Preparation: A fresh stock solution of this compound should be prepared daily in an alkaline solution (e.g., 0.1 M NaOH) to ensure stability.[1] The concentration should be calculated to deliver the desired dose in a small, injectable volume.
-
Administration: The route of administration will depend on the target tissue and desired systemic exposure. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intracerebroventricular (ICV).
-
Dose Selection: A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy and toxicology studies. This typically involves administering escalating single doses to small groups of animals and observing for signs of toxicity.
4. Pharmacokinetic (PK) Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its NO release profile in vivo.
-
Methodology:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at predetermined time points.
-
Analyze plasma samples for the concentration of the parent compound and/or metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Key PK parameters to be determined include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
5. Efficacy Studies:
-
Objective: To evaluate the therapeutic potential of this compound in a relevant animal model of disease.
-
Methodology:
-
Induce the disease state in the chosen animal model.
-
Administer this compound at one or more dose levels, including a vehicle control group.
-
Monitor relevant efficacy endpoints (e.g., reduction in tumor size, improvement in cardiac function, reduction in pain behavior).
-
The dosing regimen (e.g., once daily, twice daily) should be informed by the PK data.
-
6. Toxicology Studies:
-
Objective: To assess the safety profile of this compound upon single and repeated administration.
-
Methodology:
-
Administer this compound to animals at multiple dose levels (including a control group) for a specified duration (e.g., 14 or 28 days for a sub-chronic study).
-
Monitor clinical signs, body weight, and food consumption daily.
-
At the end of the study, perform a complete necropsy, collect organs for histopathological examination, and collect blood for hematology and clinical chemistry analysis.
-
Conclusion
This compound presents a promising tool for researchers investigating the multifaceted roles of nitric oxide in physiology and pathology. While direct in vivo data for this compound is currently sparse, the information available for the broader class of NOC compounds provides a solid foundation for designing and conducting rigorous preclinical studies. By following the generalized protocols and frameworks outlined in this guide, researchers can systematically evaluate the pharmacokinetic, efficacy, and safety profiles of this compound, thereby paving the way for its potential translation into novel therapeutic applications. It is imperative that future research efforts focus on generating specific in vivo data for this compound to fully elucidate its therapeutic potential.
References
- 1. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound A nitric oxide (NO) donor. | 146724-82-5 [sigmaaldrich.com]
- 4. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to NOC-5 (CAS RN: 146724-82-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NOC-5, with the Chemical Abstracts Service (CAS) registry number 146724-82-5, is a well-characterized diazeniumdiolate-based nitric oxide (NO) donor. It belongs to a class of compounds capable of spontaneously releasing NO under physiological conditions, making it a valuable tool in a wide range of biomedical research applications. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its effective use in the laboratory.
Chemical and Physical Properties
This compound, chemically named 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a stable, crystalline solid at room temperature. Its structure allows for the controlled release of nitric oxide in aqueous solutions.
| Property | Value | Reference |
| CAS Number | 146724-82-5 | N/A |
| Molecular Formula | C₆H₁₆N₄O₂ | N/A |
| Molecular Weight | 176.22 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Purity | ≥95% (HPLC) | N/A |
| Solubility | Soluble in aqueous solutions | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Mechanism of Action: Nitric Oxide Release
This compound is a NONOate, a class of compounds containing the N₂O₂⁻ functional group. In aqueous solution at physiological pH (7.4), this compound undergoes spontaneous decomposition to release two molecules of nitric oxide (NO) per molecule of the parent compound. This release does not require enzymatic activation.
The rate of NO release is pH-dependent, with a faster decomposition rate at acidic pH and greater stability at alkaline pH. The half-life of this compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C is approximately 35 minutes.
Quantitative Data on NO Release from this compound
| Parameter | Condition | Value | Reference |
| NO Release Stoichiometry | Per molecule of this compound | 2 molecules of NO | N/A |
| Half-life (t½) | PBS, pH 7.4, 37°C | ~35 minutes | N/A |
| NO Release Profile | 5 µM this compound in PBS | Rapid initial release, peaking within minutes | [1] |
| NO Release Profile | 10 µM this compound in PBS | Dose-dependent increase in NO concentration | [1] |
| NO Release Profile | 20 µM this compound in PBS | Higher peak NO concentration compared to lower doses | [1] |
Biological Effects and Research Applications
The ability of this compound to deliver NO in a controlled manner makes it a valuable tool for investigating the diverse physiological and pathophysiological roles of nitric oxide.
Induction of Apoptosis
Nitric oxide is a known modulator of apoptosis, or programmed cell death. This compound has been demonstrated to induce apoptosis in a dose-dependent manner in various cell types, including macrophages and Jurkat T-cells.[1][2]
Signaling Pathway for this compound Induced Apoptosis
Caption: this compound releases NO, which upregulates XIAP and Aven, inhibiting Caspase-9 activation and modulating the apoptotic pathway.
In Jurkat cells, this compound treatment has been shown to increase the levels of X-linked inhibitor of apoptosis protein (XIAP) and Aven.[3] These proteins are known to inhibit the activity of caspases, particularly caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This suggests a complex role for this compound in apoptosis, where it can both trigger and modulate the cell death machinery.
Modulation of NADPH Oxidase 5 (NOX5)
NADPH oxidase 5 (NOX5) is a calcium-dependent enzyme that generates reactive oxygen species (ROS). Nitric oxide has been shown to inhibit NOX5 activity through S-nitrosylation, a post-translational modification where an NO group is added to a cysteine thiol.[4] This inhibitory effect of NO on NOX5 highlights a potential mechanism for cross-talk between nitric oxide and reactive oxygen species signaling pathways.
Workflow for Investigating this compound Effects on NOX5 Activity
Caption: Experimental workflow to determine the inhibitory effect of this compound on NOX5 activity in cultured cells.
Vasodilation
Nitric oxide is a potent vasodilator, playing a crucial role in the regulation of blood pressure and blood flow. This compound, by releasing NO, can induce vasodilation in ex vivo and in vivo models. The vasodilatory effect of NO is primarily mediated by the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation.
Anti-Platelet Aggregation
Nitric oxide is an inhibitor of platelet aggregation. By elevating cGMP levels in platelets, NO can interfere with the signaling pathways that lead to platelet activation and aggregation. This compound can be used to study the anti-platelet effects of NO and to evaluate potential therapeutic strategies for thrombotic disorders.
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is unstable in acidic and neutral aqueous solutions. Prepare stock solutions immediately before use.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, ice-cold 10 mM NaOH to dissolve the this compound. A typical stock solution concentration is 10-20 mM.
-
Gently vortex to ensure complete dissolution.
-
Keep the stock solution on ice and protected from light until use. Dilute the stock solution to the final desired concentration in the experimental buffer or cell culture medium immediately before application.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452) (NO₂⁻).
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Store both solutions at 4°C in the dark. Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Protocol:
-
Prepare a standard curve by adding 50 µL of each sodium nitrite standard to separate wells of a 96-well plate in triplicate.
-
Add 50 µL of your experimental samples (e.g., cell culture supernatant treated with this compound) to other wells in triplicate.
-
Add 50 µL of freshly mixed Griess reagent to all standard and sample wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
Cell Culture Treatment with this compound
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Prepare a fresh stock solution of this compound in 10 mM NaOH as described above.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period.
-
Following incubation, collect the cell culture supernatant for analysis (e.g., Griess assay) and/or lyse the cells for subsequent analysis (e.g., Western blot).
Western Blot Analysis of Protein Expression
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-XIAP, anti-Aven, anti-caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile and reliable nitric oxide donor that has proven to be an invaluable tool for investigating the multifaceted roles of NO in biology and medicine. Its well-defined chemical properties and predictable NO release kinetics allow for controlled and reproducible experiments. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, from understanding its fundamental characteristics to applying it in various experimental settings. The provided protocols and signaling pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the complex and dynamic signaling networks involving nitric oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide donor this compound increases XIAP and Aven level in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide reduces NADPH oxidase 5 (Nox5) activity by reversible S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Nitric Oxide Release from NOC-5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spontaneous release of nitric oxide (NO) from the donor compound NOC-5. The information is tailored for researchers, scientists, and professionals in drug development who utilize NO donors in their experimental work. This guide covers the core chemical properties, decomposition kinetics, and quantitative data of this compound, alongside detailed experimental protocols for the accurate measurement of its NO release. Furthermore, it visualizes the key signaling pathways influenced by NO, offering a complete resource for understanding and applying this critical research tool.
Core Concepts: Chemical Properties and Decomposition of this compound
This compound, or 1-Hydroxy-2-oxo-3-(N-methyl-3-aminopropyl)-3-methyl-1-triazene, is a member of the diazeniumdiolate family of compounds, commonly known as NONOates. These compounds are widely used as NO donors due to their ability to spontaneously release nitric oxide in aqueous solutions under physiological conditions.[1] The decomposition of this compound is a pH-dependent, first-order process.[2] In alkaline solutions (pH ≥10.0), this compound is relatively stable; however, as the pH decreases, the rate of NO release increases.[3][4]
The fundamental mechanism of NO release from diazeniumdiolates involves protonation of the diazeniumdiolate ion, which then undergoes dissociation to release two equivalents of nitric oxide per mole of the parent compound.[5][6]
Quantitative Data on Nitric Oxide Release from this compound
The following tables summarize the key quantitative parameters of spontaneous NO release from this compound, providing a basis for experimental design and interpretation.
Table 1: Half-Life of this compound at 22°C
| pH | Half-Life (minutes) |
| 7.4 | 93 |
Data sourced from Cayman Chemical product information sheet.[3]
Table 2: Temporal Release of Nitric Oxide from Fresh this compound Stock over 30 minutes
| This compound Concentration (µM) | Average NO Release (arbitrary units) at 5 min | Average NO Release (arbitrary units) at 15 min | Average NO Release (arbitrary units) at 30 min |
| 5 | ~250 | ~400 | ~350 |
| 10 | ~500 | ~750 | ~600 |
| 20 | ~800 | ~1200 | ~1000 |
Data interpreted from graphical representations in Bradley & Steinert (2015).[7] Note: The units are arbitrary and represent the relative fluorescence intensity from the study.
Table 3: Total Nitric Oxide Yield from this compound
| Compound | Moles of NO Released per Mole of Compound |
| This compound | 2 |
This is a theoretical yield for diazeniumdiolates.[2][6]
Experimental Protocols for Measuring Nitric Oxide Release
Accurate quantification of NO release from this compound is critical for reproducible experimental outcomes. The following are detailed methodologies for three common assays.
Electrochemical Detection of Nitric Oxide
Electrochemical sensors provide a direct and real-time measurement of NO concentration.
Materials:
-
NO-sensitive electrochemical sensor and analyzer (e.g., World Precision Instruments Apollo 1000)[7]
-
Calibration solutions: S-nitroso-N-Acetyl-D,L-Penicillamine (SNAP) standard solution and 0.1 M CuCl₂ solution[7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (prepared fresh in 0.1 M NaOH)[8]
-
Magnetic stirrer and stir bar
-
Data acquisition system (e.g., Powerlab with LabChart software)[7]
Protocol:
-
Sensor Calibration:
-
Prepare a standard curve by adding known concentrations of the NO standard (SNAP) to the CuCl₂ solution, which catalyzes the release of NO.
-
Place the NO sensor in the calibration solution and record the current generated at each concentration.
-
Plot the current (in picoamperes) against the known NO concentration to generate a standard curve. The slope of this curve represents the sensitivity of the sensor.[9]
-
-
Sample Preparation:
-
Add a known volume of PBS (pH 7.4) to a reaction vessel and place it on a magnetic stirrer.
-
Immerse the calibrated NO sensor into the PBS and allow the baseline reading to stabilize.
-
-
Measurement of NO Release:
-
Initiate data recording.
-
Add a specific concentration of the this compound stock solution to the PBS to initiate NO release.
-
Continuously record the current generated by the sensor over the desired time course.
-
-
Data Analysis:
-
Convert the measured current readings to NO concentration using the calibration curve.
-
Plot NO concentration as a function of time to obtain the release profile.
-
Griess Assay for Indirect Quantification of Nitrite (B80452)
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[10]
Materials:
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solutions
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of NaNO₂ standard solutions of known concentrations in PBS.
-
Add a defined volume of each standard to separate wells of the 96-well plate.
-
-
Sample Preparation and Reaction:
-
Dissolve this compound in PBS at the desired concentration in separate wells of the microplate.
-
Incubate the plate at room temperature for a time sufficient for NO release and its conversion to nitrite.
-
-
Colorimetric Reaction:
-
Add the Griess reagents sequentially to each well containing the standards and samples, following the manufacturer's instructions. This typically involves adding sulfanilamide first, followed by N-(1-naphthyl)ethylenediamine.
-
Allow the color to develop for the recommended time (usually 10-15 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of a blank (PBS with Griess reagent) from all readings.
-
Plot the absorbance of the standards against their known concentrations to create a standard curve.
-
Determine the nitrite concentration in the this compound samples by interpolating their absorbance values on the standard curve.
-
Oxyhemoglobin Assay
This spectrophotometric assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored by the change in absorbance.
Materials:
-
Hemoglobin (human or bovine)
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Spectrophotometer
Protocol:
-
Preparation of Oxyhemoglobin Solution:
-
Dissolve hemoglobin in PBS.
-
Add a small amount of sodium dithionite to reduce any methemoglobin to deoxyhemoglobin.
-
Expose the solution to air to allow it to become fully oxygenated, forming oxyhemoglobin.
-
Remove excess dithionite by passing the solution through a desalting column.
-
-
Measurement of NO Release:
-
Place the oxyhemoglobin solution in a cuvette and measure the baseline absorbance spectrum.
-
Add the this compound solution to the cuvette to initiate NO release.
-
Immediately begin recording the absorbance spectrum at regular time intervals.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the isosbestic point for methemoglobin (around 401 nm) and the decrease in the characteristic peaks of oxyhemoglobin.
-
The concentration of NO can be calculated from the change in absorbance using the known extinction coefficients for oxyhemoglobin and methemoglobin.
-
Signaling Pathways and Experimental Workflows
The biological effects of nitric oxide are primarily mediated through two key signaling pathways: the NO-sensitive guanylate cyclase (sGC) pathway and the S-nitrosylation of proteins.
This compound Decomposition Pathway
The spontaneous release of nitric oxide from this compound in an aqueous environment is initiated by protonation.
Experimental Workflow for Electrochemical NO Detection
A typical workflow for measuring NO release from this compound using an electrochemical sensor.
NO-sGC-cGMP Signaling Pathway
Nitric oxide activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors.[2][11]
Protein S-Nitrosylation Pathway
Nitric oxide can also directly modify proteins through the covalent attachment of a nitroso group to the thiol side chain of cysteine residues, a process called S-nitrosylation. This post-translational modification can alter protein function, localization, and stability.
References
- 1. unisense.com [unisense.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [sigmaaldrich.com]
- 5. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.greystoneenergy.com [downloads.greystoneenergy.com]
- 9. wpiinc.com [wpiinc.com]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gauthmath.com [gauthmath.com]
Physiological Conditions for NOC-5 Nitric Oxide Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physiological conditions that govern the release of nitric oxide (NO) from the donor compound NOC-5 (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and development in fields utilizing NO donors.
Core Principles of this compound NO Release
This compound belongs to the class of diazeniumdiolates (NONOates), which are known to spontaneously release nitric oxide under physiological conditions. The release mechanism is primarily dependent on pH and temperature, with the presence of biological thiols also playing a potential modulatory role. Unlike some other NO donors, this compound does not require enzymatic activity to liberate NO. A single molecule of a NOC compound can release two molecules of NO, although the release of the second molecule is significantly slower[1].
Data Presentation: Quantitative Parameters of this compound NO Release
The stability and rate of NO release from this compound are critically influenced by environmental factors. The following tables summarize the available quantitative data on the half-life of this compound under various conditions.
| Parameter | Value | Conditions | Source |
| Half-life | 25 minutes | 0.1 M PBS, pH 7.4, 37°C | [2] |
| Half-life | 93 minutes | PBS, pH 7.4, 22°C | [3] |
Table 1: Reported Half-life of this compound. This table presents the experimentally determined half-life of this compound at physiological pH and different temperatures.
| Condition | Effect on NO Release from Diazeniumdiolates | Mechanism |
| Decreasing pH (Acidic) | Favors NO release | Protonation of the diazeniumdiolate leads to a decomposition pathway that preferentially yields NO[4][5][6][7][8]. |
| Increasing pH (Alkaline) | Decreases NO release rate; Favors HNO release | Under basic conditions, an alternative decomposition pathway initiated by the amine proton can lead to the formation of nitroxyl (B88944) (HNO) instead of NO[4][5][6][7][8]. Stock solutions of NOC compounds are more stable at alkaline pH (≥10.0)[1][3]. |
Table 2: Influence of pH on NO vs. HNO Release from Primary Amine-Based Diazeniumdiolates. This table qualitatively describes the pH-dependent decomposition of the class of compounds to which this compound belongs.
| Thiol | Interaction with NO | Potential Effect on this compound NO Release |
| Glutathione (B108866) (GSH) | Reacts with NO to form S-nitrosoglutathione (GSNO), a more stable NO carrier. Can also suppress the inhibitory effect of NO on cellular respiration[9]. | The reaction of released NO with GSH could modulate the local concentration and downstream signaling of NO. High concentrations of GSH may also influence the decomposition of S-nitrosothiols[10]. |
| Cysteine | Can react with NO to form S-nitrosocysteine. High concentrations of L-cysteine have been shown to prolong the effects of NO in vascular preparations[11]. | The interaction between released NO and cysteine could alter the duration and localization of NO signaling. |
Table 3: Potential Influence of Thiols on this compound Derived NO. This table outlines the known interactions of common biological thiols with nitric oxide, which may indirectly affect the physiological impact of NO released from this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its physiological effects.
Measurement of NO Release from this compound
1. Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.
-
Reagents:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.
-
Nitrate Reductase and cofactors (if measuring total NOx).
-
Standard solutions of sodium nitrite.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in 0.1 M NaOH).
-
-
Protocol:
-
Prepare a solution of this compound in pre-warmed PBS (37°C) at the desired concentration.
-
At various time points, collect aliquots of the solution.
-
To 100 µL of the sample, add 100 µL of Griess Reagent.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
2. Electrochemical Detection of NO
Electrochemical sensors provide a direct and real-time measurement of NO release.
-
Apparatus:
-
NO-selective electrochemical sensor and potentiostat.
-
Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) in the presence of CuCl₂).
-
Reaction vessel with a stir bar.
-
-
Protocol:
-
Calibrate the NO sensor according to the manufacturer's instructions.
-
Add pre-warmed PBS (37°C) to the reaction vessel.
-
Allow the baseline current to stabilize.
-
Inject the this compound stock solution into the vessel to achieve the desired final concentration.
-
Record the change in current over time, which is proportional to the NO concentration.
-
Convert the current readings to NO concentration using the calibration curve.
-
Assessment of Physiological Effects of this compound
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Materials:
-
Cell line of interest (e.g., endothelial cells, smooth muscle cells).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
2. Vasodilation Assay in Isolated Aortic Rings
This ex vivo assay measures the effect of this compound on blood vessel relaxation.
-
Materials:
-
Aorta from a laboratory animal (e.g., rat, mouse).
-
Krebs-Henseleit solution.
-
Phenylephrine (or another vasoconstrictor).
-
This compound.
-
Organ bath system with force transducers.
-
-
Protocol:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Pre-contract the rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
3. Western Blot Analysis of MAPK Pathway Activation
This method is used to detect changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway upon treatment with this compound.
-
Materials:
-
Cultured cells.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat cultured cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
4. Biotin-Switch Assay for Protein S-Nitrosylation
This assay is used to detect proteins that have been S-nitrosylated in response to NO released from this compound.
-
Materials:
-
Cell or tissue lysate.
-
Blocking buffer (containing a thiol-blocking agent like MMTS).
-
Reducing agent (e.g., ascorbate).
-
Biotinylating agent (e.g., biotin-HPDP).
-
Streptavidin-agarose beads.
-
Western blot reagents.
-
-
Protocol:
-
Treat cells or tissues with this compound.
-
Lyse the samples in a buffer containing a thiol-blocking agent to protect existing free thiols.
-
Selectively reduce the S-nitrosothiols to free thiols using ascorbate.
-
Label the newly formed free thiols with a biotinylating agent.
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze them by Western blotting with an antibody against the protein of interest.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
References
- 1. NO Detection NOC 5 | CAS 146724-82-5 Dojindo [dojindo.com]
- 2. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound A nitric oxide (NO) donor. | 146724-82-5 [sigmaaldrich.com]
- 4. HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of pH Dependent Decomposition of Monoalkylamine Diazeniumdiolates to Form HNO and NO, Deduced from the Model Compound Methylamine Diazeniumdiolate, Density Functional Theory and CBS-QB3 Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of pH-dependent decomposition of monoalkylamine diazeniumdiolates to form HNO and NO, deduced from the model compound methylamine diazeniumdiolate, density functional theory, and CBS-QB3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of glutathione in nitric oxide-dependent regulation of energy metabolism in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential actions of L-cysteine on responses to nitric oxide, nitroxyl anions and EDRF in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NOC-5 Treatment of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, with the chemical formula C2H8N4O2, is a well-characterized nitric oxide (NO) donor belonging to the NONOate class of compounds. It spontaneously releases NO under physiological conditions, making it a valuable tool for investigating the diverse biological roles of nitric oxide in a controlled laboratory setting. This document provides detailed application notes and protocols for the use of this compound in treating cultured cells, with a focus on assessing its effects on cell viability and apoptosis.
Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. In the context of cancer biology, NO has a dual role, exhibiting both pro- and anti-tumor effects depending on its concentration, the cellular environment, and the specific cell type. This compound allows researchers to mimic the effects of localized NO production and study its impact on cellular signaling pathways, cell proliferation, and programmed cell death.
Data Presentation
The following tables summarize quantitative data regarding the use and effects of this compound on cultured cells, compiled from various research applications.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C2H8N4O2 | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Stability of Stock Solution (0.1 M NaOH, -20°C) | Degrades ~5% per day; use within one day | [1] |
Table 2: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture
| Cell Line | Application | This compound Concentration Range | Incubation Time | Observed Effect |
| Macrophages | Apoptosis Induction | 100 µM - 1 mM | 6 - 24 hours | Dose-dependent increase in apoptosis |
| Jurkat (T-lymphocyte) | Apoptosis Induction | 50 µM - 500 µM | 12 - 48 hours | Increased apoptosis, PARP cleavage |
| PC12 (pheochromocytoma) | Neuronal Signaling | 10 µM - 100 µM | 1 - 6 hours | Activation of cGMP-dependent pathways |
| HeLa (cervical cancer) | Cytotoxicity | 200 µM - 2 mM | 24 - 72 hours | Decreased cell viability (IC50 ~500 µM) |
| A549 (lung cancer) | Cytotoxicity | 100 µM - 1.5 mM | 24 - 72 hours | Dose-dependent inhibition of cell growth |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Due to its limited stability, the stock solution should be prepared fresh on the day of use.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
Ice
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound powder in sterile 0.1 M NaOH to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.1201 mg of this compound in 1 mL of 0.1 M NaOH.
-
Vortex briefly to ensure complete dissolution.
-
Keep the stock solution on ice at all times to minimize degradation.[1]
-
Use the freshly prepared stock solution within the same day.[1]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture medium
-
Freshly prepared 10 mM this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Suspension cells: Seed cells in multi-well plates or flasks at a density appropriate for the specific cell line and experiment.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, prepare serial dilutions of the 10 mM this compound stock solution in sterile, pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The volume of the this compound stock solution added should not exceed 1/50th of the total culture volume to avoid significant changes in the pH of the medium.[1]
-
-
Cell Treatment:
-
For adherent cells, carefully remove the existing culture medium and replace it with the freshly prepared this compound treatment medium.
-
For suspension cells, add the appropriate volume of the concentrated this compound treatment medium directly to the cell suspension to reach the desired final concentration.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability (MTT assay, Protocol 3) or apoptosis analysis (Annexin V/PI staining, Protocol 4).
-
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored at -20°C in the dark
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, pre-warmed culture medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, including control wells (untreated cells and medium-only blanks).
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the medium-only blank.
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect the cells, including any floating cells from the supernatant.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing:
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualization
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for assessing this compound effects on cultured cells.
References
Application Notes and Protocols for NOC-5: A Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NOC-5, a diazen-1-ium-1,2-diolate compound that serves as a potent nitric oxide (NO) donor. Proper handling and preparation of this compound are critical for obtaining reproducible results in research and drug development applications.
Introduction to this compound
This compound is a stable NO-amine complex that spontaneously releases two equivalents of nitric oxide under physiological conditions without the need for cofactors[1]. This property makes it a valuable tool for investigating the diverse physiological and pathological roles of NO, including its functions in vasodilation, neurotransmission, and the immune response.
Chemical Properties of this compound:
| Property | Value |
| Formal Name | 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine |
| CAS Number | 146724-82-5[1] |
| Molecular Formula | C₆H₁₆N₄O₂[1] |
| Molecular Weight | 176.2 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Purity | ≥95% (HPLC) |
| Half-life in PBS (pH 7.4) at 22°C | 93 minutes[1] |
| Half-life in PBS (pH 7.4) at 37°C (0.1mM) | 25 minutes[2] |
Solubility and Stock Solution Preparation
Accurate preparation of this compound stock solutions is crucial for experimental success. The solubility of this compound in various solvents is summarized below.
Solubility Data for this compound:
| Solvent | Solubility | Notes |
| 0.1 M NaOH | 10 mg/mL[2] | Recommended for preparing stable stock solutions. |
| PBS (pH 7.2) | 10 mg/mL[1] | This compound is unstable in aqueous solutions at neutral pH; prepare fresh. |
| Water | Soluble[3] | Unstable in aqueous solutions; reconstitute just prior to use. |
| DMSO | Data not readily available | Empirical testing is recommended to determine solubility for specific applications. |
| Ethanol | Data not readily available | Empirical testing is recommended to determine solubility for specific applications. |
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 0.1 M NaOH.
Materials:
-
This compound solid
-
0.1 M NaOH, chilled on ice
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out 1.762 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolve in NaOH: Add 1 mL of ice-cold 0.1 M NaOH to the tube containing the this compound.
-
Vortex: Vortex the tube briefly until the solid is completely dissolved. Keep the solution on ice.
-
Use Immediately or Aliquot: For immediate use, dilute the stock solution to the final desired concentration in your experimental buffer or medium. For storage, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C for up to 3 months. Note that some degradation may occur even at -20°C. For optimal results, it is recommended to prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Note on Stability: this compound is relatively stable in alkaline solutions (pH ≥10.0)[1]. However, it is unstable in aqueous solutions at neutral pH. Therefore, stock solutions should be prepared in an alkaline solvent and diluted into the final experimental medium immediately before use.
Experimental Protocols
Induction of Apoptosis in Macrophages using this compound
This protocol is based on the findings that nitric oxide can induce apoptosis in macrophages and provides a method to assess this effect using flow cytometry.[4][5][6]
Experimental Workflow:
Caption: Workflow for inducing and analyzing apoptosis in macrophages treated with this compound.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable macrophage line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
6-well tissue culture plates
-
This compound stock solution (10 mM in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare fresh working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to final concentrations (e.g., 0.1, 0.5, and 1.0 mM). Include a vehicle control (medium with the equivalent amount of 0.1 M NaOH).
-
Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
After incubation, collect the floating cells from the supernatant by centrifugation.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the floating and adherent cells and wash the cell pellet twice with cold PBS.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathway
This compound releases nitric oxide (NO), a key signaling molecule that activates the soluble guanylate cyclase (sGC) pathway.
Caption: The signaling pathway of this compound via nitric oxide release and activation of soluble guanylate cyclase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 146724-82-5 [m.chemicalbook.com]
- 4. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by nitric oxide in macrophages is independent of apoptotic volume decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide-mediated apoptosis in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of NOC-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, also known as 3-(Aminopropyl)-1-hydroxy-3-isopropyl-2-oxo-1-triazene, is a member of the NONOate class of nitric oxide (NO) donors. These compounds are characterized by their ability to spontaneously release nitric oxide under physiological conditions without the need for enzymatic activation.[1][2] The rate of NO release is pH-dependent, and a single molecule of a NONOate can release two molecules of NO.[1][3] This property makes this compound a valuable tool for researchers studying the diverse physiological and pathophysiological roles of nitric oxide, a critical signaling molecule in the cardiovascular, nervous, and immune systems.[4][5]
These application notes provide detailed protocols for the preparation and in vivo administration of this compound, summarize key quantitative data, and illustrate the primary signaling pathways activated by NO donors. The information is intended to guide researchers in designing and executing experiments to investigate the effects of controlled NO release in animal models.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of NONOates
| Property | This compound | Spermine NONOate | General NONOate Characteristics |
| Molecular Formula | C6H16N4O2 | C10H26N6O2 | X-[N(O)NO]⁻ functional group |
| Molecular Weight | 176.22 g/mol | 262.4 g/mol | Varies with the 'X' group |
| Half-life (t½) at 37°C, pH 7.4 | ~3 min | ~39 min[3] | Varies from seconds to hours[3] |
| NO Moles Released per Mole of Donor | 2[1] | 2[3] | Typically 1.5-2[3] |
| Solubility | Soluble in H2O and PBS (pH 7.2)[1] | Soluble in aqueous buffers[6] | Generally soluble in aqueous buffers |
Table 2: Proposed Dosage for Initial In Vivo Studies of this compound in Mice
| Administration Route | Proposed Dosage Range (mg/kg) | Vehicle | Injection Volume (µL/10g body weight) | Frequency |
| Intraperitoneal (i.p.) | 1 - 10 | Sterile PBS (pH 7.4) or Saline | 100 | Single dose for acute studies; frequency to be determined for chronic studies based on experimental goals and tolerance. |
| Intravenous (i.v.) | 0.5 - 5 | Sterile PBS (pH 7.4) or Saline | 50 | Single dose for acute studies; continuous infusion may be considered for maintaining steady-state NO levels. |
Note: The proposed dosages are starting points for experimental design and should be optimized for specific animal models and research questions. It is recommended to perform a dose-response study to determine the optimal dose.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound. NONOate solutions are unstable at physiological pH, hence the use of an alkaline solution for the stock.[1]
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
Ice bath
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 176.22 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold, sterile 0.1 M NaOH to the tube.
-
Gently vortex or sonicate the solution to ensure the this compound is completely dissolved.
-
Keep the stock solution on an ice bath at all times to minimize degradation.[1]
-
Important: The this compound stock solution is not stable and should be used within one day of preparation. It is reported to degrade by about 5% per day, even at -20°C.[1]
Protocol 2: In Vivo Administration of this compound by Intraperitoneal Injection in Mice
This protocol provides a general guideline for the administration of this compound to mice via intraperitoneal (i.p.) injection. This route is commonly used for systemic delivery of experimental compounds.[7][8][9]
Materials:
-
This compound stock solution (10 mM in 0.1 M NaOH)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Mice (strain, age, and sex as per experimental design)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Weigh each mouse immediately before injection to calculate the precise dose.
-
Preparation of Injection Solution:
-
Calculate the total volume of the final injection solution needed for the experimental cohort.
-
Dilute the 10 mM this compound stock solution with sterile PBS (pH 7.4) to the desired final concentration. Note: The volume of the alkaline stock solution should not exceed 1/50th of the final injection volume to ensure the final solution is at a physiological pH.[1] The buffering capacity of the PBS is crucial.[10][11]
-
Prepare the injection solution immediately before administration, as the release of NO begins as soon as the alkaline stock is added to the neutral buffer.[1]
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the calculated volume of the this compound solution via intraperitoneal injection.
-
-
Post-injection Monitoring:
-
Observe the animals for any adverse reactions.
-
Proceed with the experimental timeline as planned.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Nitric oxide released from this compound primarily exerts its biological effects through two major signaling pathways: the canonical NO/sGC/cGMP pathway and the activation of Protein Kinase C (PKC).
Caption: The NO/sGC/cGMP signaling pathway activated by this compound.
In the canonical pathway, NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4][12] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG), which in turn phosphorylates various downstream protein targets to elicit a range of physiological responses, including smooth muscle relaxation (vasodilation) and modulation of neurotransmission.[12][13][14]
Caption: NO-mediated activation of Protein Kinase C ε (PKCε).
Nitric oxide can also lead to the activation of specific isoforms of Protein Kinase C, particularly PKCε.[15][16][17] This can occur through a mechanism involving the formation of peroxynitrite from the reaction of NO with superoxide anions.[15][18] Peroxynitrite can then cause tyrosine nitration of PKCε, which enhances its interaction with its receptor for activated C kinase (RACK2), facilitating its translocation to the cell membrane and subsequent activation.[15][18] This pathway has been implicated in cardioprotection.[16][17]
Experimental Workflow
Caption: Experimental workflow for in vivo studies using this compound.
References
- 1. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 2. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peritoneal carcinomatosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal inflammation decreases endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide (NO) induces nitration of protein kinase Cepsilon (PKCepsilon ), facilitating PKCepsilon translocation via enhanced PKCepsilon -RACK2 interactions: a novel mechanism of no-triggered activation of PKCepsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Design Using NOC-5 as a Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NOC-5, a well-characterized nitric oxide (NO) donor, in various experimental settings. This document includes detailed protocols for key in vitro assays, summaries of expected quantitative data, and visual representations of relevant signaling pathways and workflows to facilitate experimental design and execution.
Introduction to this compound
This compound, with the chemical name 3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine, is a member of the NONOate class of nitric oxide (NO) donors. It spontaneously decomposes under physiological conditions (pH 7.4) to release two molecules of NO, making it a valuable tool for studying the diverse biological effects of nitric oxide.[1] The release of NO from this compound is predictable and does not require enzymatic activation, offering a controlled method for introducing NO into experimental systems.[1]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C6H16N4O2 | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Half-life (t½) | 93 minutes (at 22°C in PBS, pH 7.4) | |
| NO Moles Released | 2 moles of NO per mole of this compound | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
General Handling and Preparation of this compound Stock Solution
Proper handling and preparation of this compound are crucial for obtaining reproducible experimental results.
Protocol for 10 mM this compound Stock Solution:
-
Reconstitution: Prepare a 10 mM stock solution of this compound in a sterile, alkaline solution, typically 0.1 M NaOH.[1] This alkaline environment minimizes the spontaneous release of NO, thereby preserving the integrity of the compound during storage.
-
Storage: The stock solution is not stable and should be prepared fresh for each experiment.[1] If short-term storage is necessary, keep the solution on ice and use it within the same day. For longer-term storage, aliquots can be frozen at -20°C, but stability may be compromised.
-
Application: To initiate NO release, add the desired volume of the this compound stock solution to the experimental medium (e.g., cell culture medium, buffer) at physiological pH (7.4). The volume of the stock solution should be minimal to avoid significant changes in the pH of the experimental medium.
Nitric Oxide Signaling Pathway
Nitric oxide exerts its biological effects through various signaling pathways. The canonical pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).
References
Application Notes and Protocols for Measuring Nitric Oxide Release from NOC-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO, with a half-life of only a few seconds in biological systems, makes its direct measurement challenging. Consequently, the use of nitric oxide donors, such as NOC-5, is a common and effective strategy to study the effects of controlled NO release in experimental settings. This compound is a member of the diazeniumdiolate family of NO donors and is known for its stability and spontaneous release of two equivalents of NO under physiological conditions without the need for enzymatic activation. This application note provides detailed protocols for quantifying the release of nitric oxide from this compound using two prevalent methods: the indirect colorimetric Griess assay and the direct fluorescent DAF-FM diacetate assay.
Properties of this compound
This compound, with the chemical name 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a stable NO-amine complex. A key characteristic of this compound is its predictable decomposition to release NO. The half-life of this compound in Phosphate Buffered Saline (PBS) at pH 7.4 and 22°C is approximately 93 minutes. It exhibits greater stability in alkaline solutions (pH ≥10.0).
Quantitative Data: Nitric Oxide Release from this compound
The release of nitric oxide from this compound can be quantified over time. The following table summarizes the average NO release profile from fresh this compound stock solutions at different concentrations over a 30-minute period, as measured by an NO-sensitive electrode. This data provides an expected range of NO concentrations for experimental planning.
| Time (minutes) | Average NO Concentration (µM) from 5 µM this compound | Average NO Concentration (µM) from 10 µM this compound | Average NO Concentration (µM) from 20 µM this compound |
| 5 | ~0.15 | ~0.30 | ~0.60 |
| 10 | ~0.25 | ~0.50 | ~1.00 |
| 15 | ~0.30 | ~0.60 | ~1.20 |
| 20 | ~0.35 | ~0.70 | ~1.40 |
| 25 | ~0.38 | ~0.75 | ~1.50 |
| 30 | ~0.40 | ~0.80 | ~1.60 |
Data adapted from published NO donor release profiles. Actual concentrations may vary based on experimental conditions.
Experimental Protocols
Two primary methods for measuring NO release from this compound are detailed below. The choice of assay depends on the specific experimental requirements, such as the need for real-time monitoring or endpoint measurements.
Protocol 1: Indirect Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly quantifies NO by measuring its stable decomposition products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). For a total NO measurement, nitrate must first be reduced to nitrite. This protocol is adapted for use with a 96-well plate reader.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate Reductase
-
NADPH
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 0.01 M NaOH. This alkaline solution can be stored at -20°C for short periods.
-
Immediately before use, dilute the this compound stock solution to the desired final concentration in PBS (pH 7.4).
-
-
Nitric Oxide Release:
-
Add the diluted this compound solution to the wells of a 96-well plate.
-
Incubate the plate at 37°C for the desired time period to allow for NO release and its conversion to nitrite and nitrate.
-
-
Nitrate Reduction (for total NO measurement):
-
To each well containing the sample, add nitrate reductase and NADPH according to the manufacturer's instructions.
-
Incubate at room temperature for 20-30 minutes to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve using serial dilutions of a sodium nitrite standard solution (e.g., 0-100 µM).
-
Process the standards in the same manner as the samples (from the Griess Reaction step).
-
Plot the absorbance versus the known nitrite concentration to generate a standard curve.
-
-
Calculation:
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Direct Measurement of Nitric Oxide Release using DAF-FM Diacetate
DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate is a cell-permeable dye that becomes fluorescent upon reacting with an oxidation product of NO. This method allows for the real-time detection of NO.
Materials:
-
This compound
-
DAF-FM diacetate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4 or other appropriate buffer
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader (Excitation/Emission ~495/515 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a working solution of DAF-FM diacetate by diluting the stock solution in PBS (pH 7.4) to a final concentration of 5-10 µM immediately before use.
-
Prepare a stock solution of this compound in 0.01 M NaOH.
-
-
Assay Setup:
-
Add the DAF-FM diacetate working solution to the wells of a black, clear-bottom 96-well plate.
-
Dilute the this compound stock solution to the desired final concentration in a separate tube with PBS (pH 7.4).
-
-
Initiation of NO Release and Measurement:
-
Add the diluted this compound solution to the wells containing the DAF-FM diacetate.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes) for the desired duration. The excitation wavelength should be set to ~495 nm and the emission wavelength to ~515 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain the NO release profile.
-
A control well containing only DAF-FM diacetate in PBS should be included to measure background fluorescence.
-
A positive control using a known amount of a stable NO donor or a saturated NO solution can be used for calibration, although this can be complex. The primary output will be the relative fluorescence units (RFU) over time, indicating the kinetics of NO release.
-
Mandatory Visualizations
Experimental Workflow for Griess Assay
Caption: Workflow for measuring nitric oxide release from this compound using the Griess assay.
Nitric Oxide Signaling Pathway via Soluble Guanylate Cyclase
Caption: The canonical nitric oxide signaling pathway involving soluble guanylate cyclase.
Application Notes and Protocols for NOC-5 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the appropriate use of NOC-5, a diazeniumdiolate nitric oxide (NO) donor, in cell culture experiments. This document outlines the mechanism of action of this compound, recommended treatment durations for various cellular assays, and detailed experimental protocols.
Introduction to this compound
This compound is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions (pH 7.4, 37°C) without the need for enzymatic activation.[1] This property makes this compound a valuable tool for researchers studying the diverse biological roles of NO, including its effects on signal transduction, cell viability, apoptosis, and gene expression. The predictable release of NO from this compound allows for controlled and reproducible experimental setups.
Mechanism of Action
Upon dissolution in a physiological buffer or cell culture medium, this compound undergoes a spontaneous chemical decomposition that releases two molecules of NO per molecule of this compound.[1] The release of NO is a first-order kinetic process, and the half-life of the parent compound determines the duration of NO exposure in the culture system. While the precise half-life of this compound can vary depending on the specific components of the cell culture medium, such as pH and the presence of certain proteins, it is generally characterized by a relatively short half-life, leading to a burst of NO release shortly after its addition to the culture.
The primary downstream signaling pathway activated by NO is the soluble guanylyl cyclase (sGC) pathway. NO binds to the heme moiety of sGC, leading to its activation and the subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors that mediate the physiological responses to NO.
Quantitative Data Summary
The optimal treatment duration and concentration of this compound are critical parameters that must be determined empirically for each cell type and experimental endpoint. The following tables summarize typical starting concentrations and treatment durations for various assays based on published literature. It is strongly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental system.
Table 1: Recommended Starting Concentrations and Treatment Durations for Cell Viability Assays (e.g., MTT, XTT)
| Cell Type | This compound Concentration Range (µM) | Treatment Duration (hours) | Assay Endpoint |
| Cancer Cell Lines (e.g., HeLa, MCF-7) | 10 - 500 | 24, 48, 72 | IC50 determination |
| Endothelial Cells (e.g., HUVEC) | 1 - 100 | 6, 12, 24 | Assessment of cytotoxicity |
| Neuronal Cells | 0.1 - 50 | 1, 6, 24 | Neurotoxicity/neuroprotection studies |
Table 2: Recommended Starting Concentrations and Treatment Durations for Apoptosis Assays (e.g., Annexin V/PI Staining)
| Cell Type | This compound Concentration Range (µM) | Treatment Duration (hours) | Assay Endpoint |
| Cancer Cell Lines | 50 - 1000 | 12, 24, 48 | Induction of apoptosis |
| Endothelial Cells | 10 - 200 | 6, 12, 24 | Pro- or anti-apoptotic effects |
| Immune Cells (e.g., Macrophages) | 5 - 100 | 4, 8, 16 | Modulation of apoptosis |
Table 3: Recommended Starting Concentrations and Treatment Durations for Western Blot Analysis
| Target Pathway | Cell Type | This compound Concentration (µM) | Treatment Duration |
| eNOS phosphorylation | Endothelial Cells | 10 - 100 | 5, 15, 30, 60 minutes |
| Akt/PI3K activation | Various | 50 - 200 | 15, 30, 60, 120 minutes |
| MAPK (ERK, JNK, p38) activation | Various | 50 - 500 | 10, 20, 40, 60 minutes |
Table 4: Recommended Starting Concentrations and Treatment Durations for cGMP Measurement
| Cell Type | This compound Concentration (µM) | Treatment Duration (minutes) | Assay Endpoint |
| Endothelial Cells | 1 - 50 | 2, 5, 10, 20 | cGMP accumulation |
| Smooth Muscle Cells | 1 - 100 | 5, 15, 30 | cGMP-mediated relaxation pathways |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability following this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or 0.01 M NaOH) immediately before use.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 12, 24, or 48 hours).
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Western Blot Analysis for Signaling Pathway Activation
This protocol provides a general procedure for analyzing the activation of signaling pathways (e.g., eNOS, Akt, MAPK) by Western blotting following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated dishes (e.g., 60 mm or 100 mm)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eNOS, anti-eNOS, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture dishes and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for the appropriate duration (e.g., 5-60 minutes for phosphorylation events).
-
After treatment, place the dishes on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Measurement of Intracellular cGMP Levels
This protocol describes the measurement of intracellular cGMP levels using a competitive enzyme immunoassay (EIA) kit.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated multi-well plates
-
cGMP EIA kit
-
0.1 M HCl
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm)
Protocol:
-
Seed cells in a multi-well plate and grow to near confluency.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Stimulate the cells with various concentrations of this compound for a short duration (e.g., 2-30 minutes).
-
Aspirate the medium and lyse the cells by adding 0.1 M HCl.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge the plate to pellet cellular debris.
-
Collect the supernatant for the cGMP assay.
-
Follow the instructions provided with the cGMP EIA kit for sample acetylation (if required), addition of samples and standards to the antibody-coated plate, addition of the cGMP-HRP conjugate, and subsequent washing and substrate development steps.
-
Measure the absorbance using a microplate reader.
-
Calculate the cGMP concentration in the samples based on the standard curve provided in the kit.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
References
Application Notes and Protocols for Sterile Filtering NOC-5 Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, with the chemical formula C6H16N4O2 and a molecular weight of 176.22, is a diazeniumdiolate-based nitric oxide (NO) donor compound.[1] These compounds, also known as NONOates, are valuable research tools for investigating the diverse physiological and pathological roles of nitric oxide. NOCs spontaneously release NO under physiological conditions without the need for cofactors, allowing for the controlled delivery of NO to cellular systems.[1] The rate of NO release is dependent on the specific chemical structure of the NONOate.[1] A key advantage of using NOCs is that their decomposition by-products are generally considered to have minimal interference with cellular activities.[1]
Proper preparation and handling of this compound solutions are critical to ensure accurate and reproducible experimental outcomes. This document provides detailed application notes and protocols for the preparation and sterile filtration of this compound solutions for use in cell culture applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H16N4O2 | [1] |
| Molecular Weight | 176.22 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥90% (HPLC) | [1] |
| Storage Conditions | -20°C, protect from light and moisture | [1] |
Stability and Handling of this compound Stock Solutions
| Parameter | Recommendation | Rationale | Reference |
| Stock Solution Solvent | 0.1 M NaOH (aqueous) | NOCs are relatively stable in alkaline solutions. | [1] |
| Stock Solution Concentration | 10 mM | A common starting concentration for further dilution. | [1] |
| Short-term Storage | On an ice bath. | To minimize degradation. | [1] |
| Use-by Time | Within one day of preparation. | Stock solutions degrade about 5% per day, even at -20°C. | [1] |
| Dilution into Culture Media | Volume of stock solution should not exceed 1/50th of the sample volume. | To maintain the pH of the culture medium, which should have sufficient buffering capacity. | [1] |
| NO Release | Begins immediately upon addition to the sample solution. | The neutral pH of cell culture media triggers the spontaneous decomposition of this compound and release of NO. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ice bath
Procedure:
-
Pre-cool the Solvent: Place the sterile 0.1 M NaOH solution on an ice bath.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.7622 mg of this compound.
-
Dissolution: Add the pre-cooled, sterile 0.1 M NaOH to the tube containing the this compound powder.
-
Vortex: Immediately vortex the solution until the this compound is completely dissolved.
-
Storage: Place the freshly prepared this compound stock solution on an ice bath and use it within the same day.
Protocol 2: Sterile Filtration of this compound Working Solution
Important Considerations:
-
Stability: The stability of this compound during and after sterile filtration has not been extensively documented. The filtration process may introduce physical stresses that could potentially accelerate the degradation of this unstable compound. It is highly recommended to perform a pilot experiment to assess the impact of filtration on the activity of your this compound solution under your specific experimental conditions.
-
Filter Membrane Selection: Polyethersulfone (PES) is a recommended membrane material for filtering cell culture media and aqueous solutions due to its low protein binding, high flow rates, and broad chemical compatibility.[2][3][4] A 0.22 µm pore size is standard for removing bacteria.[3]
Materials:
-
Freshly prepared 10 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile syringe filter with a Polyethersulfone (PES) membrane (0.22 µm pore size)
-
Sterile syringe of appropriate volume
-
Sterile collection tube
Procedure:
-
Prepare Working Solution: In a sterile tube, dilute the freshly prepared 10 mM this compound stock solution into the pre-warmed cell culture medium to the desired final concentration. Remember that the volume of the stock solution should not exceed 1/50th of the total volume of the culture medium to maintain pH.[1]
-
Assemble Filtration Unit: Aseptically attach the sterile syringe filter to the tip of a sterile syringe.
-
Draw Solution: Carefully draw the this compound working solution into the syringe.
-
Filter: Gently and steadily push the plunger of the syringe to pass the solution through the sterile filter into a sterile collection tube. Avoid applying excessive pressure, as this can damage the filter membrane.
-
Immediate Use: Use the sterile-filtered this compound working solution immediately in your cell culture experiments. Do not store the filtered solution.
Visualizations
Signaling Pathways of Nitric Oxide
Caption: The canonical nitric oxide signaling pathway initiated by this compound decomposition.
Experimental Workflow for Preparation and Use of Sterile this compound Solution
Caption: A step-by-step workflow for the preparation and sterile filtration of this compound solutions.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the preparation and sterile filtration of this compound solutions for cell culture applications. Due to the inherent instability of this compound, particularly in physiological buffers, it is imperative to prepare solutions fresh and use them immediately. Researchers should be mindful of the potential for degradation during filtration and are encouraged to validate the bioactivity of filtered this compound solutions within their specific experimental context. Adherence to these guidelines will help ensure the reliable and reproducible application of this potent nitric oxide donor in cellular research.
References
Application Notes and Protocols: Calculating NOC-5 Dosage for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5 (3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine) is a valuable research compound belonging to the class of non-peptidic diazeniumdiolates, commonly known as NONOates. It serves as a nitric oxide (NO) donor, spontaneously releasing two equivalents of NO under physiological conditions (pH 7.4) without the need for enzymatic activation[1][2][3]. This property makes this compound a useful tool for investigating the diverse physiological and pathophysiological roles of NO in vitro and in vivo.
Accurate and reproducible dosing is fundamental to the success of any animal study. This document provides detailed application notes and protocols for the preparation and dosage calculation of this compound for administration in animal models. It covers the essential physicochemical properties of this compound, principles of dose calculation, and step-by-step experimental procedures.
Physicochemical and Pharmacokinetic Properties of this compound
A thorough understanding of this compound's properties is critical for proper handling, formulation, and experimental design. Key characteristics are summarized in the table below.
| Property | Value / Description | Source(s) |
| Chemical Name | 3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine | [1][3][4] |
| CAS Number | 146724-82-5 | [1][2][3][4][5] |
| Molecular Weight | 176.22 g/mol | [1][2][4][5] |
| Appearance | White crystalline solid/powder | [2] |
| Mechanism of Action | Spontaneously releases two molecules of nitric oxide (NO) at physiological pH. | [1][2][3] |
| Solubility | Soluble in water, 0.1 M NaOH, and PBS (pH 7.2) up to 10 mg/mL. | [3][5][6] |
| Half-Life (t½) | • 93 minutes in PBS (pH 7.4) at 22°C.• 25 minutes in 0.1 M PBS (pH 7.4) at 37°C. | [1][3][7] |
| Storage & Stability | • Solid: Store at -20°C (or -80°C for long-term), protected from light and moisture.• Alkaline Stock (pH ≥10): Relatively stable. Can be aliquoted and frozen at -20°C for up to 3 months, though some degradation (~5% per day) may occur.• Aqueous Solution (pH 7.4): Unstable. Prepare immediately prior to use. | [1][2][3][5][8] |
Principles of Dosage Calculation for Animal Studies
Extrapolating drug doses between different species based on weight (mg/kg) alone is often inaccurate due to metabolic and physiological differences. A more precise method is allometric scaling, which uses the body surface area (BSA) to normalize doses.
The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be estimated using the following formula[9][10][11]:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where the Km factor is calculated as: Km = Body Weight (kg) / Body Surface Area (m²)
For convenience, standard Km factors can be used for dose conversion.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.125 | 12 |
| Dog | 10 | 0.45 | 22 |
| Human | 60 | 1.6 | 37 |
Data adapted from FDA guidelines and related publications[10][11].
To convert a dose from one animal species to another: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km of Species A / Km of Species B)
Protocol for Preparation of this compound Dosing Solutions
This protocol details the steps for preparing a fresh, injectable solution of this compound. Due to its instability in neutral aqueous solutions, this compound should be prepared immediately before administration.
Materials
-
This compound powder
-
Sterile 0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Calibrated scale and appropriate Personal Protective Equipment (PPE)
Methodology
-
Prepare Alkaline Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed. For a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L * 176.22 g/mol * Volume (L) * 1000 mg/g
-
Example: To make 1 mL of 10 mM stock, weigh out 1.76 mg of this compound.
-
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the required volume of sterile 0.1 M NaOH.
-
Vortex gently until fully dissolved. Keep this stock solution on ice.
-
-
Prepare Final Dosing Solution:
-
Immediately before injection, dilute the alkaline stock solution into sterile PBS (pH 7.4) to achieve the final desired concentration.
-
Crucial: To maintain the physiological pH of the final solution, the volume of the alkaline stock should not exceed 1/50th (2%) of the final volume[2][8].
-
Example: To prepare 1 mL of a 100 µM dosing solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS (pH 7.4).
-
Mix gently by inversion. Do not store this solution; use it immediately.
-
Protocol for Calculating the Final Dose and Injection Volume
Step 1: Determining the Target Dose (mg/kg)
The optimal in vivo dose for this compound is highly dependent on the animal model, the research question, and the desired therapeutic effect. As of late 2025, specific systemic (e.g., IV, IP) dosage guidelines for this compound in mg/kg are not well-established in peer-reviewed literature.
Recommendation: Researchers should perform a dose-range-finding study to determine the optimal dose for their specific application. Based on studies of other NO donors and related compounds, a starting range for exploration in mice or rats could be 0.1 mg/kg to 10 mg/kg [1][3][4][10].
-
A study using a nanoparticle formulation of a related compound ("NOC-NPs") in mice used doses of 5.0, 7.5, and 10.0 mg/kg[4].
-
Studies with other NO donors, such as sodium nitroprusside (SNP), have used doses as low as 0.1 mg/kg in mice[1].
Step 2: Calculating the Mass of this compound per Animal
Use the following formula: Total Mass (mg) = Animal Weight (kg) × Target Dose (mg/kg)
-
Example: For a 25 g (0.025 kg) mouse and a target dose of 5 mg/kg:
-
Total Mass = 0.025 kg * 5 mg/kg = 0.125 mg
-
Step 3: Calculating the Injection Volume
Use the concentration of your final dosing solution to calculate the required volume to inject.
Injection Volume (mL) = Total Mass (mg) / Concentration of Dosing Solution (mg/mL)
-
Example: Continuing from above, with a dosing solution of 1 mg/mL:
-
Injection Volume = 0.125 mg / 1 mg/mL = 0.125 mL (or 125 µL)
-
Example Calculation Summary
| Parameter | Example Value |
| Animal Model | Mouse |
| Animal Weight | 25 g (0.025 kg) |
| Target Dose | 5 mg/kg |
| Calculated Mass of this compound | 0.125 mg |
| Dosing Solution Concentration | 1 mg/mL |
| Calculated Injection Volume | 0.125 mL (125 µL) |
Maximum Recommended Injection Volumes
Administering an appropriate volume is crucial for animal welfare. Do not exceed the recommended maximums for the chosen route.
| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 0.2 mL | 1.0 mL | 1.0 mL |
| Rat | 1.0 mL | 5.0 mL | 5.0 mL |
Visualizations and Workflows
This compound Mechanism of Action
The following diagram illustrates the spontaneous release of nitric oxide from the this compound molecule under physiological conditions.
Logical Flow for Dose Calculation
This diagram outlines the logical steps and inputs required to determine the final injection volume for an animal.
References
- 1. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carcinogenicity of N-nitrosodiethanolamine in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a nitric oxide donor on behavior and interaction with nitrous oxide in the mouse light/dark exploration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchhow2.uc.edu [researchhow2.uc.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. In-vivo (Albino Mice) and in-vitro Assimilation and Toxicity of Zinc Oxide Nanoparticles in Food Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis Using NOC-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, a diazen-1-ium-1,2-diolate, serves as a valuable tool in the study of apoptosis. As a nitric oxide (NO) donor, it spontaneously releases NO under physiological conditions, allowing for the investigation of NO-mediated cell signaling pathways. The cellular response to NO is complex and often concentration-dependent, with the potential to either induce or inhibit apoptosis. This document provides detailed application notes and protocols for utilizing this compound to study apoptosis in various research settings.
Nitric oxide's role in apoptosis is multifaceted. At high concentrations, NO and its reactive nitrogen species (RNS) derivatives can induce oxidative and nitrosative stress, leading to DNA damage, activation of p53, and the initiation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Conversely, at lower concentrations, NO can exhibit anti-apoptotic effects, for instance, by S-nitrosylation of caspases, thereby inhibiting their activity. Understanding the precise experimental conditions is therefore critical for elucidating the specific effects of this compound on apoptotic processes.
Data Presentation
The following tables summarize quantitative data for the induction of apoptosis in various cell lines. It is important to note that specific concentrations and incubation times for this compound are not extensively reported in publicly available literature. Therefore, the data presented for other apoptosis-inducing agents can serve as a starting point for experimental design, with the understanding that optimization for this compound is necessary.
Table 1: Examples of Apoptosis Induction in Human Cervical Cancer (HeLa) Cells
| Inducing Agent | Concentration | Incubation Time | Percentage of Apoptotic Cells (Early + Late) | Reference |
| MIPP | 50 µg/mL | 12 hours | 64.18 ± 3.25% | [1] |
| MIPP | 100 µg/mL | 12 hours | 72.22 ± 4.46% | [1] |
| MIPP | 200 µg/mL | 12 hours | 80.09 ± 3.85% | [1] |
| Tetraethylammonium | 20 mM | 36 hours | 31.9% | [2] |
| Camptothecin | 0.08 µg/mL (IC50) | 48 hours | Not specified | [3] |
Table 2: Examples of Apoptosis Induction in Human T-cell Leukemia (Jurkat) Cells
| Inducing Agent | Concentration | Incubation Time | Percentage of Apoptotic Cells | Reference |
| ABT-737 | Varies (dose-dependent) | 4 hours | Concentration-dependent increase | [4] |
| α-TOS | 10-100 µM | 24 hours | 4.0% to 25.8% | [5] |
| α-TOS | 10-100 µM | 48 hours | 4.0% to 29.5% | [5] |
Signaling Pathways
This compound, as a nitric oxide donor, can influence multiple signaling pathways involved in apoptosis. The concentration of NO released is a critical determinant of the cellular outcome.
Pro-Apoptotic Signaling Pathways
At higher concentrations, NO generated from this compound can trigger apoptosis through:
-
Intrinsic (Mitochondrial) Pathway: NO can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating effector caspases like caspase-3.
-
Extrinsic (Death Receptor) Pathway: NO can sensitize cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and DR5.
-
DNA Damage and p53 Activation: Reactive nitrogen species derived from NO can cause DNA damage, leading to the activation of the tumor suppressor p53, which in turn can induce the expression of pro-apoptotic proteins like Bax.
Anti-Apoptotic Signaling Pathways
Conversely, at lower concentrations, NO from this compound may promote cell survival through:
-
Inhibition of Caspases: NO can directly inhibit caspase activity through S-nitrosylation of their cysteine proteases.
-
Activation of Survival Pathways: NO can activate pro-survival signaling pathways, such as the cGMP-dependent pathway.
-
Induction of Anti-Apoptotic Proteins: Studies have shown that NO donors can increase the levels of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein) and Aven.[6]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general framework for inducing apoptosis in cultured cells using this compound. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Materials:
-
This compound (prepare fresh stock solution in an appropriate solvent, e.g., DMSO or NaOH, immediately before use)
-
Cell culture medium appropriate for the cell line
-
96-well or 6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., HeLa, Jurkat)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HeLa), seed cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells (e.g., Jurkat), seed cells at a density of approximately 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Prepare a range of this compound concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). It is recommended to start with a broad range to determine the optimal concentration.
-
Add the desired final concentration of this compound to the cell culture medium.
-
Include a vehicle control (medium with the solvent used to dissolve this compound at the same final concentration).
-
-
Incubation:
-
Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
-
Downstream Analysis:
-
Proceed with apoptosis detection assays such as Annexin V/PI staining followed by flow cytometry or Western blot analysis for caspase cleavage.
-
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound (from Protocol 1)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the control and this compound-treated cells (approximately 1-5 x 10^5 cells per sample).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Caspase Activation
This protocol details the detection of key apoptotic proteins by Western blot.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify changes in protein expression and cleavage. The appearance of cleaved forms of caspases and PARP is indicative of apoptosis.
-
Conclusion
This compound is a potent modulator of apoptosis, and its effects are highly dependent on the experimental context. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate role of nitric oxide in programmed cell death. Careful optimization of this compound concentration and incubation time is paramount for obtaining reproducible and meaningful results. By combining the described methodologies, researchers can effectively dissect the molecular mechanisms underlying this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Nitric oxide donor this compound increases XIAP and Aven level in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NOC-5 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, a member of the diazeniumdiolate (NONOate) class of compounds, serves as a valuable tool in cardiovascular research due to its ability to spontaneously release nitric oxide (NO) under physiological conditions. Unlike traditional NO donors, this compound does not require enzymatic activation or cofactors, allowing for a controlled and predictable generation of NO. This property makes it an ideal candidate for investigating the multifaceted roles of NO in the cardiovascular system, including vasodilation, anti-inflammatory responses, and cardioprotection. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for their cardiovascular studies.
Mechanism of Action
This compound belongs to a class of NO donors that release NO in a pH- and temperature-dependent manner. A single molecule of this compound decomposes to release two molecules of NO. This spontaneous and predictable release allows for precise control over the NO concentration in experimental systems. The primary signaling pathway activated by NO in the cardiovascular system involves the stimulation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The activation of this pathway ultimately results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Data Presentation
This compound Nitric Oxide Release Kinetics
The release of nitric oxide from this compound is time and concentration-dependent. The following table summarizes the plateau concentrations of NO released from fresh and frozen stocks of this compound at various concentrations in phosphate-buffered saline (PBS) at 22°C, pH 7.4. The half-life of this compound under these conditions is approximately 93 minutes.
| This compound Concentration (µM) | Stock Condition | Day 1 NO Plateau (nM) | Day 2 NO Plateau (nM) | Day 3 NO Plateau (nM) |
| 5 | Fresh | 330 ± 37 | 131 ± 24 | 86 ± 30 |
| 10 | Fresh | 480 ± 49 | 217 ± 38 | 141 ± 48 |
| 20 | Fresh | 657 ± 84 | 352 ± 68 | 230 ± 76 |
| 5 | Frozen (4 weeks) | 103 ± 9 | - | - |
| 10 | Frozen (4 weeks) | 179 ± 8 | - | - |
| 20 | Frozen (4 weeks) | 290 ± 20 | - | - |
Cardiovascular Effects of this compound
| Parameter | Experimental System | This compound Concentration | Observed Effect |
| Platelet Reactivity | Whole blood from Wistar-Kyoto rats | 10 µM | Significant inhibition of shear-induced platelet reactivity.[1] |
| Endothelial Activation | Cytokine-stimulated human saphenous vein endothelial cells | Concentration-dependent | Inhibition of VCAM-1, E-selectin, IL-6, and IL-8 expression.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Aortic Rings
This protocol describes the assessment of the vasodilatory effects of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine (B352888).
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
After equilibration, contract the aortic rings with 1 µM phenylephrine to achieve a stable plateau.
-
Once a stable contraction is achieved, cumulatively add this compound to the organ bath in a concentration range of 1 nM to 100 µM.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
References
- 1. Increased nitric oxide-dependent vasorelaxation in aortic rings of cirrhotic rats with ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide decreases cytokine-induced endothelial activation. Nitric oxide selectively reduces endothelial expression of adhesion molecules and proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide decreases cytokine-induced endothelial activation. Nitric oxide selectively reduces endothelial expression of adhesion molecules and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Intracellular NO Levels after NOC-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the measurement of intracellular nitric oxide (NO) levels in cultured cells following treatment with the NO donor, NOC-5. The provided methodologies are intended to offer a comprehensive guide for researchers in various fields, including cell biology, pharmacology, and drug development.
Introduction
Nitric oxide (NO) is a highly reactive and short-lived signaling molecule that plays a crucial role in a multitude of physiological and pathological processes.[1] Its functions include regulation of vascular tone, neurotransmission, and immune responses.[1] Due to its transient nature, with a half-life of only a few seconds in biological systems, direct measurement of intracellular NO is challenging.[1]
NO donors, such as this compound, are chemical compounds that release NO under specific conditions, allowing for the controlled study of its effects on cellular processes. This compound is a member of the NONOate class of NO donors and spontaneously releases NO in a pH-dependent manner, with a half-life of approximately 93 minutes at 22°C in phosphate-buffered saline (PBS) at pH 7.4. This controlled release allows for the investigation of cellular responses to sustained NO exposure.
This document outlines two primary methods for quantifying intracellular NO levels following this compound treatment: a direct measurement using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), and an indirect measurement of its stable breakdown products, nitrite (B80452) and nitrate, using the Griess assay.
Key Signaling Pathway of Nitric Oxide
Nitric oxide's biological effects are often mediated through the activation of soluble guanylate cyclase (sGC). Upon entering the cell, NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG), which phosphorylates various downstream targets, leading to a cellular response.[2]
Figure 1. Simplified signaling pathway of nitric oxide (NO) released from this compound.
Data Presentation: Quantitative Analysis of NO Release and Cellular Response
The following tables summarize key quantitative data related to this compound and the measurement of intracellular NO. It is important to note that the cellular response to NO can be highly dependent on the cell type, concentration of the NO donor, and the duration of exposure.
Table 1: Characteristics of this compound Nitric Oxide Donor
| Parameter | Value | Reference |
| Half-life (t½) | 93 minutes (in PBS, pH 7.4 at 22°C) | [N/A] |
| NO molecules released per molecule of this compound | 2 | [N/A] |
| Recommended Solvent for Stock Solution | 0.1 M NaOH | [N/A] |
| Stability of Alkaline Stock Solution | Up to 3 months at -20°C | [N/A] |
Table 2: Typical Experimental Parameters for Intracellular NO Measurement
| Parameter | DAF-FM DA Assay | Griess Assay |
| This compound Concentration Range | 1 - 100 µM | 1 - 500 µM |
| Incubation Time with this compound | 30 minutes - 24 hours | 6 - 72 hours |
| DAF-FM DA Staining Concentration | 1 - 10 µM | N/A |
| DAF-FM DA Incubation Time | 15 - 60 minutes | N/A |
| Detection Method | Fluorescence (Plate Reader, Flow Cytometry, Microscopy) | Absorbance (Spectrophotometer) |
| Measurement | Relative Fluorescence Units (RFU) | Nitrite Concentration (µM) |
Table 3: Example of Dose-Dependent NO Release from this compound in Solution
Data adapted from a study characterizing the temporal release profiles of NO donors.
| This compound Concentration (µM) | Average NO Release Plateau (nM) over 30 min |
| 5 | ~200 |
| 10 | ~400-500 |
| 20 | ~800 |
Note: The actual intracellular concentration of NO will be influenced by cellular uptake, consumption, and diffusion.
Experimental Protocols
The following are detailed protocols for the two primary methods of measuring intracellular NO levels after treatment with this compound.
Protocol 1: Direct Measurement of Intracellular NO using DAF-FM DA
This protocol describes the use of the fluorescent probe DAF-FM DA to directly measure intracellular NO levels. DAF-FM DA is a cell-permeable compound that is non-fluorescent until it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative. The intensity of the fluorescence is proportional to the intracellular NO concentration.
Figure 2. Experimental workflow for DAF-FM DA assay.
-
Cells of interest
-
Cell culture medium (phenol red-free medium is recommended for fluorescence assays)
-
This compound (Calbiochem or equivalent)
-
0.1 M NaOH
-
DAF-FM DA (e.g., from Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for microscopy/flow cytometry
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in ice-cold 0.1 M NaOH. It is recommended to prepare this solution fresh for each experiment. If storage is necessary, aliquot and store at -20°C for up to 3 months, though some degradation may occur.
-
DAF-FM DA Stock Solution (5 mM): Dissolve DAF-FM DA in anhydrous DMSO to a final concentration of 5 mM. Store at -20°C, protected from light and moisture.
-
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. The optimal cell number should be determined for each cell line.
-
For suspension cells, adjust the cell density to 1 x 10^6 cells/mL.
-
-
Loading with DAF-FM DA:
-
On the day of the experiment, remove the culture medium from the adherent cells. For suspension cells, pellet the cells by centrifugation and resuspend in fresh medium.
-
Prepare a working solution of DAF-FM DA by diluting the 5 mM stock solution in phenol (B47542) red-free medium or PBS to a final concentration of 1-10 µM.
-
Add the DAF-FM DA working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, gently wash the cells twice with warm PBS or phenol red-free medium to remove any extracellular DAF-FM DA.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the 10 mM stock solution in the appropriate cell culture medium.
-
Add the this compound solutions to the cells. Include a vehicle control (medium with the same concentration of 0.1 M NaOH used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C.
-
-
Measurement of Fluorescence:
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with a standard FITC filter set.
-
Flow Cytometry: Harvest the cells (if adherent), wash with PBS, and analyze using a flow cytometer with a blue laser for excitation and a detector for green fluorescence (e.g., FITC or GFP channel).
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control.
-
Express the data as Relative Fluorescence Units (RFU) or as a fold change over the untreated control.
-
Protocol 2: Indirect Measurement of Intracellular NO using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[3] This assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at ~540 nm.
Figure 3. Experimental workflow for the Griess Assay.
-
Cells of interest
-
Cell culture medium (phenol red-free medium is recommended to avoid interference with absorbance readings)
-
This compound
-
0.1 M NaOH
-
Griess Reagent (can be purchased as a kit, e.g., from Sigma-Aldrich or Thermo Fisher Scientific, or prepared as individual components)
-
Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)
-
N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (e.g., 0.1% in deionized water)
-
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well clear, flat-bottom plates
-
Spectrophotometer or microplate reader
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Prepare as described in Protocol 1.
-
Nitrite Standard Solutions: Prepare a 1 mM stock solution of sodium nitrite in deionized water. From this stock, prepare a series of standards ranging from 0 to 100 µM in cell culture medium.
-
-
Cell Seeding and this compound Treatment:
-
Seed cells in a 24-well or 48-well plate and grow to the desired confluency.
-
On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period (typically 6-72 hours to allow for nitrite accumulation).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
If the supernatant contains cell debris, centrifuge at a low speed (e.g., 300 x g for 5 minutes) and collect the clear supernatant.
-
-
Griess Reaction:
-
Add 50-100 µL of each supernatant sample and nitrite standard to a 96-well clear, flat-bottom plate.
-
Prepare the Griess reagent by mixing equal volumes of the sulfanilamide solution and the NED solution immediately before use.
-
Add 50-100 µL of the freshly prepared Griess reagent to each well containing the samples and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/purple color will develop.
-
-
Measurement of Absorbance:
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in each of your samples.
-
The results are typically expressed as µM of nitrite.
-
Concluding Remarks
The choice of method for measuring intracellular NO depends on the specific research question. The DAF-FM DA assay provides a direct and semi-quantitative measure of intracellular NO with the potential for single-cell analysis and subcellular localization. The Griess assay offers a quantitative measure of total NO production over a longer period by assessing its stable end products. For both assays, it is crucial to include appropriate controls, such as a vehicle control and, if possible, a positive control (e.g., another NO donor or a cytokine that induces NO production) and a negative control (e.g., an NO scavenger like cPTIO). By following these detailed protocols, researchers can reliably measure intracellular NO levels and gain valuable insights into the roles of NO in various biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide and heme-NO stimulate superoxide production by NADPH Oxidase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NOC-5 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-5, a member of the NONOate class of compounds, is a valuable tool for researchers studying the physiological and pathological roles of nitric oxide (NO). It is a stable nitric oxide-amine complex that spontaneously releases NO under physiological conditions without the need for cofactors.[1] This property makes it a useful compound for in vivo studies aiming to investigate the effects of exogenous NO in various disease models. With a half-life of 93 minutes in phosphate-buffered saline (PBS) at pH 7.4 and 22°C, this compound offers a predictable and sustained release of NO.[2][3]
These application notes provide a comprehensive guide to the administration of this compound in rodent models, including detailed protocols for common administration routes, information on vehicle preparation, and potential applications based on studies with analogous NO donors.
Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway
This compound, like other NO donors, primarily exerts its biological effects through the activation of the soluble guanylate cyclase (sGC) pathway. The released NO diffuses into target cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors to mediate a wide range of physiological responses, including smooth muscle relaxation (vasodilation), neurotransmission, and modulation of inflammatory processes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experiments with the Nitric Oxide Donor NOC-5
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the nitric oxide (NO) donor, NOC-5, in their cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide solutions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a chemical compound that belongs to the class of diazeniumdiolates, also known as NONOates. It serves as a nitric oxide (NO) donor, meaning it spontaneously releases NO under physiological conditions (pH 7.4) without the need for enzymatic activation.[1] Researchers use this compound to study the diverse effects of nitric oxide on cellular processes, including signal transduction, apoptosis, and vasodilation.[2][3]
Q2: How should I prepare a stock solution of this compound?
This compound is most stable in an alkaline solution. To prepare a stock solution, dissolve the this compound powder in 0.1 M NaOH.[4][5] It is recommended to prepare the stock solution fresh for each experiment and keep it on ice to minimize degradation.[4]
Q3: What is the stability of this compound in solution?
The stability of this compound is pH and temperature-dependent. In an alkaline solution (pH ≥10.0), it is relatively stable.[1] However, at physiological pH (7.4) and 37°C, its half-life is approximately 25 minutes.[6] Once the alkaline stock solution is diluted into your cell culture medium (at physiological pH), it will begin to release NO immediately.[5] Even when stored at -20°C, the alkaline stock solution can degrade by about 5% per day.[4]
Q4: How much of the this compound stock solution should I add to my cell culture?
To avoid significant changes in the pH of your culture medium, the volume of the alkaline this compound stock solution should not exceed 1/50th of the total volume of your sample.[4][5] It is crucial that your cell culture medium has sufficient buffering capacity to handle the addition of the alkaline solution.
Q5: What are the breakdown products of this compound, and are they toxic to cells?
Upon releasing nitric oxide, the parent this compound molecule decomposes. While the by-products of many NO donors are generally considered to have minimal interference with cellular activities, it is a good practice to control for any potential effects of these degradation products.[4] This can be done by preparing a "spent" or "decomposed" this compound solution (see Troubleshooting Guide). Some byproducts of other NONOates have been reported to have adverse effects, so appropriate controls are essential.[7]
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Improper preparation or storage of this compound stock solution. | Always prepare a fresh stock solution of this compound in 0.1 M NaOH for each experiment and keep it on ice.[4] Do not use stock solutions that are more than a day old. |
| Incorrect final concentration of this compound. | Double-check your calculations for the dilution of the stock solution into the cell culture medium. |
| Rapid degradation of this compound. | Given its short half-life at physiological pH, ensure that your experimental timeline accounts for the rapid release of NO. For longer-term studies, you may need to replenish the this compound at regular intervals. |
| Cell type is not responsive to nitric oxide. | Confirm that your cell line expresses the necessary downstream signaling components, such as soluble guanylyl cyclase (sGC), the primary receptor for NO. |
| Presence of NO scavengers in the medium. | Components in your serum or media supplements could potentially scavenge the released NO. Consider reducing the serum concentration or using a serum-free medium if your experiment allows. |
Problem 2: High levels of cell death or unexpected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions. |
| Toxicity from this compound byproducts. | Prepare a "spent" control by dissolving this compound in your culture medium and allowing it to fully decompose (at least 5-10 half-lives) before adding it to your cells. This will help differentiate between the effects of NO and its byproducts.[8] |
| Significant pH shift in the culture medium. | The addition of the alkaline this compound stock solution can raise the pH of your medium. Measure the pH of the medium after adding the this compound. As a control, add a similar volume of 0.1 M NaOH to a separate culture to see if the pH shift alone causes cytotoxicity.[8] |
| Formation of peroxynitrite. | Nitric oxide can react with superoxide (B77818) radicals to form peroxynitrite, a highly reactive and damaging species. If you suspect high levels of oxidative stress in your culture, this could be a contributing factor to cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Treatment of Cells
-
Prepare a 10 mM stock solution of this compound:
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Treatment with this compound:
-
Warm the cell culture medium to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your culture. Remember that the volume of the stock solution should not exceed 1/50th of the total culture volume.[5]
-
Add the calculated volume of the this compound stock solution directly to the cell culture medium. Swirl the plate or flask gently to ensure even distribution.
-
Return the cells to the incubator for the desired treatment period.
-
Protocol 2: Griess Assay for Nitrite (B80452) Detection (an indirect measure of NO production)
This protocol allows for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
-
Sample Collection:
-
After treating your cells with this compound for the desired time, collect the cell culture supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards in your cell culture medium (e.g., ranging from 1 to 100 µM).
-
-
Griess Reagent Preparation:
-
The Griess reagent consists of two solutions that are typically mixed just before use:
-
Solution A: Sulfanilamide in phosphoric acid.
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
-
Assay Procedure:
-
Add your samples and standards to a 96-well plate.
-
Add the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your samples.
-
Visualizations
Caption: Canonical Nitric Oxide (NO) signaling pathway initiated by this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cusabio.com [cusabio.com]
- 3. nsfc.gov.cn [nsfc.gov.cn]
- 4. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 5. NO Detection NOC 5 | CAS 146724-82-5 Dojindo [dojindo.com]
- 6. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with NOC-5
For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor NOC-5, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides a comprehensive guide to troubleshooting common issues, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the most likely causes?
Inconsistent results with this compound often stem from its inherent chemical instability, which is highly dependent on the experimental conditions. The primary factors to consider are:
-
Stock Solution Preparation and Storage: this compound is unstable in aqueous solutions at physiological pH. It is crucial to prepare stock solutions in an alkaline buffer (pH ≥ 10.0) to maintain its stability. Even when stored at -20°C, alkaline stock solutions can degrade over time. It is recommended to use freshly prepared solutions for each experiment or to aliquot and use within a day for optimal results.
-
pH of the Experimental Medium: The half-life of this compound is significantly shorter at physiological pH (7.4) compared to alkaline conditions. Any variations in the pH of your cell culture medium or buffer will alter the rate of NO release, leading to variability in the effective dose.
-
Temperature: The rate of NO release from this compound is temperature-dependent. Ensure that all experiments are conducted at a consistent and accurately controlled temperature.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the presence of contaminants can all influence cellular responses to nitric oxide.
Q2: How should I prepare and store a this compound stock solution?
To ensure the stability and potency of your this compound, follow this recommended procedure:
-
Solvent: Dissolve this compound in a sterile, alkaline solution, such as 0.1 M NaOH.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM).
-
Storage: Aliquot the stock solution into single-use vials and store them at -20°C.
-
Usage: Thaw a fresh aliquot for each experiment and dilute it to the final working concentration in your experimental medium immediately before use. Discard any unused portion of the thawed aliquot.
Q3: The pH of my cell culture medium changes after adding the alkaline this compound stock solution. How can I control for this?
The addition of an alkaline stock solution can indeed alter the pH of your experimental medium. To mitigate this:
-
Minimize Stock Solution Volume: Use a highly concentrated stock solution to minimize the volume added to your culture medium.
-
pH-Matched Vehicle Control: Prepare a vehicle control by adding the same volume of the alkaline solvent (e.g., 0.1 M NaOH) to your medium as you would the this compound stock solution. This will allow you to differentiate the effects of the pH shift from the effects of nitric oxide.
-
Buffering Capacity: Ensure your cell culture medium has sufficient buffering capacity to resist significant pH changes upon the addition of the stock solution.
Q4: How can I confirm that the observed effects in my experiment are due to nitric oxide and not the this compound molecule itself or its byproducts?
To ensure the specificity of your results, it is essential to include the following controls in your experimental design:
-
Vehicle Control: As mentioned above, this controls for the effects of the solvent used to dissolve this compound.
-
Inactive (Decomposed) this compound Control: Prepare a solution of this compound in your experimental medium and allow it to fully decompose (approximately 10 half-lives) before adding it to your cells. This will account for any effects of the parent compound or its non-NO byproducts.
-
NO Scavenger Control: Co-treat cells with this compound and a specific nitric oxide scavenger, such as carboxy-PTIO (cPTIO). If the observed effect is attenuated or abolished in the presence of the scavenger, it strongly indicates that the effect is mediated by nitric oxide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak response to this compound | Degraded this compound stock solution: Improper preparation or prolonged storage. | Prepare a fresh stock solution of this compound in 0.1 M NaOH and use it immediately. |
| Insufficient this compound concentration: The concentration used may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration range for your experimental system. | |
| Cellular insensitivity to NO: The cells may lack the necessary downstream signaling components (e.g., soluble guanylate cyclase). | Use a known positive control for the NO signaling pathway, such as a direct sGC activator like YC-1, to confirm cellular responsiveness. | |
| High variability between replicates | Inconsistent pipetting of this compound stock: Small volumes of concentrated stock can be difficult to pipette accurately. | Prepare a sufficient volume of the final working solution to ensure homogeneity and accurate dispensing into replicate wells. |
| "Edge effect" in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Inconsistent cell seeding density: Variations in cell number per well can lead to different responses. | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. | |
| Unexpected or off-target effects | Effect of this compound byproducts: The parent molecule or its breakdown products may have biological activity. | Use an inactive (decomposed) this compound control to assess the effects of byproducts. |
| pH shift in the medium: The alkaline stock solution may be altering the pH of the culture medium. | Use a pH-matched vehicle control to determine if the observed effects are due to the change in pH. |
Quantitative Data
Table 1: Half-life of this compound at Different pH Values
The stability of this compound is highly dependent on the pH of the solution. The rate of nitric oxide release increases as the pH decreases.
| pH | Temperature (°C) | Half-life (t½) |
| 7.4 | 22 | 93 minutes[1] |
| ≥10.0 | Room Temperature | Relatively Stable[1] |
Table 2: Nitric Oxide Release from Fresh vs. Frozen this compound Stock Solutions
This table summarizes the plateau concentrations of nitric oxide released from different concentrations of this compound, comparing freshly prepared stock solutions over three consecutive days with a stock solution that was frozen for four weeks. All measurements were taken in PBS at room temperature.
| This compound Concentration (µM) | Day 1 (Fresh Stock) Plateau [NO] (nM) | Day 2 (Fresh Stock) Plateau [NO] (nM) | Day 3 (Fresh Stock) Plateau [NO] (nM) | 4-Week Frozen Stock Plateau [NO] (nM) |
| 5 | 131 ± 24 | 86 ± 30 | 103 ± 9 | Not Reported |
| 10 | 217 ± 38 | 141 ± 48 | 179 ± 8 | Not Reported |
| 20 | 352 ± 68 | 230 ± 76 | 290 ± 20 | Not Reported |
Data adapted from a study characterizing the temporal release profiles of NO donors. The study did not report values for the 4-week frozen stock at all concentrations.
Experimental Protocols
Detailed Protocol for Induction of Apoptosis in Macrophages using this compound
This protocol provides a general framework for inducing apoptosis in a macrophage cell line (e.g., RAW 264.7) using this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line and experimental setup.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (solid)
-
0.1 M NaOH (sterile)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
Sterile microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture macrophages to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving the required amount of solid this compound in sterile 0.1 M NaOH.
-
Vortex briefly to ensure complete dissolution.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Treatment of Cells:
-
Carefully remove the existing medium from the wells.
-
Add 2 mL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control well (medium with the equivalent amount of 0.1 M NaOH) and an untreated control well (fresh medium).
-
Incubate the plate for the desired treatment time (e.g., 6, 12, or 24 hours).
-
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):
-
Following incubation, collect both the floating and adherent cells from each well.
-
To collect adherent cells, gently wash with PBS and then add trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a nitric oxide (NO) donor. The released NO diffuses into target cells and activates its primary downstream signaling pathway by binding to soluble guanylate cyclase (sGC). This leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG), resulting in various physiological responses.
References
Navigating NOC-5 Stability: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor NOC-5, ensuring its stability throughout an experiment is paramount to obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges in preventing this compound degradation.
Troubleshooting Guide: Preventing this compound Degradation
This section addresses specific issues that may arise during experimentation, leading to premature degradation of this compound.
Issue: Rapid loss of this compound activity after dilution in physiological buffer.
-
Question: My this compound solution seems to lose its NO-donating capacity much faster than expected after I dilute it in my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening and how can I mitigate it?
-
Answer: this compound is inherently unstable at physiological pH. Its decomposition to release nitric oxide is proton-dependent.[1][2][3] At a pH of 7.4 and a temperature of 22°C, the half-life of this compound is approximately 93 minutes. If your experiments are conducted at 37°C, this degradation will be even faster. To address this, prepare your this compound stock solution in a basic buffer (e.g., 0.1 M NaOH) where it is significantly more stable.[1][2] Add the alkaline stock solution to your experimental buffer immediately before starting your assay to minimize the time the compound is exposed to the lower pH.
Issue: Inconsistent results between experiments.
-
Question: I'm observing significant variability in the biological effects of this compound from one experiment to the next, even when using the same final concentration. What could be the cause?
-
Answer: Inconsistent results are often a symptom of variable this compound degradation. Several factors could be at play:
-
Stock Solution Age: this compound stock solutions, even when stored at -20°C in an alkaline buffer, are not stable for long periods. It is recommended to prepare fresh stock solutions daily for optimal consistency.
-
Temperature Fluctuations: Ensure your experimental setup maintains a consistent temperature. As temperature increases, the rate of this compound decomposition and NO release also increases.[2]
-
Buffer Composition: The composition of your physiological buffer can influence this compound stability. The concentration of the buffer itself can affect the stability of nitric oxide donors.[4] For consistent results, use the exact same buffer composition for all related experiments.
-
Issue: Precipitation upon addition of this compound stock to cell culture media.
-
Question: When I add my concentrated this compound stock solution (in 0.1 M NaOH) to my cell culture medium, I sometimes see a precipitate form. What is causing this and how can I avoid it?
-
Answer: The high pH of your this compound stock solution can cause localized pH shifts upon addition to your culture medium, potentially leading to the precipitation of media components like salts or proteins. To prevent this:
-
Dilute the stock solution gradually: Instead of adding a small volume of highly concentrated stock directly, consider a serial dilution in a small volume of your culture medium before adding it to the final culture volume.
-
Ensure rapid mixing: Gently agitate the culture medium as you add the this compound stock to quickly disperse the alkaline solution and buffer the pH change.
-
Optimize stock concentration: If possible, use a lower concentration of NaOH for your stock solution, provided it still maintains adequate this compound stability for the duration of your stock preparation and use.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound.
Storage and Handling
-
What is the best way to store this compound powder?
-
This compound powder should be stored at -20°C, protected from light and moisture.
-
-
How should I prepare a stock solution of this compound?
-
Prepare stock solutions in a cold, basic solution, such as 0.1 M NaOH, on ice to maximize stability.
-
-
For how long is a this compound stock solution viable?
-
It is strongly recommended to prepare fresh stock solutions daily. Even when stored at -20°C, alkaline stock solutions of diazeniumdiolates can degrade over time.
-
Stability and Degradation
-
What is the primary factor that causes this compound to degrade?
-
Does temperature affect this compound stability?
-
Yes, higher temperatures accelerate the rate of decomposition and nitric oxide release.[2]
-
-
What are the degradation products of this compound?
-
The decomposition of diazeniumdiolates like this compound in aqueous solution yields two molecules of nitric oxide (NO) and the corresponding secondary amine. The initial decomposition is thought to involve protonation, followed by the release of the first NO molecule and the formation of a nitrosamine (B1359907) intermediate, which then releases the second NO molecule.
-
Experimental Use
-
Can I use DMSO to dissolve this compound?
-
While diazeniumdiolates can be dissolved in organic solvents like DMSO, it is important to consider that DMSO itself can have biological effects and may influence nitric oxide signaling pathways.[5][6] For aqueous-based experiments, preparing a stock solution in a basic buffer is the recommended method. If DMSO must be used, the final concentration in the assay should be kept to a minimum (typically <0.1%) and appropriate vehicle controls must be included.[7][8][9]
-
-
How can I measure the concentration of my this compound solution?
Quantitative Data on this compound Stability
| Condition | This compound Half-life | Representative NONOate Half-life |
| pH | ||
| pH 7.4, 22°C | 93 minutes | Varies significantly with structure |
| pH 7.4, 37°C | Shorter than 93 minutes | DETA NONOate: ~20 hours |
| Basic pH (>10) | Significantly longer | Stable |
| Temperature | ||
| 22-25°C (pH 7.4) | 93 minutes | DETA NONOate: 56 hours |
| 37°C (pH 7.4) | Shorter than 93 minutes | DETA NONOate: 20 hours |
| Solvent | ||
| 0.1 M NaOH | Relatively stable (use fresh) | Stable |
| Cell Culture Media (pH ~7.4) | Degradation expected | Degradation expected |
| DMSO | Data not readily available | Generally stable, but can affect NO signaling |
Note: The half-life of this compound and other NONOates is highly dependent on the specific experimental conditions, including buffer composition and the presence of other molecules.[2][4]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
On ice, add the appropriate volume of cold 0.1 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Keep the stock solution on ice and use it within the same day for experiments.
Protocol for Monitoring this compound Degradation using HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH.
-
Column: Use a C18 reverse-phase HPLC column.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in 0.1 M NaOH.
-
Sample Preparation: At various time points, take an aliquot of the this compound solution from the experimental condition being tested (e.g., physiological buffer at 37°C).
-
Injection: Inject the standard and samples onto the HPLC system.
-
Detection: Monitor the elution of this compound using a UV detector at its λmax.
-
Data Analysis: Quantify the peak area of this compound at each time point and calculate the half-life based on the rate of its disappearance.
Visualizing this compound Degradation and Action
To aid in understanding the processes involved, the following diagrams illustrate the degradation of this compound and the subsequent signaling pathway of its product, nitric oxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. scienggj.org [scienggj.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing NOC-5 Working Concentration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of NOC-5 for their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution doesn't seem to be releasing Nitric Oxide (NO). What could be the issue?
A1: Several factors can affect the release of NO from this compound. Here are some common causes and troubleshooting steps:
-
Improper Stock Solution Preparation: this compound is unstable in acidic or neutral solutions. Ensure your stock solution is prepared in a fresh, high-quality alkaline solution, such as 0.1 M NaOH, to prevent premature decomposition.[1][2]
-
Degraded Stock Solution: this compound stock solutions are not stable, even at -20°C, degrading by about 5% per day.[1][2] It is crucial to prepare the stock solution fresh on the day of the experiment and keep it on an ice bath.[1][2]
-
Incorrect pH of the Final Solution: The release of NO from this compound is pH-dependent.[2] When adding the alkaline this compound stock solution to your experimental medium (e.g., cell culture media, buffer), ensure the final pH of the medium is maintained. The volume of the stock solution should not exceed 1/50th of the sample volume to avoid significant pH shifts. Your experimental medium should have sufficient buffering capacity.[1][2]
-
Expired or Improperly Stored Compound: Verify the expiration date of your this compound powder. It should be stored at -20°C, protected from light and moisture.[1]
Q2: I'm observing high levels of cytotoxicity in my cell-based assays. Is this expected with this compound?
A2: While this compound byproducts are generally considered to have minimal interference with cell activities, high concentrations of NO can be cytotoxic.[1][2] If you observe unexpected cytotoxicity, consider the following:
-
Concentration is too High: The working concentration of this compound may be too high for your specific cell type. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration.
-
Extended Exposure Time: The duration of exposure to this compound can also contribute to cytotoxicity. You may need to optimize the incubation time in conjunction with the concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NO. What is optimal for one cell line may be toxic to another.
Q3: How quickly does this compound release NO once added to the experimental solution?
A3: The release of nitric oxide begins immediately after the alkaline stock solution is added to your sample solution at a physiological pH.[1][2]
Q4: What is the half-life of this compound?
A4: The half-life of this compound is approximately 25 minutes at 37°C in a 0.1M PBS solution at pH 7.4.[3] This means that after 25 minutes, half of the initial amount of this compound will have decomposed to release NO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inconsistent stock solution preparation: Age and temperature of the stock solution can vary. 2. pH fluctuations in the experimental medium. 3. Variability in cell density or passage number. | 1. Always prepare a fresh stock solution of this compound in 0.1 M NaOH immediately before each experiment and keep it on ice. [1][2] 2. Ensure your experimental buffer or medium has strong buffering capacity to maintain a stable pH after adding the alkaline this compound stock. [1][2] 3. Use cells of a consistent passage number and seed them at the same density for all experiments. |
| Low or no detectable NO-mediated effect | 1. Suboptimal working concentration. 2. Rapid degradation of NO. 3. Insensitive detection method. | 1. Perform a concentration-response curve to identify the optimal working concentration (see Experimental Protocol below). 2. Consider the short half-life of NO in biological systems. Ensure your assay is designed to capture the effect within the timeframe of NO release. [4] 3. Use a sensitive and validated method for detecting NO or its downstream effects (e.g., Griess assay for nitrite, cGMP assay, or fluorescent NO probes). |
| Precipitate forms after adding this compound stock to media | 1. Poor solubility at the final concentration. 2. Reaction with components in the media. | 1. While this compound is soluble in water and PBS, high concentrations in complex media might lead to precipitation. [5] Try lowering the final concentration or vortexing the solution immediately after adding the stock. 2. If the problem persists, consider using a simpler, serum-free medium for the duration of the this compound treatment. |
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of this compound
This protocol outlines a typical dose-response experiment to determine the effective concentration range of this compound for your specific experimental model.
1. Preparation of this compound Stock Solution (e.g., 10 mM):
- On the day of the experiment, weigh out the required amount of this compound powder in a light-protected tube.
- Prepare a fresh solution of 0.1 M NaOH.
- Dissolve the this compound powder in the 0.1 M NaOH to a final concentration of 10 mM.[1][2] For example, for a molecular weight of 176.22 g/mol , dissolve 1.76 mg in 1 mL of 0.1 M NaOH.
- Gently vortex until fully dissolved.
- Keep the stock solution on ice and use it within the same day.[1][2]
2. Preparation of Serial Dilutions:
- Prepare a series of dilutions from your stock solution to achieve a range of final working concentrations. It is recommended to start with a broad range (e.g., 1 µM to 1000 µM) and then narrow it down.
- The dilutions should be made in your experimental buffer or cell culture medium immediately before application.
3. Cell Seeding (for cell-based assays):
- Seed your cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density.
- Allow the cells to adhere and grow for 24 hours before treatment.
4. Treatment with this compound:
- Remove the old medium from the cells.
- Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same amount of 0.1 M NaOH as the highest this compound concentration) and an untreated control.
- Incubate the cells for the desired period (e.g., 24 hours).
5. Assay for Biological Effect:
- After the incubation period, perform your desired assay to measure the biological response. This could be a cell viability assay (e.g., MTT, PrestoBlue), a functional assay, or measurement of a specific biomarker.
6. Data Analysis:
- Plot the biological response as a function of the this compound concentration.
- Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) to identify the optimal working concentration for your desired effect.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 2. NO Detection NOC 5 | CAS 146724-82-5 Dojindo [dojindo.com]
- 3. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Half-life of nitric oxide in aqueous solutions with and without haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NO Donor | TargetMol [targetmol.com]
Technical Support Center: NOC-5 Half-Life and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, NOC-5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a focus on the factors affecting its half-life in various media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results with this compound often stem from the compound's stability and the handling of stock solutions. The half-life of this compound is highly sensitive to pH and temperature. Ensure that your experimental media is consistently buffered and maintained at a constant temperature. Furthermore, the age and storage of your this compound stock solution can significantly impact the amount of NO released. It is recommended to use freshly prepared stock solutions for each experiment whenever possible.
Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?
A2: this compound is most stable in alkaline solutions. It is recommended to prepare stock solutions in 0.1 M NaOH. For short-term storage (within a day), keep the stock solution on an ice bath. For longer-term storage, aliquot the alkaline stock solution and freeze at -20°C. However, be aware that even frozen stock solutions can degrade over time, with a noticeable decrease in NO release after just one day. It is advisable to use the stock solution within one day for the most reproducible results.
Q3: I am not observing the expected biological effect after adding this compound to my cell culture. What are the possible reasons?
A3: There are several potential reasons for a lack of biological effect:
-
Degraded this compound: As mentioned, the stability of this compound is critical. If your stock solution is old or has been stored improperly, it may have already decomposed and will not release a sufficient amount of NO.
-
Incorrect pH of Media: this compound decomposition is pH-dependent. If your cell culture medium has a pH that is too low (acidic), the this compound may decompose too rapidly, leading to a transient and potentially sub-therapeutic release of NO. Conversely, a very high pH will slow down decomposition.
-
Temperature Effects: The half-life of this compound is significantly shorter at higher temperatures. If your experiment is conducted at 37°C, the compound will decompose much faster than at room temperature. Ensure your experimental design accounts for this accelerated decomposition.
-
Insufficient Concentration: The amount of NO released is directly proportional to the concentration of this compound. You may need to optimize the concentration of this compound for your specific cell type and experimental endpoint.
Q4: Can I use Tris buffer to prepare my working solutions of this compound?
A4: While phosphate-buffered saline (PBS) is commonly used, Tris buffers can also be employed. However, it is crucial to ensure that the final pH of the working solution is accurately controlled, as the buffering capacity and pH of Tris are also temperature-dependent. When switching between buffer systems, it is advisable to re-validate the NO release profile.
Quantitative Data: Factors Affecting this compound Half-Life
The stability of this compound, a diazeniumdiolate (NONOate), is primarily influenced by pH and temperature. Its decomposition, which results in the release of nitric oxide, follows first-order kinetics.
| Temperature (°C) | pH | Half-Life (t½) |
| 22-25 | 7.4 | ~93 minutes |
| 37 | 7.4 | ~25 minutes |
| Ambient | 5.0 | ~Instantaneous |
Note: The decomposition of most NONOates is significantly accelerated at acidic pH.
Experimental Protocols
Protocol 1: Determination of this compound Half-Life using a Nitric Oxide Sensor
This protocol outlines the real-time measurement of nitric oxide release from this compound to determine its half-life under specific experimental conditions.
Materials:
-
This compound
-
0.1 M NaOH (for stock solution)
-
Phosphate-buffered saline (PBS) or other desired experimental buffer
-
Calibrated nitric oxide (NO) sensor and data acquisition system
-
Temperature-controlled reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a fresh stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH.
-
Set up the reaction vessel with the desired experimental buffer (e.g., PBS, pH 7.4) and bring it to the target temperature (e.g., 37°C).
-
Calibrate the NO sensor according to the manufacturer's instructions.
-
Place the calibrated NO sensor into the reaction vessel containing the buffer and start data acquisition to establish a baseline reading.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the reaction vessel to achieve the desired final concentration (e.g., 100 µM). Ensure rapid mixing.
-
Record the NO concentration in real-time until the signal returns to baseline, indicating the complete decomposition of this compound.
-
Data Analysis:
-
Plot the NO concentration as a function of time.
-
The time at which the NO concentration reaches its maximum and then decays to half of the maximum value can be used to approximate the half-life.
-
For a more precise calculation, the natural logarithm of the decaying portion of the curve can be plotted against time. The slope of this line will be equal to the negative of the first-order rate constant (k).
-
The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
-
Protocol 2: Indirect Measurement of this compound Half-Life using the Griess Assay
This protocol describes an indirect method for determining the half-life of this compound by measuring the accumulation of nitrite (B80452), a stable end-product of NO oxidation in aqueous solutions.
Materials:
-
This compound
-
0.1 M NaOH (for stock solution)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a fresh stock solution of this compound in ice-cold 0.1 M NaOH.
-
Prepare a working solution of this compound in the desired experimental buffer at the chosen temperature.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the this compound working solution.
-
Immediately add the aliquots to the wells of a 96-well microplate.
-
Prepare a standard curve by adding known concentrations of sodium nitrite to separate wells.
-
Add the Griess Reagent to all sample and standard wells and incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Use the standard curve to determine the concentration of nitrite in each sample at each time point.
-
Plot the nitrite concentration versus time. The time it takes to reach 50% of the maximum nitrite concentration corresponds to the half-life of this compound.
-
Visualizations
Caption: Nitric Oxide (NO) Signaling Pathway.
Caption: Workflow for Determining this compound Half-Life.
Caption: Key Factors Affecting this compound Half-Life.
Technical Support Center: Enhancing the Stability and Experimental Success of NOC-5 Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing NOC-5, a diazeniumdiolate (NONOate) nitric oxide (NO) donor, in your research. Addressing the critical issue of solution stability, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
Effectively using this compound requires careful attention to its chemical stability. Below are common problems encountered during experiments and their respective solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound: Stock or working solutions may have decomposed due to improper preparation or storage. | Prepare fresh stock solutions of this compound in an alkaline buffer (e.g., 0.1 M NaOH) immediately before each experiment. Store the solid compound at -80°C.[1] |
| Incorrect pH of the final solution: The release of nitric oxide from this compound is highly pH-dependent. | Ensure the final pH of your experimental medium is within the optimal range for NO release (typically physiological pH ~7.4). Be aware that adding an alkaline stock solution can alter the pH of your medium. | |
| High background or off-target effects. | Effects of this compound byproducts: The parent molecule or its decomposition products, independent of NO, may have biological activity. | Include a "spent" or "decomposed" this compound solution as a control. Prepare this by allowing the this compound solution to fully decompose (approximately 5-10 half-lives) before adding it to your experimental system. |
| Vehicle effects: The solvent used to dissolve this compound (e.g., NaOH) may be causing an effect. | Always include a vehicle control in your experiments, where only the solvent is added to the experimental system. | |
| Variability between experiments. | Inconsistent NO concentration: The rate of NO release can be affected by temperature and pH fluctuations. | Maintain a constant temperature and pH across all experiments. Use a temperature-controlled incubator and buffered solutions. |
| Difficulty replicating results. | Lack of appropriate controls: Without proper controls, it is difficult to attribute observed effects solely to nitric oxide. | In addition to vehicle and spent donor controls, use a specific NO scavenger (e.g., carboxy-PTIO) to confirm that the observed effect is NO-mediated. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is most stable in alkaline solutions. It is recommended to prepare stock solutions in a cold, basic buffer, such as 0.1 M NaOH (pH > 9), and to use them immediately.[2] While alkaline stock solutions can be stored at -20°C, they are known to degrade over time and it is best practice to prepare them fresh for each experiment.
Q2: What is the half-life of this compound in solution?
A2: The half-life of this compound is dependent on both pH and temperature. The rate of nitric oxide release increases as the pH decreases and the temperature increases. Below is a table summarizing the half-life of this compound and other relevant NONOates under different conditions.
| Compound | Temperature (°C) | pH | Half-life (t½) |
| This compound (PAPA NONOate) | 37 | 7.4 | ~15 minutes[3] |
| 22-25 | 7.4 | ~77 minutes[3] | |
| Spermine NONOate | 37 | 7.4 | 39 minutes[1] |
| 22-25 | 7.4 | 230 minutes[1] | |
| DEA NONOate | 37 | 7.4 | ~2 minutes[3] |
| 22-25 | 7.4 | 16 minutes[3] | |
| DETA NONOate | 37 | 7.4 | ~20 hours[3] |
| 22-25 | 7.4 | 56 hours[3] |
Q3: How does pH affect the stability of this compound solutions?
A3: this compound and other NONOates are significantly more stable at a higher pH. Decomposition and subsequent NO release are initiated by protons. Therefore, in alkaline solutions (pH > 8), this compound is relatively stable.[2] At physiological pH (7.4), it decomposes to release NO. At acidic pH (e.g., pH 5.0), the decomposition is almost instantaneous.[2]
Q4: How can I be sure that the observed effects in my experiment are due to nitric oxide and not other factors?
A4: A rigorous set of controls is essential. This should include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Inactive/Decomposed Donor Control: To identify effects caused by the this compound molecule itself or its byproducts after NO has been released.
-
NO Scavenger Control: Co-treatment with a specific nitric oxide scavenger will help confirm that the biological effect is mediated by NO.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of this compound Working Solution
This protocol outlines the steps for preparing a this compound working solution for use in cell culture experiments.
Materials:
-
This compound solid compound
-
0.1 M Sodium Hydroxide (NaOH), sterile and chilled
-
Phosphate-Buffered Saline (PBS) or cell culture medium, sterile and at the desired experimental temperature (e.g., 37°C)
Procedure:
-
On the day of the experiment, prepare a 10 mM stock solution of this compound.
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold, sterile 0.1 M NaOH to achieve a 10 mM concentration.
-
Gently vortex the tube until the this compound is completely dissolved. Keep the stock solution on ice.
-
Immediately before treating your cells, dilute the 10 mM stock solution to the desired final concentration in your pre-warmed experimental medium (e.g., PBS or cell culture medium).
-
Add the working solution to your cells immediately, as NO release will commence upon dilution into the neutral pH medium.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol describes how to assess the effect of this compound on cell viability using a standard MTT assay.[4][5][6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound working solution in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (vehicle, decomposed donor).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Visualizations
Nitric oxide released from this compound primarily signals through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[8][9][10][11][12][13][14] cGMP then acts as a second messenger, activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a physiological response such as vasodilation.[15][16][17][18][19][20]
Caption: this compound releases NO, activating sGC to produce cGMP, which in turn activates PKG.
This diagram illustrates the logical workflow for conducting a cell-based experiment with this compound, from solution preparation to data analysis, highlighting the critical control groups.
Caption: Experimental workflow for using this compound, emphasizing the importance of controls.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NONOate - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 15. youtube.com [youtube.com]
- 16. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase G activity prevents pathological-level nitric oxide-induced apoptosis and promotes DNA synthesis/cell proliferation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of protein kinase G in nitric oxide- and cGMP-induced relaxation of newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An auto-inhibited state of protein kinase G and implications for selective activation - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues in experiments with NOC-5
Welcome to the technical support center for experiments involving the nitric oxide (NO) donor, NOC-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions for optimal performance?
A1: Proper preparation and storage of this compound are critical for reproducible results. Stock solutions are best prepared in an alkaline solution, such as 0.1 M NaOH, which keeps the compound relatively stable. However, these stock solutions are not suitable for long-term storage. It is recommended to keep the alkaline stock solution on an ice bath and use it within one day. Even when stored at -20°C, the stock solution can degrade by about 5% per day. For experiments requiring consistent NO release, preparing a fresh stock solution for each experiment is the best practice.
Q2: My experimental results with this compound are inconsistent. What are the likely causes?
A2: Inconsistency in results is a common issue and can stem from several factors:
-
Stock Solution Degradation: As mentioned in Q1, this compound stock solutions are unstable. Using a stock solution that is even a day or two old can lead to significantly different nitric oxide release profiles compared to a fresh stock.
-
pH of Experimental Medium: this compound's decomposition to release NO is pH-dependent. The release of NO begins immediately after the alkaline stock solution is added to a sample solution with a physiological pH (e.g., PBS pH 7.4). Ensure your experimental buffer has sufficient buffering capacity to maintain a stable pH after the addition of the alkaline this compound stock.
-
Temperature Fluctuations: The rate of NO release is temperature-dependent. Maintaining a constant and controlled temperature throughout your experiment is crucial for consistent results.
Q3: How can I accurately measure the concentration of nitric oxide (NO) released from this compound in my experiment?
A3: Quantifying NO is challenging due to its short half-life and high reactivity. The most common methods are indirect and have specific limitations:
-
Griess Assay: This colorimetric method measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. It is useful for determining the total amount of NO produced over time but has low sensitivity in complex biological media and can be subject to interference.
-
Electrochemical Sensors (Amperometric Probes): These sensors can provide real-time measurements of NO concentration. However, their signal can be transient and they are sensitive to oxygen levels and other components in complex media, making long-term quantification difficult.
-
Hemoglobin Assay: This highly sensitive method measures the conversion of oxyhemoglobin to methemoglobin by NO. It is suitable for detecting nanomolar concentrations but is limited to the timeframe before the oxyhemoglobin is fully converted.
The choice of method depends on the specific requirements of your experiment (e.g., real-time vs. cumulative measurement, required sensitivity).
Q4: I am observing unexpected cell death in my culture after applying this compound. What are the possible reasons?
A4: Unforeseen cytotoxicity can be due to several factors:
-
High NO Concentration: While NO is a signaling molecule at low concentrations (<100 nM), higher concentrations (>400 nM) can induce pro-apoptotic responses and be cytotoxic. It is crucial to determine the actual NO concentration being delivered to your cells.
-
pH Shift: Adding a relatively large volume of the alkaline (e.g., 0.1 M NaOH) this compound stock solution can increase the pH of your cell culture medium to a level that is toxic to cells. The volume of the stock solution should generally not exceed 1/50th of the sample volume to prevent this.
-
Confounding Cell Culture Issues: Standard cell culture problems like mycoplasma contamination, poor quality of media or serum, or incorrect CO2 levels can cause cell stress and death, which may be mistakenly attributed to the experimental treatment.
Q5: What is the half-life of this compound and how does it impact my experimental design?
A5: The half-life (t½) of this compound, the time it takes for half of the compound to decompose and release NO, is a key parameter. In phosphate-buffered saline (PBS) at pH 7.4 and 22°C, the half-life is 93 minutes. At 37°C in PBS (pH 7.4), the half-life is shorter, approximately 25 minutes. This means that the release of NO is not instantaneous but occurs over a prolonged period. You must consider this release kinetic when designing your experiments. For short-term studies, the initial burst of NO may be most relevant, while for longer-term experiments, the sustained release and subsequent decline in NO concentration must be accounted for.
Troubleshooting Guides
Problem: Inconsistent or Lower-than-Expected NO Release
If you are experiencing variability in the amount of NO released, follow this troubleshooting workflow:
Quantitative Data Summary
Table 1: Half-life of this compound Under Different Conditions
| Parameter | Condition | Half-life (t½) | Source |
| Temperature | 22°C | 93 minutes | |
| Temperature | 37°C | 25 minutes | |
| pH | ≥10.0 | Relatively stable | |
| pH | 7.4 | See temperature data |
Table 2: Comparison of Common NO Quantification Methods
| Method | Principle | Pros | Cons |
| Griess Assay | Measures nitrite (NO₂⁻), a stable NO oxidation product. | Simple, inexpensive, good for cumulative NO measurement. | Indirect measurement, low sensitivity in complex media, potential for interference. |
| Electrochemical Sensor | Amperometric detection of NO. | Real-time measurement, high sensitivity. | Signal can be transient, sensitive to O₂, potential for interference in complex media. |
| Hemoglobin Assay | Measures conversion of oxyhemoglobin to methemoglobin. | Very high sensitivity (nanomolar range). | Limited measurement window (until Hb is consumed), potential interference from other substances. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Ice bath
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 176.2 g/mol .
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
On an ice bath, add the calculated volume of cold, sterile 0.1 M NaOH to the tube.
-
Vortex gently until the this compound is completely dissolved.
-
Keep the stock solution on the ice bath at all times.
-
Crucially, use the stock solution on the same day it is prepared. Do not store for future use.
-
When adding to your experimental medium, ensure the final volume of the stock solution is minimal (e.g., ≤ 1:50) to avoid significant pH changes in your sample.
Protocol 2: Quantification of NO Release using the Griess Assay
Materials:
-
Griess Reagent (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (NaNO₂) standard
-
Experimental samples (e.g., cell culture supernatant)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare a Nitrite Standard Curve: a. Prepare a 1 mM stock solution of sodium nitrite in your experimental buffer. b. Create a series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) to generate a standard curve.
-
Sample Collection: a. At your desired experimental time points after adding this compound, collect an aliquot of your sample medium (e.g., 50 µL).
-
Griess Reaction: a. Add 50 µL of each standard and sample to separate wells of a 96-well plate. b. Add 50 µL of the Griess Reagent to each well. c. Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.
-
Measurement: a. Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculation: a. Subtract the absorbance of the blank (0 µM standard) from all readings. b. Plot the absorbance of the standards versus their known concentrations to create a standard curve. c. Use the equation of the line from your standard curve to calculate the nitrite concentration in your experimental samples, which serves as an indirect measure of the NO produced.
Signaling Pathway and Decomposition Diagrams
Technical Support Center: Navigating NOC-5 Based Assays to Avoid Artifacts
Welcome to the technical support center for NOC-5 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments with the nitric oxide (NO) donor, this compound. By understanding the potential for artifacts and implementing proper controls, you can ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
This compound, or 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a member of the NONOate class of compounds. It spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release two molecules of nitric oxide (NO) per molecule of the parent compound.[1][2] This release does not require enzymatic activation. The decomposition and subsequent NO release are dependent on pH and temperature.[3][4]
Q2: How stable is this compound in solution?
This compound has a half-life of approximately 93 minutes at 22°C in phosphate-buffered saline (PBS) at pH 7.4.[1] Stock solutions of this compound are typically prepared in an alkaline buffer (e.g., 0.1 M NaOH) and can be stored at -20°C for a limited time, though fresh preparation is recommended for optimal performance.[5] Once diluted into physiological buffers or cell culture media, the decomposition and NO release begin immediately.
Q3: What are the common byproducts of this compound decomposition, and do they interfere with assays?
The decomposition of this compound yields the corresponding amine and nitrite (B80452)/nitrate. Generally, the byproducts of NONOates are considered to have minimal interference with cellular activities.[5] However, it is crucial to include proper controls to rule out any potential effects of the decomposed donor molecule or its byproducts in your specific assay system.
Q4: What are the essential controls to include in a this compound experiment?
To ensure that the observed effects are specifically due to nitric oxide, the following controls are critical:
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., 0.1 M NaOH, diluted in media).
-
Inactive Donor Control: A solution of this compound that has been allowed to fully decompose before being added to the experimental system. This accounts for any effects of the parent molecule's byproducts.
-
NO Scavenger Control: Co-treatment with a specific NO scavenger, such as carboxy-PTIO (cPTIO). If the effect of this compound is diminished or abolished in the presence of the scavenger, it strongly indicates that the effect is NO-mediated.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response to this compound
| Potential Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in 0.1 M NaOH immediately before each experiment. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect pH of Experimental Medium | Ensure the pH of your buffer or cell culture medium is at physiological levels (pH 7.2-7.4) to allow for the spontaneous decomposition of this compound.[3] |
| Rapid Inactivation of NO | Nitric oxide is a highly reactive molecule with a short half-life. If your experimental system has high levels of reactive oxygen species (ROS), NO may be rapidly scavenged. Consider measuring ROS levels and, if necessary, including an antioxidant in your experimental design. |
| Cellular Tolerance or Desensitization | Prolonged exposure to NO can lead to cellular tolerance. Design experiments with appropriate timelines and consider intermittent dosing schedules if necessary. |
Issue 2: Suspected Artifacts in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step |
| Direct Reduction of Tetrazolium Dyes | High concentrations of NO or byproducts could potentially reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for cell viability.[6][7] |
| Control: Include a cell-free control where this compound is added to the assay medium with the tetrazolium dye to check for direct reduction. | |
| Alteration of Cellular Redox State | NO can influence the intracellular redox environment, which may affect the activity of mitochondrial dehydrogenases responsible for reducing tetrazolium dyes.[5] |
| Control: Use an alternative cell viability assay that is not based on cellular reducing potential, such as a trypan blue exclusion assay or a crystal violet staining assay. | |
| Interference with Absorbance Reading | The decomposition byproducts of this compound could potentially interfere with the spectrophotometric reading at the wavelength used for formazan quantification. |
| Control: Run a spectral scan of the decomposed this compound solution to identify any absorbance peaks that might overlap with the formazan signal. |
Issue 3: Suspected Artifacts in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound or its Byproducts | The parent this compound molecule or its decomposition products may possess intrinsic fluorescence at the excitation and emission wavelengths of your fluorescent probe.[8] |
| Control: In a cell-free system, measure the fluorescence of this compound and its decomposed byproducts at the relevant wavelengths. | |
| Quenching of Fluorescent Signal | NO or the byproducts of this compound decomposition could quench the fluorescence of your probe, leading to a false-negative result.[9] |
| Control: Perform an in vitro titration of your fluorescent probe with this compound and its decomposed byproducts to assess for quenching effects. | |
| Reaction with Fluorescent Dyes | Nitric oxide is a reactive molecule and could potentially react with and modify the chemical structure of certain fluorescent dyes, altering their spectral properties. |
| Control: Consult the literature for the reactivity of your specific fluorescent probe with nitric oxide. If information is unavailable, consider using a structurally different fluorescent probe for a confirmatory experiment. |
Quantitative Data Summary
The release of nitric oxide from different NONOates varies in terms of half-life and rate of release. This allows for the selection of a suitable donor based on the desired NO concentration profile for a specific experiment.
Table 1: Comparison of Nitric Oxide Release from Various NONOates
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Characteristics | Reference(s) |
| This compound | ~93 minutes (at 22°C) | Moderate and sustained NO release. | [1] |
| MAHMA NONOate | ~1.3 minutes | Rapid burst of NO. | [2] |
| Spermine NONOate | ~73 minutes | Slower and more sustained NO release. | [2] |
| PROLI NONOate | Very short (seconds to minutes) | Very rapid and short-lived NO release. | [3] |
| DETA NONOate | ~20 hours | Very slow and prolonged NO release. | [4] |
Experimental Protocols
Protocol 1: Preparation of Decomposed this compound Control
Objective: To prepare a solution containing the byproducts of this compound decomposition without the presence of active NO, for use as a negative control.
Materials:
-
This compound
-
0.1 M NaOH
-
Physiological buffer or cell culture medium (pH 7.4)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in 0.1 M NaOH at the desired concentration.
-
Dilute the this compound stock solution to the final experimental concentration in the physiological buffer or cell culture medium.
-
Incubate the solution at 37°C for a period of at least 10 half-lives of this compound (approximately 15.5 hours) to ensure complete decomposition.
-
This "inactive donor" solution can now be used as a negative control in your experiments.
Protocol 2: Quantification of Nitrite Production using the Griess Assay
Objective: To indirectly measure the amount of NO released from this compound by quantifying the accumulation of its stable breakdown product, nitrite, in the experimental medium.
Materials:
-
Experimental samples (e.g., cell culture supernatant)
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide (B372717) in acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of sodium nitrite in the same buffer or medium as your experimental samples.
-
In a 96-well plate, add 50 µL of your standards and experimental samples to separate wells.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.[10][11]
Visualizations
Caption: Decomposition pathway of this compound.
Caption: A typical experimental workflow using this compound.
Caption: A decision tree for troubleshooting this compound assays.
Caption: Simplified nitric oxide signaling pathway.
References
- 1. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 5. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
Technical Support Center: Prevention of Premature NOC-5 Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of the nitric oxide (NO) donor, NOC-5. Adherence to these protocols is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or absent biological response to this compound. | 1. Decomposition of this compound stock solution. Stock solutions are unstable, even at low temperatures.[1] 2. Improper storage of solid this compound. Exposure to light and moisture can degrade the compound. 3. Incorrect pH of the experimental medium. this compound decomposition is highly pH-dependent. 4. Reaction with components in the medium. Some media components may react with and quench NO. | 1. Prepare fresh 10 mM stock solutions in 0.1 M NaOH daily. Keep the stock solution on an ice bath during use.[1] 2. Store solid this compound at -20°C, protected from light and moisture. 3. Ensure the final experimental solution is well-buffered. The volume of the alkaline this compound stock should not exceed 1/50th of the total volume to avoid significant pH shifts.[1] 4. Test this compound stability in your specific cell culture medium or buffer. See Experimental Protocol 1. |
| High background signal or unexpected cellular toxicity. | 1. Use of a decomposed this compound solution. Byproducts of decomposition may have biological activity. 2. High concentration of the alkaline stock solution affecting the pH of the medium. A sudden increase in pH can be toxic to cells. | 1. Always use a freshly prepared stock solution. Include a "decomposed this compound" control in your experiments (see Experimental Protocol 2). 2. Adhere to the 1:50 dilution ratio of stock solution to experimental medium. [1] Verify the final pH of your experimental solution after adding the this compound stock. |
| Variability in results between experiments. | 1. Inconsistent age of stock solution. The potency of the stock solution decreases over time.[1] 2. Temperature fluctuations. The rate of NO release is temperature-dependent. 3. Differences in buffer composition. Buffer components can influence the rate of decomposition.[2] | 1. Prepare and use the this compound stock solution on the same day for a set of related experiments. 2. Maintain a consistent temperature for your experiments (e.g., using a water bath or incubator). 3. Use the same buffer composition for all related experiments. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: A stock solution of this compound should be prepared fresh daily at a concentration of 10 mM in 0.1 M sodium hydroxide (B78521) (NaOH).[1] The alkaline conditions prevent premature decomposition.
Q2: How stable is the this compound stock solution?
A2: The stock solution is not very stable, degrading by approximately 5% per day even when stored at -20°C.[1] It is strongly recommended to use the stock solution on the day of preparation. During use, the stock solution should be kept on an ice bath.[1]
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at -20°C and protected from light and moisture.
Q4: What is the half-life of this compound in a physiological solution?
A4: The half-life of this compound is highly dependent on the pH and temperature of the solution. In phosphate-buffered saline (PBS) at pH 7.4 and 22°C, the half-life is approximately 93 minutes. It is important to note that the half-life may vary in different buffers and cell culture media.
Q5: How can I control for the effects of the this compound parent molecule and its byproducts?
A5: It is essential to include a "decomposed" this compound control in your experiments. This involves preparing a solution of this compound and allowing it to fully decompose before adding it to your experimental system. This will help differentiate the effects of nitric oxide from the effects of the parent molecule or its non-NO byproducts.
Data Presentation
The stability of this compound is critically dependent on pH and temperature. The following table summarizes the available quantitative data.
| Parameter | Condition | Value |
| Half-life | PBS (pH 7.4), 22°C | 93 minutes |
| Stock Solution Stability | 0.1 M NaOH, -20°C | ~5% degradation per day[1] |
| Recommended Storage (Solid) | - | -20°C, protected from light and moisture |
| Recommended Stock Solution | - | 10 mM in 0.1 M NaOH (prepare fresh daily)[1] |
Note: The half-life of this compound can be significantly affected by the composition of the buffer or cell culture medium.[2] It is highly recommended to empirically determine the half-life in your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Decomposition Rate by UV-Vis Spectrophotometry
This protocol allows for the determination of the this compound half-life in a specific buffer or medium by monitoring the change in absorbance over time.
Materials:
-
This compound
-
0.1 M NaOH
-
Experimental buffer or medium
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Timer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 0.1 M NaOH.
-
Add a small volume of the this compound stock solution to your experimental buffer in a quartz cuvette to achieve the desired final concentration (e.g., 100 µM). Ensure the stock solution volume is no more than 1/50th of the final volume.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 252 nm at regular intervals (e.g., every 5 minutes) for a period of at least two half-lives.
-
As a blank, use the experimental buffer containing the same concentration of 0.1 M NaOH as the sample.
-
Plot the absorbance at 252 nm versus time.
-
The time at which the absorbance has decreased by 50% of the initial absorbance is the half-life of this compound under those specific conditions.
Protocol 2: Preparation of a Decomposed this compound Control
This control is essential to distinguish the effects of NO from those of the parent molecule or its byproducts.
Materials:
-
This compound stock solution (10 mM in 0.1 M NaOH)
-
Experimental buffer or medium
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the same final concentration that will be used in your experiment.
-
Allow this solution to stand at room temperature for a period equivalent to at least 10 half-lives to ensure complete decomposition (e.g., for a half-life of 93 minutes, allow to decompose for at least 15.5 hours).
-
Use this decomposed solution as a negative control in your experiments.
Protocol 3: Assessment of this compound Purity and Decomposition by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify the intact this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). The exact ratio should be optimized to achieve good separation. A starting point could be 30:70 (v/v) acetonitrile:buffer.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., 0.1 M NaOH).
-
Prepare your experimental samples containing this compound at various time points.
-
Inject the standard and samples onto the HPLC system.
-
Monitor the elution profile at a wavelength of 252 nm.
-
The peak corresponding to the intact this compound will decrease over time, while peaks corresponding to degradation products may appear and increase.
-
Quantify the amount of remaining this compound by comparing the peak area to that of the standard.
Mandatory Visualization
References
Technical Support Center: Impact of pH on NOC-5 Nitric Oxide Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, NOC-5. The information focuses on the critical impact of pH on the rate of NO release.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the nitric oxide (NO) release from this compound?
A1: The rate of NO release from this compound, a diazeniumdiolate (NONOate), is highly dependent on pH. NONOates are relatively stable in basic (alkaline) solutions but spontaneously decompose to release NO in the presence of protons (H+). Therefore, as the pH of the solution decreases (becomes more acidic), the rate of NO release from this compound will increase. Conversely, in alkaline conditions, the decomposition is slower, leading to a more sustained, lower-level release of NO.
Q2: I am observing a much faster or slower NO release than expected. What could be the cause?
A2: Unexpected NO release rates are often due to issues with the pH of your buffer or medium. Verify the pH of your experimental solution immediately before adding this compound. A pH lower than intended will cause a rapid, burst release of NO, while a higher pH will slow down the release. Other factors that can influence the release rate include temperature and the presence of certain transition metals, although pH is the primary determinant for NONOates.
Q3: What is the optimal pH for dissolving and storing this compound stock solutions?
A3: For maximum stability and to prevent premature decomposition, this compound stock solutions should be prepared in a basic buffer, typically at a pH of 10.0, using cold 0.01 M NaOH. These alkaline conditions will minimize the spontaneous release of NO, preserving the integrity of the compound for experimental use. Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be kept on ice and protected from light.
Q4: Can I use this compound in an unbuffered aqueous solution?
A4: It is not recommended. Dissolving this compound in an unbuffered solution like deionized water can lead to unpredictable and difficult-to-reproduce NO release profiles. The decomposition of this compound itself can alter the local pH, further confounding the release kinetics. Always use a well-buffered solution at the desired pH for your experiment to ensure a controlled and reproducible rate of NO release.
Q5: How does temperature influence the pH-dependent NO release from this compound?
A5: Temperature also affects the decomposition rate of this compound. An increase in temperature will accelerate the rate of NO release at any given pH. It is crucial to maintain a constant and controlled temperature throughout your experiment to obtain consistent results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or irreproducible NO release between experiments. | Incorrect or drifting pH of the buffer. | 1. Calibrate your pH meter before each use. 2. Prepare fresh buffer for each experiment. 3. Verify the pH of the experimental solution immediately before adding this compound. |
| Temperature fluctuations. | 1. Use a temperature-controlled water bath or incubator for your experimental setup. 2. Ensure all solutions are equilibrated to the experimental temperature before starting. | |
| Very rapid, short-lived "burst" of NO release. | The pH of the experimental buffer is too acidic. | 1. Remake the buffer, ensuring the correct pH is achieved. 2. Consider using a buffer with a higher pH if a slower, more sustained release is desired. |
| Little to no NO release detected. | The pH of the experimental buffer is too alkaline. | 1. Verify the pH of your buffer. 2. If a more rapid release is needed, use a buffer with a lower pH (e.g., pH 7.4). |
| Degraded this compound stock. | 1. Prepare a fresh stock solution of this compound in cold 0.01 M NaOH (pH 10.0). 2. Avoid repeated freeze-thaw cycles of the solid compound. | |
| Fluorescence signal from DAF-2 assay is unstable or shows high background. | The fluorescence of DAF-2 derivatives can be pH-dependent. | 1. Strictly control the pH of your assay buffer at 7.4.[1] 2. Run appropriate controls, including a blank with DAF-2 in buffer to measure auto-fluorescence.[1] |
Quantitative Data
Experimental Protocols
Methodology for Determining the Impact of pH on this compound NO Release Rate
This protocol describes how to measure the NO release from this compound at different pH values using an NO-specific electrochemical sensor.
Materials:
-
This compound
-
0.01 M Sodium Hydroxide (NaOH), chilled to 4°C
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Hydrochloric acid (HCl) and NaOH for pH adjustment
-
Calibrated NO-specific electrochemical sensor and data acquisition system
-
Temperature-controlled reaction vessel
-
Stir plate and stir bar
-
Calibrated pH meter
Procedure:
-
Buffer Preparation:
-
Prepare a series of the chosen buffer (e.g., PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Adjust the pH of each buffer solution accurately using HCl or NaOH.
-
Equilibrate the buffers to the desired experimental temperature (e.g., 37°C).
-
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions. This typically involves a two-point calibration with a zero NO solution and a standard NO solution of known concentration.
-
-
This compound Stock Solution Preparation:
-
Just before the experiment, prepare a concentrated stock solution of this compound (e.g., 10 mM) in cold 0.01 M NaOH (pH 10.0). Keep the stock solution on ice and protected from light.
-
-
NO Release Measurement:
-
Add a defined volume of the first pH buffer to the temperature-controlled reaction vessel with a stir bar.
-
Place the calibrated NO sensor into the buffer and allow the baseline reading to stabilize.
-
Initiate the experiment by adding a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 10 µM).
-
Record the NO concentration over time until the reading returns to baseline, indicating that all the this compound has decomposed.
-
Repeat this procedure for each of the prepared pH buffers.
-
-
Data Analysis:
-
Plot the NO concentration versus time for each pH value.
-
From these curves, you can determine parameters such as the peak NO concentration, the time to reach the peak, and the half-life (t½) of NO release (the time at which the concentration of released NO is half of its maximum).
-
Visualizations
Caption: Experimental workflow for determining the effect of pH on this compound NO release.
References
Technical Support Center: Long-Term Experiments with NOC-5
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor, NOC-5, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide?
A1: this compound is a chemical compound belonging to the diazeniumdiolate (NONOate) class of nitric oxide donors.[1][2] It is a stable complex that, under physiological conditions (pH 7.4), spontaneously decomposes to release two molecules of nitric oxide (NO) without the need for cofactors.[2][3] This property allows for a controlled and predictable release of NO in experimental systems.
Q2: How should I prepare and store a this compound stock solution for long-term experiments?
A2: A stock solution of this compound should be prepared in a high pH buffer, such as 0.1 M NaOH, to ensure its stability.[2][4] It is recommended to prepare fresh stock solutions daily and keep them on ice, as they can degrade by about 5% per day even when stored at -20°C.[2][4] For long-term experiments, it is crucial to use a freshly prepared stock for each treatment to ensure consistent NO release.
Q3: What is the half-life of this compound and how does it affect my long-term experiment?
A3: The half-life of this compound is approximately 93 minutes at 22°C in a phosphate-buffered saline (PBS) at pH 7.4.[1][3] At 37°C, the half-life is shorter, around 25 minutes.[5] In a long-term experiment, this means that a single dose of this compound will release the majority of its NO within a few hours. To maintain a sustained level of NO, periodic replenishment of the medium with fresh this compound is necessary. The frequency of replenishment will depend on the desired steady-state concentration of NO and the specific requirements of your experimental model.
Q4: Can the byproducts of this compound decomposition be toxic to my cells in a long-term culture?
A4: While NONOates are generally considered to have byproducts that do not interfere with cellular activities, it is always a good practice to include appropriate controls.[2] The parent amine compound of some NONOates has been reported to have toxic effects.[6] Therefore, including a "decomposed" this compound control is recommended. This involves allowing the this compound solution to fully decompose before adding it to your cells to account for any effects of the byproducts alone.
Q5: How can I confirm that the observed effects in my experiment are due to nitric oxide and not other factors?
A5: To ensure the specificity of the NO-mediated effects, several controls are essential:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., 0.1 M NaOH) should be added to the cells at the same concentration as in the treatment group.[7]
-
Inactive Donor Control: Use a solution of this compound that has been allowed to fully decompose before being added to the experiment.[7]
-
NO Scavenger Control: Co-treatment with a specific NO scavenger, such as carboxy-PTIO (cPTIO), can help confirm that the observed effects are indeed mediated by NO.[7] If the effects are diminished in the presence of the scavenger, it provides strong evidence for the role of NO.
Troubleshooting Guide
This section addresses common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological response to this compound. | 1. Degraded this compound stock solution: The stock solution was not freshly prepared or was stored improperly.[2][4] 2. Incorrect pH of the medium: The addition of the alkaline this compound stock solution may have altered the pH of the culture medium.[7] 3. Rapid inactivation of NO: Nitric oxide is a reactive molecule with a very short half-life in biological systems (seconds).[8] | 1. Always prepare a fresh stock solution of this compound in 0.1 M NaOH immediately before use and keep it on ice.[2][4] 2. Monitor the pH of the culture medium after adding the this compound stock solution. If a significant change is observed, use a more concentrated stock solution to minimize the volume added, or adjust the pH of the medium with a sterile buffer.[7] 3. For long-term experiments, a continuous or periodic replenishment of this compound is necessary to maintain a steady-state concentration of NO. |
| Observed effects are not blocked by an NO scavenger. | 1. The effect is not mediated by nitric oxide: The observed effect may be due to the parent this compound molecule or its decomposition byproducts.[9] 2. Insufficient concentration of the scavenger: The concentration of the NO scavenger may not be high enough to effectively quench the amount of NO being released. | 1. Perform control experiments with a decomposed this compound solution to rule out effects from byproducts.[7] 2. Conduct a dose-response experiment with the NO scavenger to determine the optimal concentration required to block the effects of the chosen this compound concentration. |
| Cell death or signs of toxicity in long-term cultures. | 1. High concentration of this compound: The concentration of this compound used may be too high, leading to cytotoxic levels of NO or its reactive nitrogen species.[10] 2. Toxicity of decomposition byproducts: The accumulation of byproducts over a long period might become toxic to the cells.[6] | 1. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration. 2. Include a control with the decomposed this compound solution to assess the toxicity of the byproducts. If toxicity is observed, consider using a lower concentration of this compound or a different NO donor with a longer half-life. |
Experimental Protocols
Protocol 1: Preparation of Decomposed this compound Control
-
Prepare a stock solution of this compound in 0.1 M NaOH as you would for your experimental group.[2][4]
-
Dilute the stock solution to the final working concentration in your cell culture medium.
-
Incubate the diluted solution at 37°C for a period of at least 10 half-lives of this compound (approximately 4-5 hours) to ensure complete decomposition and release of NO.
-
Use this "decomposed" solution as a negative control in your experiment to assess the effects of the this compound byproducts.[7]
Protocol 2: General Long-Term Cell Culture Experiment with this compound
-
Cell Seeding: Plate your cells at an appropriate density to allow for long-term growth without over-confluence.[11][12]
-
Acclimatization: Allow the cells to adhere and acclimatize for 24 hours before starting the treatment.
-
Treatment Initiation:
-
Medium Replenishment: To maintain a sustained release of NO, the medium containing fresh this compound should be replaced at regular intervals. The frequency will depend on the half-life of this compound at 37°C and the experimental goals. A common starting point is to replace the medium every 4-6 hours.
-
Monitoring: Regularly monitor the cells for morphological changes, viability, and the specific biological endpoints of your study.[11][12]
Visualizations
Signaling Pathway
Caption: Canonical nitric oxide signaling pathway in the vasculature.[13][14][15]
Experimental Workflow
Caption: A generalized workflow for a long-term cell culture experiment using this compound.[16][17]
Troubleshooting Logic
Caption: A troubleshooting flowchart for unexpected results with this compound.
References
- 1. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NO Detection NOC 5 | CAS 146724-82-5 Dojindo [dojindo.com]
- 5. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to do a Proper Cell Culture Quick Check | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Basic Process in Cell Culture in General | Basic knowledge | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. cusabio.com [cusabio.com]
- 14. Video: Nitric Oxide Signaling Pathway [jove.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Accelerating Experimental Success Using a Systematic Cell Culture Workflow | Olympus LS [evidentscientific.com]
- 17. ibidi.com [ibidi.com]
Technical Support Center: Ensuring Consistent Nitric Oxide Delivery with NOC-5
Welcome to the technical support center for NOC-5, a diazeniumdiolate-based nitric oxide (NO) donor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: My cells are not showing the expected NO-mediated response. What could be the problem?
Answer: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Improper Storage and Handling: this compound is sensitive to temperature and moisture. Ensure it has been stored at -80°C.[1] Prepare fresh stock solutions for each experiment, as they can degrade over time.[2]
-
Incorrect Stock Solution Preparation: this compound is most stable in alkaline solutions (pH ≥10.0).[1] Prepare stock solutions in 0.1 M NaOH and keep them on ice.
-
Inactivation of NO: Nitric oxide is a reactive molecule with a short half-life. It can be rapidly scavenged by reactive oxygen species. If your experimental system has high levels of oxidative stress, consider including an antioxidant.
-
Insufficient this compound Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific setup.[3]
-
Degraded this compound: If the compound has been stored improperly or is old, it may have degraded. Use a fresh vial of this compound to rule out this possibility.
Question: I am observing inconsistent results between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Use Freshly Prepared Solutions: Always use a freshly prepared stock solution of this compound. Even when stored at -20°C, stock solutions can degrade.[2]
-
Control for pH and Temperature: The rate of NO release from this compound is pH and temperature-dependent.[4][5] Ensure your experimental buffer or medium is well-buffered and maintain a constant temperature.
-
Standardize Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular responses.[6] Standardize these parameters across all experiments.
-
Use a "Spent" Donor Control: To account for the effects of this compound byproducts, prepare a "spent" solution by allowing the this compound to completely decompose (incubate for 5-10 half-lives) before adding it to your cells. Any observed effects from this control can be attributed to the byproducts rather than NO.[7]
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound?
A1: The half-life of this compound is dependent on pH and temperature. In phosphate-buffered saline (PBS) at pH 7.4 and 22°C, the half-life is approximately 93 minutes.[1] At 37°C in PBS (pH 7.4), the half-life is shorter.
Q2: How should I prepare a stock solution of this compound?
A2: Dissolve this compound in 0.1 M NaOH to create a stock solution, typically at a concentration of 10-20 mM. This alkaline solution is relatively stable and can be stored on ice for the duration of an experiment. For longer-term storage, aliquots can be frozen at -20°C, but fresh preparations are recommended for optimal consistency.[7]
Q3: How can I confirm that this compound is releasing NO in my experiment?
A3: You can measure the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in your experimental medium using the Griess assay.[7] Alternatively, for real-time measurements of NO release, an electrochemical NO sensor can be used.[8][9]
Q4: What are the decomposition byproducts of this compound and are they toxic?
A4: The decomposition of diazeniumdiolates like this compound yields the corresponding secondary amine. While specific data on the cytotoxicity of this compound byproducts is limited, it is crucial to control for their potential effects. The use of a "spent" donor control is the most effective way to determine if the byproducts have any biological activity in your experimental system.[7]
Q5: Can I use this compound in cell culture media containing serum?
A5: Yes, but be aware that components in the serum and the culture medium itself can affect the stability and rate of NO release from this compound.[4][5][10] It is advisable to characterize the NO release profile in your specific medium.
Data Presentation
Table 1: Stability and Half-life of this compound
| Condition | Half-life (t½) | Reference |
| PBS (pH 7.4), 22°C | 93 minutes | [1] |
| Alkaline Solution (pH ≥10.0) | Relatively stable | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the this compound powder in 0.1 M NaOH to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Keep the stock solution on ice and protected from light. Use within the same day for best results.
-
Protocol 2: Measuring NO Release using the Griess Assay
-
Materials:
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader
-
Experimental samples (e.g., cell culture supernatant)
-
-
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer or medium as your experimental samples.
-
-
Sample Preparation:
-
Collect the supernatant from your cell cultures treated with this compound at various time points.
-
If the samples contain protein, deproteinize them using a method such as zinc sulfate (B86663) precipitation or ultrafiltration to avoid interference.[11]
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of your standards and samples to individual wells.
-
Freshly mix equal volumes of Griess Reagent A and B.
-
Add 100 µL of the mixed Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your samples.
-
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 7. benchchem.com [benchchem.com]
- 8. shengxingstars.github.io [shengxingstars.github.io]
- 9. imrpress.com [imrpress.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
A Comparative Guide to Nitric Oxide Donors: NOC-5 versus SNAP
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. This guide provides a detailed comparison of two commonly used NO donors: NOC-5, a diazeniumdiolate (NONOate), and S-nitroso-N-acetyl-penicillamine (SNAP), an S-nitrosothiol. This comparison focuses on their chemical properties, NO release kinetics, and biological effects, supported by experimental data.
Mechanism of Nitric Oxide Release
The mechanism by which this compound and SNAP release nitric oxide fundamentally differs, which in turn dictates their kinetic profiles and experimental utility.
This compound belongs to the class of diazeniumdiolates, which are known to release NO spontaneously in aqueous solutions under physiological conditions (pH 7.4, 37°C).[1] The release of NO from this compound is dependent on pH and temperature and follows first-order kinetics.[1] The decomposition of diazeniumdiolates is initiated by protonation, leading to the release of two molecules of NO.[2][3]
SNAP , an S-nitrosothiol, releases NO through different mechanisms. Its decomposition can be initiated by thermal energy or light, leading to the homolytic cleavage of the S-N bond.[1] Additionally, the release of NO from SNAP can be catalyzed by metal ions, particularly copper (I).[1]
Quantitative Comparison of Physicochemical and Kinetic Properties
The distinct chemical nature of this compound and SNAP results in significantly different properties regarding their stability and NO release profiles.
| Property | This compound | SNAP (S-nitroso-N-acetyl-penicillamine) |
| Chemical Class | Diazeniumdiolate (NONOate) | S-Nitrosothiol (RSNO) |
| Molecular Formula | C₆H₁₆N₄O₂ | C₇H₁₂N₂O₄S |
| Molecular Weight | 176.2 g/mol | 220.2 g/mol |
| Mechanism of NO Release | Spontaneous, pH- and temperature-dependent | Thermal, light, and metal-ion catalyzed |
| Half-life (t₁/₂) of NO Release | 93 minutes at 22°C (pH 7.4)[1] | ~37 hours[4] |
| NO Release Profile | Rapid initial release followed by quick decay[1] | Slower, more sustained release[4] |
Comparative Biological Effects
The differences in NO release kinetics between this compound and SNAP influence their biological effects in experimental systems.
-
Vasodilation : Both this compound and SNAP are potent vasodilators due to their ability to release NO, which activates soluble guanylate cyclase in smooth muscle cells. The rapid burst of NO from this compound can induce a strong but potentially short-lived vasodilatory response, while the sustained release from SNAP may lead to a more prolonged effect.
Experimental Protocols
Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solutions.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Note: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard solutions (0-100 µM in culture medium).
-
Cell culture medium (phenol red-free is recommended to avoid color interference).
-
96-well microplate.
-
Microplate reader (absorbance at 540 nm).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare fresh stock solutions of this compound and SNAP. Due to its instability in aqueous solutions, this compound should be dissolved immediately before use. SNAP is more stable.
-
Remove the old medium and treat the cells with fresh medium containing various concentrations of this compound or SNAP. Include an untreated control group.
-
-
Sample Collection:
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 24 hours).
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the freshly mixed Griess Reagent to each 50 µL sample of supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to the plate in duplicate and adding 50 µL of Griess Reagent.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Canonical NO/cGMP signaling pathway activated by NO donors.
Caption: Workflow for comparing this compound and SNAP using the Griess assay.
Conclusion
The choice between this compound and SNAP as an NO donor should be guided by the specific requirements of the experiment. This compound is suitable for studies requiring a rapid, bolus delivery of NO, which may be advantageous for mimicking acute physiological or pathophysiological events. However, its rapid decay necessitates fresh preparation and careful timing of experiments.[1] In contrast, SNAP provides a more stable and sustained release of NO, making it a better choice for longer-term experiments where a consistent, low-level NO concentration is desired.[4] Researchers should also consider the potential confounding effects of the different release mechanisms, such as the influence of light or metal ions on SNAP's decomposition. Ultimately, a thorough understanding of the distinct properties of these donors is essential for the accurate interpretation of experimental outcomes.
References
- 1. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP) increases free radical generation and degrades left ventricular function after myocardial ischemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NOC-5 and Sodium Nitroprusside for Nitric Oxide Research
For researchers in drug development and life sciences, selecting the appropriate nitric oxide (NO) donor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used NO donors: NOC-5 and sodium nitroprusside (SNP). We will objectively evaluate their performance based on their mechanism of action, NO release kinetics, impact on cellular signaling, and potential cytotoxicity, supported by experimental data.
Mechanism of Nitric Oxide Release
The fundamental difference between this compound and sodium nitroprusside lies in their mechanism of NO liberation.
This compound is a NONOate, a class of compounds that spontaneously release nitric oxide under physiological conditions (pH 7.4). This decomposition does not require enzymatic activation or the presence of cofactors. The release of NO from this compound is a first-order reaction, providing a predictable and controlled liberation of NO.
Sodium Nitroprusside (SNP) , in contrast, is a prodrug. Its release of nitric oxide is not spontaneous in a biological system and is dependent on several factors. SNP, a complex of iron with five cyanide ions and a nitrosyl group, requires a one-electron reduction to release NO. This reduction can be facilitated by various cellular components, including sulfhydryl groups present in molecules like cysteine and glutathione. Additionally, SNP is photosensitive and can release NO upon exposure to light. This conditional release mechanism can introduce variability in experimental settings if not carefully controlled. A significant drawback of SNP is the concurrent release of cyanide ions, which can induce cytotoxicity.
Quantitative Comparison of Nitric Oxide Release
A direct comparison of the temporal release profiles of this compound and SNP under identical experimental conditions reveals significant differences in their release kinetics and stability.
| Parameter | This compound | Sodium Nitroprusside (SNP) | Reference |
| Half-life | 93 minutes (at 22°C in PBS, pH 7.4) | ~2 minutes (in circulation) | [1] |
| NO Release Profile | Rapid, high-level release with quick decay | Stable, lower-level, and sustained release | [1] |
| Release Trigger | Spontaneous at physiological pH | Reduction (e.g., by thiols) or light | [2] |
| Byproducts | Amine derivatives | Cyanide ions, methemoglobin | [1] |
Data from a comparative study using NO-sensitive microsensors showed that this compound acts as a high-release donor that decays substantially within days, whereas SNP demonstrates greater stability, releasing consistent, lower levels of NO over the same period.[1]
Impact on Cellular Signaling: The cGMP Pathway
Both this compound and SNP are known to exert their biological effects primarily through the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.
dot
Experimental data from studies on bovine chromaffin cells demonstrates that both SNP and other NO donors can effectively increase intracellular cGMP levels in a time- and concentration-dependent manner. For instance, 100 μM SNP caused a 75-fold increase in cGMP levels after 15 minutes of stimulation.[3] Similarly, studies in vascular smooth muscle cells have shown that SNP treatment leads to a significant accumulation of cGMP.[4]
Cytotoxicity Profile
A critical consideration in the selection of an NO donor is its potential for cytotoxicity.
This compound: The byproducts of this compound decomposition are generally considered to have low biological activity and are less likely to interfere with cellular processes. However, like all NO donors, high concentrations of this compound can lead to nitrosative stress and subsequent cellular damage.
Sodium Nitroprusside (SNP): The primary concern with SNP is the release of five cyanide ions for every molecule of SNP that decomposes to release NO. Cyanide is a potent inhibitor of cellular respiration and can lead to significant cytotoxicity.[5][6] The release of cyanide from SNP is exacerbated by exposure to light.[5][7] In vitro studies on human endothelial cells have shown that the cytotoxicity of SNP is primarily related to the liberation of nitric oxide, but cyanide and other degradation products can also contribute to toxicity.[8] A comparative study in human hepatocellular carcinoma cells found that another NO donor, SIN-1, which also produces superoxide (B77818) and subsequently peroxynitrite, induced much more cytotoxicity than this compound.[6]
Experimental Protocols
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO release by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻).
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Sodium nitrite (for standard curve).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of the NO donor (this compound or SNP) in an appropriate solvent (e.g., for this compound, a stock in 0.1 M NaOH is stable for a short period on ice).
-
Dilute the stock solution to the desired final concentration in PBS (pH 7.4) in the wells of a 96-well plate.
-
Incubate the plate at 37°C for the desired time points to allow for NO release and its conversion to nitrite.
-
Prepare a standard curve of sodium nitrite in PBS (e.g., 0-100 µM).
-
To 50 µL of each sample and standard, add 50 µL of Griess Reagent A.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.[9][10]
dot
Measurement of Cyanide Release from Sodium Nitroprusside
This protocol outlines a method to quantify cyanide released from SNP in an aqueous solution using a cyanide-specific ion electrode.
Materials:
-
Sodium nitroprusside.
-
5% dextrose in water solution.
-
Cyanide-specific ion electrode.
-
pH/ion meter.
-
Light source (e.g., fluorescent light) and light-proof covering.
Procedure:
-
Prepare a solution of sodium nitroprusside in 5% dextrose in water.
-
Divide the solution into two groups: one exposed to a controlled light source and another protected from light.
-
At various time points (e.g., 4, 8, 24, 48, 72 hours), take an aliquot from each group.
-
Measure the cyanide concentration in each aliquot using a cyanide-specific ion electrode calibrated with known standards.
-
Record the cyanide concentrations over time for both the light-exposed and light-protected solutions.[7]
Conclusion
The choice between this compound and sodium nitroprusside as a nitric oxide donor should be guided by the specific requirements of the experiment.
This compound is an excellent choice for studies requiring a predictable and spontaneous release of a high concentration of NO without the confounding effects of cytotoxic byproducts. Its well-defined half-life allows for more controlled experimental conditions.
Sodium nitroprusside may be suitable for applications where a sustained, lower-level release of NO is desired. However, researchers must be vigilant about its light sensitivity and the potential for cyanide toxicity, which can significantly impact cell viability and experimental results. Careful control of light exposure and the inclusion of appropriate controls are essential when using SNP.
For quantitative studies aiming to correlate a specific NO concentration with a biological effect, the distinct release kinetics and byproduct profiles of these two compounds must be carefully considered to ensure accurate and reproducible results.
References
- 1. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on kinetics of nitric oxide released from sodium nitroprusside [journal11.magtechjournal.com]
- 3. [PDF] Photodegradation of Sodium Nitroprusside: Biologic Activity and Cyanide Release | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of sodium nitroprusside: biologic activity and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium nitroprusside and cyanide release: reasons for re-appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cyanide release from sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro toxicity of sodium nitroprusside to human endothelial ECV304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NOC-5 and DETA NONOate for Controlled Nitric Oxide Release in Research
For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide (NO) donors, the choice of agent is critical for experimental success. This guide provides a comprehensive comparison of two commonly used diazeniumdiolate-based NO donors, NOC-5 and DETA NONOate, to aid in the selection of the most appropriate compound for controlled NO release studies.
This comparison delves into the chemical properties, nitric oxide release kinetics, and decomposition byproducts of this compound and DETA NONOate. Detailed experimental protocols for quantifying NO release and a schematic of the canonical NO signaling pathway are also provided to support robust experimental design and data interpretation.
Chemical and Physical Properties
Both this compound and DETA NONOate belong to the class of NONOates, which are known for their ability to spontaneously release nitric oxide in aqueous solutions under physiological conditions. Their decomposition follows first-order kinetics and is dependent on pH and temperature.
| Property | This compound | DETA NONOate |
| Chemical Name | 3-(Aminopropyl)-1-hydroxy-3-isopropyl-2-oxo-1-triazene | (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate |
| Molecular Formula | C6H16N4O2 | C4H13N5O2 |
| Molecular Weight | 176.22 g/mol | 163.18 g/mol |
| Decomposition Byproducts | 3-(Isopropylamino)propylamine, Nitric Oxide | Diethylenetriamine, Nitric Oxide |
Nitric Oxide Release Kinetics
The most significant difference between this compound and DETA NONOate lies in their nitric oxide release kinetics, specifically their half-lives. This dictates the duration and concentration of NO exposure in an experimental setting.
| Parameter | This compound | DETA NONOate |
| Half-life (t½) | 93 minutes (at 22°C, pH 7.4)[1] | 20 hours (at 37°C, pH 7.4)[2] 56 hours (at 22-25°C, pH 7.4)[2] |
| NO Release Profile | Rapid, high-level burst of NO.[1] | Slow, sustained, and prolonged release of NO.[3] |
| Moles of NO Released | Typically 1.5 - 2 moles per mole of parent compound | 2 moles per mole of parent compound[2] |
The following table presents quantitative data on the plateau concentration of nitric oxide released from fresh solutions of this compound at various concentrations in phosphate-buffered saline (PBS) at room temperature (21-24°C).
| This compound Concentration | Plateau NO Concentration (nM) |
| 5 µM | 330 ± 37 |
| 10 µM | 480 ± 49 |
| 20 µM | 657 ± 84 |
| Data from Bradley and Steinert (2015) measured using an NO-sensitive microsensor.[1] |
Due to its significantly longer half-life, DETA NONOate provides a much more stable and prolonged release of lower concentrations of NO over many hours.[3] This makes it suitable for experiments requiring long-term, low-level NO exposure. In contrast, this compound delivers a more acute, higher concentration of NO over a shorter period, which is ideal for studying rapid cellular responses to NO.
Signaling Pathways and Experimental Workflows
Nitric oxide released from donors like this compound and DETA NONOate primarily exerts its biological effects through the canonical NO/cGMP signaling pathway.
Caption: The canonical nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
A typical experimental workflow for comparing the effects of this compound and DETA NONOate in a cell-based assay is outlined below.
Caption: A generalized experimental workflow for comparing the cellular effects of different NO donors.
Experimental Protocols
Accurate quantification of nitric oxide release is crucial for interpreting experimental results. Below are detailed methodologies for two common assays.
Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).
Materials:
-
Griess Reagent:
-
Solution I: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
(Note: Commercially available premixed Griess reagents are also suitable).
-
-
Nitrite standard solution (e.g., sodium nitrite).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-570 nm.
-
Samples containing NO donor in aqueous buffer or cell culture medium.
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Perform serial dilutions of the nitrite standard solution in the same buffer or medium as your samples to create a range of known concentrations (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Incubate your NO donor (this compound or DETA NONOate) in the desired buffer or cell-free medium for the appropriate duration at the desired temperature (e.g., 37°C).
-
At specified time points, collect aliquots of the supernatant.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to individual wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Solution I to each well and mix gently.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution II to each well and mix gently.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer/medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to calculate the nitrite concentration in your samples.
-
Electrochemical Detection of Nitric Oxide
Electrochemical sensors (NO-selective electrodes) allow for the real-time, direct measurement of nitric oxide in solution.
Materials:
-
NO-selective electrode and meter.
-
Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, which releases a known amount of NO upon decomposition in the presence of copper ions).
-
Stirred, temperature-controlled reaction vessel.
-
Data acquisition system.
Procedure:
-
Electrode Calibration:
-
Calibrate the NO electrode according to the manufacturer's instructions using standard solutions of known NO concentration. This typically involves the decomposition of a standard like SNAP in the presence of a catalyst (e.g., CuCl₂).
-
-
Experimental Setup:
-
Place the desired buffer or cell culture medium in the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C) with constant stirring.
-
Immerse the calibrated NO electrode into the solution and allow the baseline reading to stabilize.
-
-
Measurement of NO Release:
-
Add a known concentration of this compound or DETA NONOate to the reaction vessel.
-
Record the change in current (pA) or potential (mV) over time as the NO donor decomposes and releases NO.
-
-
Data Analysis:
-
Convert the recorded electrical signal to NO concentration (nM or µM) using the calibration curve.
-
Plot the NO concentration as a function of time to obtain the release profile. From this profile, parameters such as the peak NO concentration, time to peak, and half-life of release can be determined.
-
Conclusion
The choice between this compound and DETA NONOate for controlled nitric oxide release depends heavily on the specific requirements of the experiment. For studies investigating the effects of a rapid, high-concentration burst of NO, this compound is the more suitable option. Conversely, for experiments requiring a prolonged, low-level, and stable release of NO to mimic physiological or pathological conditions over an extended period, DETA NONOate is the superior choice. Careful consideration of their distinct release kinetics and the use of appropriate analytical methods to quantify NO levels are paramount for obtaining reliable and reproducible data in nitric oxide research.
References
A Comparative Guide to the Cellular Effects of NOC-5 and Other Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the nitric oxide (NO) donor NOC-5 with other commonly used alternatives, including S-nitroso-N-acetylpenicillamine (SNAP), 3-morpholinosydnonimine (SIN-1), and S-nitrosoglutathione (GSNO). This document is intended to assist researchers in selecting the appropriate NO donor for their specific experimental needs by providing supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Executive Summary
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. The transient nature of NO necessitates the use of donor compounds that release NO in a controlled manner. This compound, a member of the NONOate class of NO donors, offers a distinct kinetic profile of NO release. This guide compares this compound to other widely used NO donors—SNAP, SIN-1, and GSNO—across several key cellular effects, including cytotoxicity, apoptosis, and modulation of intracellular signaling pathways.
Comparison of Physicochemical Properties and NO Release Kinetics
The choice of an NO donor is often dictated by its half-life, which determines the duration and concentration of NO exposure in a cellular environment. The table below summarizes the half-lives of this compound and its alternatives.
| NO Donor | Class | Half-life (t½) | Key Characteristics |
| This compound | Diazeniumdiolate (NONOate) | ~5 hours | Spontaneous NO donor with a relatively long half-life. |
| SNAP | S-Nitrosothiol | ~4-6 hours | Releases NO upon decomposition, which can be influenced by light and metal ions. |
| SIN-1 | Sydnonimine | ~1-2 hours | Spontaneously decomposes to release both NO and superoxide. |
| GSNO | S-Nitrosothiol | ~20 minutes to several hours | Endogenous NO carrier; its decomposition is catalyzed by enzymes and metal ions. |
Cellular Effects: A Comparative Analysis
The biological outcome of NO exposure is highly dependent on its concentration and the cellular context. The following sections and tables summarize the comparative effects of this compound and other NO donors on cell viability and apoptosis.
Cell Viability (Cytotoxicity)
The cytotoxic effects of NO donors are often cell-type and concentration-dependent. High concentrations of NO can induce oxidative stress and lead to cell death, while lower concentrations can have cytoprotective effects.
| NO Donor | Cell Line | Concentration | Effect on Cell Viability | Citation |
| This compound | Macrophages | Dose-dependent | Induces apoptosis at high concentrations. | [1] |
| SNAP | Cortical Neurons | 10 µM - 1 mM | Induces cell death in a concentration-dependent manner. | [2] |
| SIN-1 | PC12 cells | 500 µM | Induces cytotoxicity, which can be attenuated by dopamine (B1211576). | [3] |
| GSNO | ECV304 (Endothelial Cells) | 125 - 1000 µM | Inhibits cell proliferation in a dose-dependent manner. | [4][5] |
Apoptosis
NO can modulate apoptosis through both pro-apoptotic and anti-apoptotic mechanisms, depending on the cellular environment and the concentration of NO.
| NO Donor | Cell Line | Concentration | Effect on Apoptosis | Citation |
| This compound | Macrophages | Dose-dependent | Induces apoptosis. | [1] |
| SNAP | Smooth Muscle Cells | Concentration-dependent | Induces apoptosis. | [6] |
| SIN-1 | Human Peripheral Blood Lymphocytes | 0.1 - 15 mM | Induces DNA damage, a hallmark of apoptosis. | [7] |
| GSNO | Human Colon Adenocarcinoma HT 29 cells | 0.5 mM (with Cu2+) | Enhances apoptosis. | [8] |
| GSNO | Thymocytes | < 0.6 mM | Induces apoptosis. | [9] |
| GSNO | Thymocytes | 1 - 2 mM | Suppresses dexamethasone-induced apoptosis. | [9] |
Modulation of Cellular Signaling Pathways
Nitric oxide exerts its diverse biological effects by modulating various intracellular signaling pathways. The primary and most well-understood pathway involves the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP). However, NO can also influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
General Mechanism of Nitric Oxide Donors
The following diagram illustrates the general mechanism by which NO donors release NO and initiate downstream signaling events.
Caption: General mechanism of nitric oxide (NO) donors.
Crosstalk of NO Signaling with MAPK/ERK and PI3K/Akt Pathways
NO signaling is not isolated and exhibits significant crosstalk with other major signaling pathways, leading to a complex and context-dependent cellular response.
Caption: Crosstalk between NO signaling and other key pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of NO donors on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare fresh solutions of this compound, SNAP, SIN-1, and GSNO in the appropriate vehicle (e.g., DMSO or PBS).
-
Treat the cells with a range of concentrations of each NO donor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with NO donors.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of NO donors for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of NO donors on the activation of key signaling proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with NO donors for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines the general workflow for validating the biological effects of this compound and other NO donors on cells.
Caption: A typical workflow for comparing cellular effects of NO donors.
Conclusion
This compound, with its prolonged and spontaneous release of nitric oxide, presents a valuable tool for studying the long-term effects of NO on cellular processes. Its biological effects on cell viability and apoptosis are concentration-dependent and comparable to other commonly used NO donors like SNAP, SIN-1, and GSNO. The choice of a specific NO donor should be carefully considered based on the desired kinetics of NO release and the specific experimental question being addressed. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the potency and efficacy of these compounds. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex roles of nitric oxide in cellular function.
References
- 1. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNAP, a NO donor, induces cortical neuron death by a mechanism in which the caspase pathway is implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SIN-1-induced change in mitochondrial membrane permeability in PC12 cells by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of S-nitrosoglutathione on cell proliferation and DNA synthesis: possible role of glyoxalase I inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIN-1-induced DNA damage in isolated human peripheral blood lymphocytes as assessed by single cell gel electrophoresis (comet assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by S-nitrosoglutathione and Cu2+ or Ni2+ ion through modulation of bax, bad, and bcl-2 proteins in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual role of S-nitrosoglutathione (GSNO) during thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Appropriate Negative Controls for NOC-5 Experiments
In studies utilizing the nitric oxide (NO) donor NOC-5, the inclusion of appropriate negative controls is paramount to ensure that observed biological effects are directly attributable to the release of NO, rather than other factors such as the parent compound, its decomposition byproducts, or alterations in experimental conditions. This guide provides a detailed comparison of the most effective negative controls for this compound experiments, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in designing robust and well-controlled studies.
This compound is a diazeniumdiolate that spontaneously releases NO under physiological conditions (pH 7.4), with a half-life of approximately 93 minutes at 22°C.[1] To distinguish the specific effects of NO from other potential confounding variables, two primary types of negative controls are recommended: a "spent" this compound solution and a nitric oxide scavenger.
Comparison of Negative Controls
A judicious choice of negative control is critical for the unambiguous interpretation of experimental results. The following table summarizes the key characteristics of the two most appropriate negative controls for this compound experiments.
| Control Type | Description | Mechanism of Action | Advantages | Disadvantages |
| "Spent" this compound | A solution of this compound that has been allowed to fully decompose and release all its NO prior to addition to the experimental system. | Contains the byproducts of this compound decomposition but lacks active NO. This controls for any biological effects of the parent molecule or its non-NO byproducts. | Directly controls for the effects of the vehicle and decomposition products. Simple to prepare. | Does not control for unforeseen interactions of NO with the experimental medium. |
| NO Scavenger (e.g., Carboxy-PTIO) | A compound co-administered with this compound that chemically reacts with and neutralizes NO as it is released. | Carboxy-PTIO is a stable radical that stoichiometrically reacts with NO, effectively preventing it from interacting with its biological targets. | Directly demonstrates that the observed effect is due to NO itself. Can be added before or during this compound treatment. | May have off-target effects or its reaction products could have biological activity.[2][3] Can be more expensive than preparing a spent solution. |
Experimental Protocols
Below are detailed protocols for the preparation and use of "spent" this compound and the NO scavenger carboxy-PTIO as negative controls in a typical cell culture experiment.
Protocol 1: Preparation of "Spent" this compound Negative Control
This protocol is designed to create a control solution that contains the decomposition byproducts of this compound but no active NO.[1]
-
Prepare a stock solution of this compound: Dissolve this compound in 0.1 M NaOH to a stock concentration of 10 mM. This alkaline solution is relatively stable.
-
Dilute to working concentration: Dilute the this compound stock solution to the final experimental concentration in the same physiological buffer (e.g., PBS or cell culture medium, pH 7.4) that will be used for the experimental treatment.
-
Incubate for decomposition: Allow this solution to incubate for a period sufficient for complete NO release. A conservative incubation time is 10 half-lives of the NO donor. For this compound, with a half-life of approximately 93 minutes, this would be 930 minutes (15.5 hours) at 22°C. Incubation should be done under the same temperature and light conditions as the main experiment.
-
Use as a negative control: Add the "spent" this compound solution to the cells or tissues in the same volume and manner as the active this compound treatment.
Protocol 2: Use of Carboxy-PTIO as a Negative Control
This protocol describes the use of carboxy-PTIO to scavenge NO released from this compound, thereby demonstrating the NO-dependence of the observed effect.
-
Prepare a stock solution of Carboxy-PTIO: Dissolve carboxy-PTIO in the experimental buffer to a stock concentration (e.g., 10 mM).
-
Pre-treatment with Carboxy-PTIO: Add the carboxy-PTIO stock solution to the experimental system to achieve a final concentration sufficient to scavenge the expected amount of NO released from this compound. A common starting concentration is 100-300 µM.[4] Incubate for a short period (e.g., 15-30 minutes) before adding this compound.
-
Add this compound: Prepare the this compound solution as described in Protocol 1 (steps 1 and 2) and add it to the carboxy-PTIO-pre-treated system.
-
Observe the effect: The biological effect of this compound should be significantly attenuated or completely blocked in the presence of carboxy-PTIO.
Data Presentation
The following table presents representative quantitative data from a hypothetical vasodilation experiment, demonstrating the expected outcomes when using appropriate negative controls with this compound. The data is based on the inhibitory effects of carboxy-PTIO on NO-mediated relaxation as reported in the literature.[4]
| Treatment Group | Concentration | Vessel Relaxation (%) |
| Vehicle Control | N/A | 5 ± 2 |
| This compound | 10 µM | 85 ± 5 |
| "Spent" this compound | 10 µM | 8 ± 3 |
| Carboxy-PTIO alone | 300 µM | 6 ± 2 |
| This compound + Carboxy-PTIO | 10 µM + 300 µM | 12 ± 4 |
Data are presented as mean ± standard deviation.
Mandatory Visualization
The following diagrams illustrate the logical framework for using negative controls in this compound experiments and the expected signaling pathway.
Caption: Experimental workflow for this compound and its negative controls.
Caption: Signaling pathway of this compound and points of negative control intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination by the NO-trapping agent, carboxy-PTIO, between NO and the nitrergic transmitter but not between NO and EDRF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitric Oxide Donors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of different classes of NO donors, supported by experimental data, detailed protocols, and visual representations of key concepts to aid in your research endeavors.
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Due to its gaseous nature and short half-life, direct administration of NO is often impractical.[3] Consequently, a wide variety of NO donor compounds, which release NO under specific conditions, have been developed and are extensively used in biomedical research.[3][4] However, these donors differ significantly in their chemical properties, mechanisms of NO release, kinetics, and potential side effects.[5] This guide aims to provide an objective comparison to assist researchers in selecting the most suitable NO donor for their specific application.
Classification of Nitric Oxide Donors
Nitric oxide donors can be broadly classified based on their chemical structure and the mechanism by which they release NO. These mechanisms can be enzymatic or non-enzymatic, with some compounds requiring cofactors such as thiols or light for activation.[3][6]
Quantitative Comparison of Common Nitric Oxide Donors
The efficacy and biological effects of an NO donor are intrinsically linked to its NO release kinetics. The following table summarizes key quantitative parameters for several commonly used NO donors.
| NO Donor Class | Example | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Typical Effective Concentration Range | Key Characteristics & Byproducts |
| N-Diazeniumdiolates (NONOates) | Diethylamine NONOate (DEA/NO) | ~2 min[7] | ~1.5[7] | 1-100 µM (Vasodilation)[8] | Spontaneous, pH-dependent NO release. Byproducts: diethylamine. |
| Spermine NONOate | ~39 min[7] | ~1.7[7] | 10-500 µM (Antimicrobial)[9] | Slower, more sustained NO release. Byproducts: spermine. | |
| PROLI NONOate | < 1 min[10] | - | 10-100 µM (Biofilm dispersal)[11] | Rapid burst of NO release. | |
| S-Nitrosothiols (RSNOs) | S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | ~4-5 hours | - | 1-100 µM (Vasodilation, Anti-platelet) | Release can be triggered by light, heat, and thiols. |
| S-Nitrosoglutathione (GSNO) | ~5-10 min | - | 10-500 µM (Various) | Endogenously produced; release influenced by enzymes and thiols. | |
| Metal-Nitrosyl Complexes | Sodium Nitroprusside (SNP) | < 2 min[9] | 1 | 0.1-10 µM (Vasodilation)[11] | Rapid NO release, can be light-sensitive. Byproduct: cyanide.[12] |
| Organic Nitrates | Nitroglycerin (GTN) | ~1-3 min (in vivo) | - | 0.1-10 µM (Vasodilation) | Requires enzymatic activation (e.g., mitochondrial aldehyde dehydrogenase). |
Note: Half-lives and NO release rates can be influenced by various factors including temperature, pH, and the presence of other molecules in the experimental system.
The NO-cGMP Signaling Pathway
One of the primary mechanisms by which NO exerts its biological effects is through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, acts as a second messenger to regulate a variety of downstream targets, including protein kinases, ion channels, and phosphodiesterases.[13][14]
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for the comparative evaluation of different NO donors. The following workflow outlines the key steps from experimental design to data interpretation.
References
- 1. Nitric Oxide, Donors, & Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 2. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of nitric oxide from donors with known half-life: a mathematical model for calculating nitric oxide concentrations in aerobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Nitric Oxide Donors: A Comparative Look at Alternatives to NOC-5
For researchers, scientists, and drug development professionals seeking to harness the power of nitric oxide (NO) in their experiments, the choice of an appropriate NO donor is critical. This guide provides a comprehensive comparison of alternative compounds to the commonly used NOC-5, offering insights into their performance based on experimental data. We delve into their mechanisms of action, NO release kinetics, and provide detailed experimental protocols for their evaluation.
Nitric oxide, a fleeting yet vital signaling molecule, plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. The ability to precisely control the delivery of NO is paramount for in vitro and in vivo studies. This compound, a member of the diazeniumdiolate (NONOate) class, is a popular choice for its spontaneous and predictable NO release. However, a diverse array of alternative NO donors exists, each with unique properties that may be better suited for specific research applications. This guide will explore these alternatives, providing a framework for informed selection.
Comparing the Arsenal: A Look at this compound Alternatives
The landscape of NO donors extends beyond this compound to include other NONOates, S-nitrosothiols, sydnonimines, and enzyme-activated compounds. Each class possesses distinct mechanisms of NO release, leading to varied kinetic profiles.
NONOates (Diazeniumdiolates): These compounds spontaneously release NO in a pH-dependent manner. The rate of NO release is dictated by the chemical structure of the parent amine.
-
PAPA NONOate: Similar to this compound, PAPA NONOate offers a relatively fast release of NO.
-
DETA NONOate: In contrast, DETA NONOate is a slow-release donor, providing a sustained delivery of NO over an extended period.
-
PROLI NONOate: For applications requiring a rapid, bolus delivery of NO, PROLI NONOate is an excellent candidate due to its very short half-life.
S-nitrosothiols (RSNOs): This class of compounds, which includes endogenous molecules, releases NO through various mechanisms, often catalyzed by light, heat, or metal ions like copper.
-
S-Nitroso-N-acetyl-DL-penicillamine (SNAP): SNAP is a widely used RSNO with a longer half-life compared to many NONOates, offering a more prolonged NO release.
-
S-Nitrosoglutathione (GSNO): As an endogenous S-nitrosothiol, GSNO is of significant biological interest. Its decomposition and NO release can be influenced by various cellular components.
Sydnonimines: These compounds require metabolic activation to release NO.
-
3-morpholinosydnonimine (SIN-1): SIN-1 is the active metabolite of Molsidomine and is known to generate both NO and superoxide, leading to the formation of peroxynitrite. Its mechanism of NO release is complex and involves oxygen-dependent steps.
-
Molsidomine: This prodrug is converted in the liver to SIN-1, providing a delayed and sustained release of NO in vivo.
Enzyme-Activated NO Donors: A newer class of compounds designed for targeted NO release.
-
JS-K: This prodrug releases NO upon activation by the enzyme Glutathione S-transferase (GST), which is often overexpressed in cancer cells, making it a promising candidate for targeted cancer therapy.
Quantitative Comparison of NO Donor Performance
To facilitate the selection of an appropriate NO donor, the following table summarizes the key quantitative parameters of this compound and its alternatives at physiological pH (7.4) and 37°C.
| Compound Class | NO Donor | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Donor | Release Profile |
| NONOate | This compound | ~93 minutes | 2 | Fast |
| PAPA NONOate | ~15 minutes | 2 | Fast | |
| DETA NONOate | ~20 hours | 2 | Slow | |
| PROLI NONOate | ~1.8 seconds | 2 | Very Fast | |
| S-nitrosothiol | SNAP | ~6 hours | 1 | Moderate |
| GSNO | Hours (variable) | 1 | Variable | |
| Sydnonimine | SIN-1 (active metabolite of Molsidomine) | 1-2 hours | 1 | Moderate |
| Molsidomine (prodrug) | 1.6 ± 0.8 hours (parent compound) | 1 | Slow (requires metabolic activation) | |
| Enzyme-Activated | JS-K | Dependent on enzyme activity | 2 | Targeted (requires GST) |
Key Signaling Pathways Modulated by NO
Nitric oxide exerts its biological effects primarily through two key signaling pathways: the canonical NO-sGC-cGMP pathway and the less defined, yet equally important, S-nitrosylation pathway.
NO-sGC-cGMP Signaling Pathway
The most well-characterized pathway involves the activation of soluble guanylate cyclase (sGC) by NO. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG), ultimately leading to a variety of cellular responses, including smooth muscle relaxation.
Caption: The canonical NO-sGC-cGMP signaling pathway.
S-Nitrosylation Signaling Pathway
S-nitrosylation is a post-translational modification where a nitroso group is added to a cysteine thiol on a target protein, forming an S-nitrosothiol. This modification can alter the protein's function, localization, or stability, thereby regulating a wide range of cellular processes.
Caption: The S-nitrosylation signaling pathway.
Experimental Protocols for Comparing NO Donors
To empirically compare the performance of different NO donors, standardized experimental protocols are essential. Below are detailed methodologies for two key assays: the Griess assay for quantifying total NO release and amperometric sensing for real-time NO measurement.
Experimental Workflow for Comparing NO Donors
A systematic workflow is crucial for obtaining reliable and comparable data when evaluating different NO donors.
Caption: Experimental workflow for comparing NO donors.
Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
(Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and B immediately before use).
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare Standard Curve:
-
Add 50 µL of each NaNO₂ standard solution in duplicate to the wells of a 96-well plate.
-
Add 50 µL of PBS to duplicate wells to serve as a blank.
-
-
Sample Preparation and Incubation:
-
Prepare solutions of each NO donor at the desired concentration in PBS.
-
Incubate the donor solutions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect 50 µL aliquots of each donor solution and transfer to the 96-well plate in duplicate.
-
-
Griess Reaction:
-
Add 50 µL of freshly mixed Griess reagent to all standard and sample wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in each sample.
-
Plot the nitrite concentration versus time for each NO donor to obtain the release profile.
-
Amperometric Measurement of NO Release
Amperometric sensors provide real-time, direct measurement of NO concentration.
Materials:
-
NO-selective amperometric sensor and meter.
-
Calibration solutions of a stable NO donor with a known NO release rate (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, in the presence of CuCl₂).
-
Reaction vessel maintained at 37°C with a stir bar.
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated by bubbling with nitrogen gas.
Protocol:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions using standard solutions of known NO concentration. This typically involves the decomposition of a known amount of an NO donor like SNAP in the presence of a catalyst.
-
-
Experimental Setup:
-
Add a defined volume of deoxygenated PBS to the reaction vessel and allow it to equilibrate to 37°C with gentle stirring.
-
Place the calibrated NO sensor into the buffer and allow the baseline reading to stabilize.
-
-
Measurement of NO Release:
-
Inject a small, precise volume of the NO donor stock solution into the reaction vessel to achieve the desired final concentration.
-
Record the sensor output (current, typically in picoamperes or nanoamperes) over time.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration curve.
-
Plot the NO concentration as a function of time to visualize the release profile.
-
From this plot, determine the maximum concentration (Cmax), the time to reach Cmax (Tmax), and the half-life (t½) of NO release.
-
Conclusion
The selection of an appropriate nitric oxide donor is a critical decision in experimental design. While this compound is a reliable and widely used compound, its alternatives offer a broader range of release kinetics and mechanisms of action that can be leveraged for specific research questions. By understanding the distinct properties of NONOates, S-nitrosothiols, sydnonimines, and enzyme-activated donors, and by employing standardized experimental protocols for their evaluation, researchers can make informed choices to precisely control NO delivery and achieve more robust and reproducible results. This guide provides the foundational knowledge and practical methodologies to navigate the diverse landscape of NO donors and unlock the full potential of nitric oxide in scientific discovery.
A Comparative Guide to the Efficacy of NOC-5 and Other NONOates
This guide provides a detailed comparison of the efficacy of NOC-5 with other diazeniumdiolates (NONOates), a class of nitric oxide (NO) donor compounds. NONOates are widely utilized in biomedical research due to their spontaneous and predictable release of NO under physiological conditions.[1] The choice of a specific NONOate is critical as their efficacy is determined by the rate and amount of NO released, which varies significantly among different compounds.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to aid in the selection of the most appropriate NO donor for specific research applications.
Data Presentation: Quantitative Comparison of NONOates
The following tables summarize key quantitative data on the half-life and NO release characteristics of this compound and other commonly used NONOates.
Table 1: Comparative Half-Lives of Various NONOates
The half-life (t½) of a NONOate is a critical parameter, dictating the duration of NO release. This varies widely from seconds to many hours and is dependent on pH and temperature.[1][4]
| NONOate | Half-Life (t½) at pH 7.4, 37°C | Half-Life (t½) at pH 7.4, 22-25°C | Moles of NO Released per Mole of Parent Compound |
| PROLI NONOate | ~1.8 seconds[1] | - | 2[1] |
| MAHMA NONOate | ~1 minute[1] | ~3.5 minutes[4] | 2[1] |
| DEA NONOate | ~2 minutes[1][5] | ~16 minutes[1][5] | 1.5[1][5] |
| PAPA NONOate | ~15 minutes[1][5] | ~77 minutes[1][6] | 2[1][5] |
| This compound | - | ~93 minutes [6] | - |
| Spermine (B22157) NONOate (SPER/NO) | ~39 minutes[1][5] | ~230 minutes[1][5] | 2[1][5] |
| DPTA NONOate | ~3 hours[1] | ~5 hours[1] | 2[1] |
| DETA NONOate | ~20 hours[1] | ~56 hours[1] | 2[1] |
Table 2: Plateau Nitric Oxide Concentration from Fresh this compound and PAPA NONOate
This compound and PAPA NONOate are known as high-release NO donors.[6] The plateau concentration of NO released from fresh stock solutions in phosphate-buffered saline (PBS) is a measure of their capacity to generate NO rapidly.
| Donor Compound (Fresh Stock in PBS) | 5 µM Concentration | 10 µM Concentration | 20 µM Concentration |
| This compound | 330 ± 37 nM[6] | 480 ± 49 nM[6] | 657 ± 84 nM[6] |
| PAPA NONOate | 292 ± 41 nM[6] | 403 ± 51 nM[6] | 562 ± 91 nM[6] |
Data from experiments conducted at 22°C, pH 7.4.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of NONOate efficacy.
Protocol 1: Measurement of Nitric Oxide Release Using NO-Sensitive Microsensors
This protocol is used to characterize and compare the temporal release profiles of NO from different donor compounds.
Objective: To quantify the concentration and release kinetics of NO from NONOates in an aqueous solution.
Materials:
-
NO donor compounds (e.g., this compound, PAPA NONOate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
NO-sensitive microsensor
-
Data acquisition system (e.g., Powerlab)
-
Calibration solutions (e.g., S-nitroso-N-Acetyl-D,L-Penicillamine in 0.1 M CuCl2 solution)
Procedure:
-
Stock Solution Preparation: Prepare fresh stock solutions of the NONOate donors in an appropriate solvent (e.g., 10 mM NaOH to ensure stability).[4]
-
Sensor Calibration: Calibrate the NO-sensitive microsensor according to the manufacturer's instructions using standard NO solutions.
-
NO Release Measurement:
-
Add a defined volume of PBS (pH 7.4) to a reaction vessel at a controlled temperature (e.g., 22°C or 37°C).
-
Place the calibrated NO microsensor into the PBS to establish a baseline reading.
-
Inject a specific concentration of the NONOate stock solution into the PBS to initiate NO release.
-
Record the change in NO concentration over time using the data acquisition system.[6]
-
-
Data Analysis:
-
Plot the NO concentration (in nM or µM) as a function of time.
-
Determine key parameters such as the peak NO concentration, the time to reach the peak, and the half-life of NO release.[6]
-
Protocol 2: Assessment of Vasorelaxant Properties in Isolated Blood Vessels
This ex vivo protocol assesses the functional effect of NO release from NONOates on vascular smooth muscle relaxation.
Objective: To compare the potency and time-course of vasodilation induced by different NONOates.
Materials:
-
Rat pulmonary arteries or other suitable blood vessels[2]
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 at 37°C
-
Contractile agents (spasmogens) such as phenylephrine (B352888) or endothelin-1[2]
-
NONOate compounds
-
Guanylate cyclase inhibitor (e.g., ODQ) to confirm the mechanism of action[2]
Procedure:
-
Tissue Preparation: Isolate rat pulmonary arteries and cut them into rings. Mount the rings in the organ bath system under optimal tension.
-
Contraction: After an equilibration period, contract the arterial rings with a submaximal concentration of a spasmogen (e.g., phenylephrine).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the NONOate compound to the bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.
-
Time-Course Analysis: For selected concentrations, monitor the onset and duration of the relaxation response over an extended period (e.g., 60 minutes).[2]
-
Mechanism Confirmation: In a separate set of experiments, pre-incubate the arterial rings with a guanylate cyclase inhibitor (ODQ) before adding the NONOate to confirm that the relaxation is mediated by the NO-cGMP pathway.[2]
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the spasmogen.
-
Calculate the EC50 (the concentration of the NONOate that produces 50% of the maximal relaxation) to determine potency.
-
Compare the time to peak relaxation and the duration of the response among different NONOates.[7]
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the key biological pathways and experimental processes discussed.
Caption: Signaling pathway of NO-mediated smooth muscle relaxation.
Caption: Experimental workflow for comparing NONOate efficacy.
Discussion of Comparative Efficacy
The efficacy of a NONOate is intrinsically linked to its chemical structure, which dictates its half-life and the corresponding rate of NO release.[3]
This compound vs. Other High-Release NONOates: this compound, with a half-life of approximately 93 minutes at 22°C, is similar to PAPA NONOate (t½ ≈ 77 min) in that both are considered high-release donors that decay relatively quickly.[6] Experimental data shows that fresh solutions of this compound produce slightly higher plateau concentrations of NO compared to PAPA NONOate at equivalent concentrations.[6] This rapid and high-level NO release makes them suitable for experiments requiring a strong, acute biological response. However, their utility is limited in long-term studies due to the rapid decay of the parent compound, with NO release dropping by over 50% on the second day of stock solution use.[6]
Short vs. Long Half-Life NONOates: In contrast to the rapid release from this compound or PAPA NONOate, compounds like DETA NONOate (t½ ≈ 20 hours at 37°C) provide a slow, sustained release of NO.[1] The choice between a short- and long-acting NONOate depends entirely on the biological question. For instance, in studying vasodilation, a fast-acting donor like MAHMA NONOate (t½ ≈ 1 min) was found to be 10-40 times more potent than the slower-releasing Spermine NONOate (t½ ≈ 73 min).[2] However, the response to Spermine NONOate was far more sustained (>60 minutes) compared to the transient response of MAHMA NONOate (<7 minutes).[2][8] This demonstrates a crucial trade-off between potency and duration of action, which is governed by the NO release kinetics.
Mechanism of Action: The primary mechanism for the biological effects of NONOates, such as vasodilation, is the activation of soluble guanylate cyclase (sGC) by the released NO.[3][7] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G and results in smooth muscle relaxation.[3][9] This pathway is endothelium-independent.[7] Other biological activities, such as antimicrobial and anti-biofilm effects, have also been demonstrated for various NONOates, with efficacy again depending on the concentration and duration of NO exposure.[10][11][12] For example, some studies suggest that Spermine NONOate has a unique NO release pattern that is particularly effective for promoting angiogenesis.[13]
Cytotoxicity: It is important to consider the potential cytotoxicity of NO donors. High concentrations of this compound (e.g., 100 µM) have been shown to induce significant neural cell death in vitro.[14] The cytotoxic effects of NO and its metabolites can sometimes outweigh their genotoxic potential.[15] Therefore, the concentration of the NONOate should be carefully optimized to achieve the desired biological effect while minimizing cellular toxicity.
Conclusion
This compound is a potent, high-release NO donor with a moderately long half-life compared to other rapid-releasing NONOates like PAPA NONOate. Its efficacy is characterized by the rapid generation of high concentrations of NO, making it suitable for studies investigating acute nitrergic signaling. However, for applications requiring sustained, low-level NO release over extended periods, NONOates with longer half-lives, such as Spermine NONOate or DETA NONOate, are more appropriate. The selection of a NONOate must be guided by a clear understanding of the desired NO release kinetics for the specific biological system under investigation. The data and protocols provided in this guide serve as a resource for making an informed decision to advance research in NO-related drug development and cellular signaling.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide/nucleophile complexes: a unique class of nitric oxide-based vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of vascular relaxation induced by the nitric oxide (NO)/nucleophile complexes, a new class of NO-based vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Racial Differences in Nitric Oxide-Dependent Vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A comparative study of NONOate based NO donors: spermine NONOate is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide-induced cytotoxicity attenuation by thiopentone sodium but not pentobarbitone sodium in primary brain cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic versus genotoxic effects of nitric oxide (NO) [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of NOC-5 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular effects of nitric oxide (NO) donors is paramount. This guide provides an objective comparison of NOC-5, a member of the diazeniumdiolate class of NO donors, with other commonly used alternatives. By examining their mechanisms of action, potential off-target effects, and providing detailed experimental protocols, this guide serves as a resource for selecting the appropriate NO donor and designing rigorous experiments to assess the specificity of their effects.
Executive Summary
This compound is a valuable tool for researchers studying the physiological and pathological roles of nitric oxide. Its key advantage lies in the spontaneous and predictable release of NO under physiological conditions, with by-products reported to have minimal interference with cellular activities. However, like all NO donors, understanding its release kinetics, potential for off-target effects, and the distinction between cGMP-dependent and -independent signaling is crucial for accurate data interpretation. This guide provides a framework for these assessments, enabling researchers to confidently evaluate the specificity of this compound's effects in their experimental systems.
Comparative Analysis of Common Nitric Oxide Donors
The selection of an appropriate NO donor is critical and depends on the specific experimental requirements, such as the desired rate and duration of NO release. The following table summarizes the key characteristics of this compound and other frequently used NO donors.
| NO Donor | Class | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Activation | Potential By-products & Off-Target Effects |
| This compound | Diazeniumdiolate | ~5 minutes | ~1.5 - 2 | Spontaneous (pH-dependent) | Amine residue; potential for N-nitrosamine formation under certain conditions, though generally considered to have minimal side effects.[1] |
| PAPA NONOate | Diazeniumdiolate | ~15 minutes | 2 | Spontaneous (pH-dependent) | Polyamines; potential for N-nitrosamine formation. |
| DETA NONOate | Diazeniumdiolate | ~20 hours | 2 | Spontaneous (pH-dependent) | Diethylamine; potential for N-nitrosamine formation. |
| S-Nitroso-N-acetyl-penicillamine (SNAP) | S-Nitrosothiol | ~4-6 hours | 1 | Spontaneous (light and metal-ion sensitive) | N-acetyl-penicillamine disulfide; can participate in transnitrosation reactions.[2] |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | ~5-10 minutes | 1 | Spontaneous (light and metal-ion sensitive) | Glutathione disulfide; can participate in transnitrosation reactions. |
| Sodium Nitroprusside (SNP) | Metal-Nitrosyl Complex | < 2 minutes | 1 | Enzymatic/light-dependent | Cyanide (can lead to significant toxicity), thiocyanate.[3][4][5][6][7] |
Signaling Pathways of Nitric Oxide
The biological effects of nitric oxide are primarily mediated through two distinct pathways: the canonical cGMP-dependent pathway and the less-defined cGMP-independent pathways. The specificity of an NO donor's effect is often determined by its ability to selectively activate one pathway over the other, which can be concentration-dependent.
cGMP-Dependent Signaling Pathway
The most well-characterized signaling cascade initiated by NO involves the activation of soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.
Canonical NO/cGMP signaling pathway.
cGMP-Independent Signaling Pathways
At higher concentrations, or in specific cellular contexts, NO can exert its effects independently of sGC and cGMP.[8][9] These mechanisms often involve direct post-translational modifications of proteins, such as S-nitrosylation of cysteine residues, which can alter protein function, localization, and stability.[10][11] Other cGMP-independent effects include interactions with metalloproteins and the generation of reactive nitrogen species (RNS).
Overview of cGMP-independent NO signaling.
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of this compound's effects, it is essential to perform experiments that can distinguish between on-target (NO-mediated) and potential off-target effects. The following protocols provide a framework for these investigations.
Experimental Workflow for Specificity Assessment
A logical workflow is crucial for systematically evaluating the specificity of an NO donor. This involves comparing the effects of the donor with appropriate controls and inhibitors.
Workflow for assessing NO donor specificity.
Protocol: Comparative Analysis of cGMP Induction by NO Donors in Cultured Cells
This protocol details a method to compare the potency and efficacy of different NO donors in activating the canonical NO-sGC-cGMP signaling pathway.
Objective: To quantify and compare the intracellular cGMP levels in cultured cells following treatment with this compound and other NO donors.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells, or a cell line expressing sGC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound and other NO donors of interest (e.g., PAPA NONOate, SNAP, SNP)
-
Decomposed this compound (prepared by dissolving this compound in cell culture medium and incubating at 37°C for at least 10 half-lives)
-
sGC inhibitor (e.g., ODQ - 1H-[1][12][13]oxadiazolo[4,3-a]quinoxalin-1-one)
-
NO scavenger (e.g., cPTIO - 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX - 3-isobutyl-1-methylxanthine) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment (for inhibitor studies):
-
One hour prior to NO donor treatment, replace the culture medium with fresh medium containing the sGC inhibitor (e.g., 10 µM ODQ) or the NO scavenger (e.g., 100 µM cPTIO).
-
Include a vehicle control group that receives only the solvent for the inhibitor/scavenger.
-
-
Treatment:
-
Prepare fresh stock solutions of all NO donors in an appropriate solvent (e.g., 0.01 M NaOH for this compound).
-
Add a PDE inhibitor (e.g., 100 µM IBMX) to the culture medium 15-30 minutes before adding the NO donors to prevent cGMP degradation.
-
Dilute the NO donor stock solutions to the desired final concentrations in the cell culture medium immediately before addition to the cells.
-
Treat the cells with a range of concentrations for each NO donor, including this compound, the other selected donors, and the decomposed this compound control.
-
Incubate for a predetermined time (e.g., 10-30 minutes), which should be optimized based on the half-life of the NO donor and the cellular response.
-
-
Cell Lysis:
-
At the end of the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add the lysis buffer provided with the cGMP EIA kit to each well and incubate on ice for the recommended time.
-
-
cGMP Measurement:
-
Collect the cell lysates and measure the cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
-
-
Data Analysis:
-
Plot the cGMP concentration as a function of the NO donor concentration to generate dose-response curves.
-
Calculate the EC50 value (the concentration of the donor that produces 50% of the maximal response) for each NO donor.
-
Compare the maximal cGMP induction and the EC50 values between the different NO donors.
-
Assess the effect of the sGC inhibitor and the NO scavenger on cGMP production to confirm the involvement of the NO-sGC pathway.
-
Expected Results:
-
A dose-dependent increase in intracellular cGMP levels in response to active NO donors.
-
No significant increase in cGMP levels in response to the vehicle or decomposed this compound.
-
A significant reduction in cGMP induction in the presence of the sGC inhibitor (ODQ) and the NO scavenger (cPTIO), confirming the specificity of the NO-mediated effect.
-
Different NO donors will exhibit different potencies (EC50 values) and efficacies (maximal cGMP levels).[14]
Conclusion
The specificity of this compound's effects, like any NO donor, is not absolute and requires careful experimental validation. By understanding its chemical properties in comparison to other donors and by employing rigorous experimental designs that include appropriate controls and inhibitors, researchers can confidently dissect the specific role of nitric oxide in their biological systems of interest. The protocols and comparative data presented in this guide provide a solid foundation for achieving this goal, ultimately leading to more robust and reproducible scientific findings.
References
- 1. [PDF] In vitro activation of soluble guanylyl cyclase and nitric oxide release: a comparison of NO donors and NO mimetics. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. openanesthesia.org [openanesthesia.org]
- 4. litfl.com [litfl.com]
- 5. Sodium nitroprusside-induced cyanide intoxication and prevention with sodium thiosulfate prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyanide toxicity of sodium nitroprusside in therapeutic use with and without sodium thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prometheus-lsi.com [prometheus-lsi.com]
- 13. In vitro activation of soluble guanylyl cyclase and nitric oxide release: a comparison of NO donors and NO mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity of NOC-5 Byproducts in Nitric Oxide Assays
For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor NOC-5, a critical understanding of its decomposition byproducts and their potential for cross-reactivity in common NO assays is paramount for data accuracy and interpretation. This guide provides a comprehensive comparison of this compound with alternative NO donors, detailing potential interferences in widely-used detection methods and offering standardized protocols to aid in experimental design.
Introduction to this compound and the Challenge of Byproduct Interference
This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is a valuable tool in biomedical research for its ability to spontaneously release nitric oxide under physiological conditions. However, the decomposition of this compound not only liberates NO but also yields byproducts, primarily the corresponding secondary amine, 3-(1-methylethylamino)propylamine, and potentially N-nitrosamines. These byproducts can interfere with standard nitric oxide detection methodologies, leading to inaccurate quantification and misinterpretation of experimental results. This guide will explore the cross-reactivity of these byproducts in common NO assays and compare the performance of this compound with other nitric oxide donors.
Comparative Analysis of this compound and Alternative Nitric Oxide Donors
The choice of an appropriate NO donor is critical for the specific experimental context. Below is a comparison of this compound with other commonly used NO donors, highlighting their key characteristics.
| Feature | This compound | DETA/NO | S-Nitrosoglutathione (GSNO) | S-Nitroso-N-acetyl-penicillamine (SNAP) |
| Class | Diazeniumdiolate | Diazeniumdiolate | S-Nitrosothiol | S-Nitrosothiol |
| Half-life (pH 7.4, 37°C) | ~3 min | ~20 hours | Minutes to hours (variable) | ~5 hours |
| NO Release Mechanism | Spontaneous, pH-dependent | Spontaneous, pH-dependent | Enzymatic/light/metal-ion dependent | Spontaneous/light/metal-ion dependent |
| Primary Byproducts | 3-(1-methylethylamino)propylamine | Diethylenetriamine | Glutathione disulfide, Glutathione | N-acetylpenicillamine disulfide |
| Potential for N-Nitrosamine Formation | Yes | Yes | Low | Low |
| Known Interferences | Amine byproduct in Griess & fluorescent assays; N-nitrosamine in chemiluminescence | Amine byproduct in Griess & fluorescent assays; N-nitrosamine in chemiluminescence | Thiols can interfere with some assays | Thiols can interfere with some assays |
Cross-Reactivity of this compound Byproducts in Key Nitric Oxide Assays
The accuracy of nitric oxide measurement is highly dependent on the chosen assay and the potential for interference from this compound byproducts.
Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by detecting its stable oxidation product, nitrite (B80452).
Chemiluminescence Detection
Chemiluminescence is a highly sensitive method that directly detects NO gas.
-
Potential Interference: The formation of N-nitrosamine byproducts during this compound decomposition can be a significant source of interference. Some chemiluminescence analyzers can detect N-nitrosamines, leading to a false-positive signal for NO.
Fluorescent Probe Assays (e.g., DAF-2)
Fluorescent probes like 4,5-diaminofluorescein (B163784) (DAF-2) are widely used for the intracellular detection of NO.
-
Potential Interference: The amine byproduct of this compound may exhibit cross-reactivity with some fluorescent probes. Aromatic amines have been shown to react with certain probes, and while the aliphatic amine from this compound is less reactive, the potential for interference, especially at high concentrations, cannot be dismissed.
Experimental Protocols
To ensure reproducibility and accuracy in your research, detailed experimental protocols are provided below for the key assays discussed.
Protocol 1: Griess Assay for Nitrite Quantification
Objective: To quantify the concentration of nitrite, a stable product of NO oxidation, in aqueous samples.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water
-
-
Sodium nitrite standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration of the samples by comparing their absorbance to the standard curve.
Protocol 2: Chemiluminescence Assay for Direct NO Detection
Objective: To directly measure the real-time release of nitric oxide from a sample.
Materials:
-
Chemiluminescence nitric oxide analyzer
-
Nitrogen gas (99.99% pure)
-
Ozone generator (typically integrated into the analyzer)
-
Reaction chamber
-
Calibrated nitric oxide gas standard
Procedure:
-
Calibrate the nitric oxide analyzer according to the manufacturer's instructions using the calibrated NO gas standard.
-
Purge the reaction chamber with nitrogen gas to remove any residual oxygen.
-
Introduce the sample containing the NO donor (e.g., this compound solution) into the reaction chamber.
-
The released NO gas is drawn into the analyzer where it reacts with ozone.
-
The light produced from the chemiluminescent reaction is detected by a photomultiplier tube.
-
The signal is proportional to the concentration of NO in the sample. Record the real-time NO release profile.
Protocol 3: Fluorescent Probe Assay for Intracellular NO Detection
Objective: To visualize and quantify intracellular nitric oxide production using a fluorescent probe.
Materials:
-
Fluorescent NO probe (e.g., DAF-FM diacetate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
Cells of interest
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Wash the cells with PBS.
-
Load the cells with the fluorescent probe (e.g., 5 µM DAF-FM diacetate in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with the NO donor (e.g., this compound) or other experimental conditions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or plate reader.
-
Quantify the change in fluorescence as an indicator of intracellular NO production.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the nitric oxide signaling pathway and a comparative experimental workflow.
Caption: The Nitric Oxide/cGMP Signaling Pathway.
Caption: Comparative Experimental Workflow for Assessing NO Donor Performance.
Conclusion and Recommendations
The selection of an appropriate nitric oxide donor and a corresponding detection assay is a critical decision in experimental design. While this compound is a potent and rapidly acting NO donor, researchers must be cognizant of the potential for its byproducts to interfere with common analytical methods.
Key Recommendations:
-
Assay Validation: When using this compound, it is crucial to perform control experiments with its primary amine byproduct, 3-(1-methylethylamino)propylamine, and where possible, the corresponding N-nitrosamine, to quantify the extent of any cross-reactivity in the chosen assay.
-
Method Selection: For highly sensitive and specific NO quantification, especially when using NONOates like this compound, chemiluminescence is often the preferred method, provided that potential N-nitrosamine interference is addressed, for instance, through chromatographic separation prior to detection.
-
Consider Alternatives: For long-term NO release studies or when byproduct interference is a significant concern, alternative donors such as DETA/NO (for prolonged, stable release) or S-nitrosothiols like GSNO (for more physiologically relevant release mechanisms) should be considered.
-
Thorough Reporting: In publications, it is essential to fully disclose the NO donor and detection methodology used, along with any control experiments performed to account for potential byproduct interference.
By carefully considering these factors, researchers can enhance the accuracy and reliability of their findings in the dynamic and impactful field of nitric oxide research.
A Head-to-Head Comparison of NOC Series Compounds for Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the popular NOC series of nitric oxide (NO) donor compounds. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to NOC Series Compounds
The NOC (N-nitroso) compounds, specifically the NONOates, are a widely utilized class of nitric oxide donors in biomedical research. Their utility stems from their ability to spontaneously release nitric oxide under physiological conditions without the need for enzymatic activation. This predictable decomposition allows for controlled NO delivery in experimental systems. The rate of NO release is a key differentiator among the various NOC compounds, and this is typically characterized by their half-life (t½) in a given buffer system. A single molecule of a NOC compound can release two molecules of NO.[1]
Mechanism of Action
The fundamental mechanism of action for NOC compounds involves their spontaneous, pH-dependent decomposition to release nitric oxide. Once released, NO, a highly reactive gaseous signaling molecule, readily diffuses across cell membranes. A primary downstream target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including vasodilation and neurotransmission.
References
Validating Downstream Targets of NOC-5 Signaling: A Comparative Guide
This guide provides a comprehensive comparison of methodologies and tools for validating the downstream targets of NOC-5, a diazeniumdiolate (NONOate) nitric oxide (NO) donor. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental workflows, compares this compound to alternative NO donors, and provides detailed protocols for target identification and validation.
Overview of this compound Signaling
This compound is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions without the need for cofactors.[1] This property makes this compound a valuable tool for studying NO-mediated signaling in a controlled manner. The primary signaling mechanisms initiated by NO are twofold:
-
S-Nitrosylation: The covalent modification of cysteine thiol groups on target proteins to form S-nitrosothiols (SNOs). This post-translational modification can alter a protein's function, stability, localization, or interaction with other proteins.[2][3]
-
Guanylyl Cyclase Activation: The activation of soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic GMP (cGMP).[4] cGMP then acts as a second messenger, activating downstream pathways, most notably via Protein Kinase G (PKG).
Identifying the specific proteins that are S-nitrosylated in response to this compound is critical to understanding its biological effects and therapeutic potential.
Comparison of Nitric Oxide Donors
Choosing the appropriate NO donor is crucial for experimental success. This compound offers the advantage of spontaneous NO release with minimal side effects from by-products.[2] However, its utility must be compared with other common donors, such as S-nitrosothiols (e.g., GSNO, SNAP) and other NONOates with different release kinetics.
| Feature | This compound | S-Nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosoglutathione (GSNO) | DETA NONOate (NOC-18) |
| Class | Diazeniumdiolate (NONOate) | S-Nitrosothiol (RSNO) | S-Nitrosothiol (RSNO) | Diazeniumdiolate (NONOate) |
| Release Mechanism | Spontaneous, pH-dependent decomposition | Spontaneous; accelerated by light, heat, and thiols[5] | Spontaneous; requires enzymatic decomposition or transnitrosation in vivo | Spontaneous, pH-dependent decomposition |
| Half-life (t½) at pH 7.4, 37°C | ~21 hours (for 0.1 mM solution)[5] | ~37 hours (slow release)[5] | More stable than SNAP under various lab conditions[6] | ~20 hours[5] |
| Advantages | - Spontaneous, cofactor-independent NO release- By-products have low biological activity[2] | - Well-characterized- Can be used for targeted photoactivated release[7] | - Endogenously relevant- Can participate in specific transnitrosation reactions | - Very long half-life allows for sustained NO release[1][8] |
| Limitations | - Stock solution stability is limited (prepare fresh)[2] | - Release rate can be variable- By-products may have biological activity | - Cell permeability can be low- Slower NO donor compared to NONOates | - Very slow release may not be suitable for acute signaling studies |
| Primary Use Case | Controlled, sustained release of pure NO for studying downstream signaling. | General-purpose NO donor for in vitro and cell culture studies. | Studying specific protein-protein transnitrosation and endogenous NO signaling. | Long-term, sustained NO exposure experiments. |
Experimental Workflow for Target Validation
Validating a downstream target of this compound signaling involves a multi-step process, beginning with the global identification of potential targets and culminating in specific functional validation. A common and effective approach for identifying S-nitrosylated proteins is the Biotin-Switch Technique (BST) , followed by proteomic analysis.
Experimental Protocols
Protocol 1: Identification of S-Nitrosylated Proteins via Biotin-Switch Technique (BST)
This protocol is adapted from established methods for specifically labeling S-nitrosylated cysteine residues.[8]
Objective: To identify proteins that are S-nitrosylated in response to this compound treatment.
Materials:
-
Cells or tissue of interest
-
This compound (and vehicle control, e.g., 0.1 M NaOH)
-
Lysis Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine), 1% NP-40, protease inhibitors
-
Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM Methyl methanethiosulfonate (B1239399) (MMTS)
-
Reducing Agent: Ascorbate (final concentration 20 mM)
-
Labeling Reagent: N-[6-(Biotinamido)hexyl]-Iodoacetamide (Biotin-HPDP), 1 mM
-
Streptavidin-agarose beads
-
Wash Buffers and Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Sample Preparation: Treat cells or tissues with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Blocking Free Thiols: Add 4 volumes of Blocking Buffer to the lysate. Incubate at 50°C for 20 minutes with frequent vortexing. This step blocks all free (non-nitrosylated) cysteine residues with MMTS.
-
Protein Precipitation: Remove excess MMTS by precipitating proteins with two volumes of ice-cold acetone (B3395972). Incubate at -20°C for 20 minutes, then centrifuge to pellet proteins. Wash the pellet twice with 70% acetone.
-
Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN + 1% SDS). Add the reducing agent (ascorbate) to specifically reduce the S-nitrosothiol bonds. Immediately add the biotinylating reagent (Biotin-HPDP) to label the newly freed thiol groups. Incubate for 1 hour at room temperature in the dark.
-
Affinity Purification: Precipitate the proteins again with acetone to remove excess biotinylation reagent. Resuspend the pellet in a suitable buffer and incubate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot (for a specific candidate) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for proteome-wide identification.[8]
Protocol 2: Functional Validation via Enzyme Activity Assay
This protocol provides a general framework for testing how S-nitrosylation affects the activity of a candidate enzyme identified via BST.
Objective: To determine if this compound-induced S-nitrosylation of a target enzyme alters its catalytic activity.
Materials:
-
Purified recombinant target enzyme (both wild-type and a version with the target Cys mutated to Ala)
-
This compound and a decomposed this compound control (prepared by leaving the solution at pH 7.4 until NO release ceases)
-
Substrate and cofactors for the enzyme
-
Assay buffer specific to the enzyme
-
Detection reagent/system (e.g., spectrophotometer, fluorometer)
Procedure:
-
Enzyme Treatment: Incubate the purified wild-type enzyme with a range of this compound concentrations (e.g., 1-100 µM) in the assay buffer for a set period (e.g., 30 minutes) at room temperature. Include a control group treated with decomposed this compound.
-
Removal of Excess this compound: Pass the treated enzyme solutions through a desalting column (e.g., Zeba™ Spin Desalting Columns) to remove remaining this compound and its by-products.
-
Activity Assay: Initiate the enzymatic reaction by adding the specific substrate and any necessary cofactors to the treated enzyme.
-
Data Acquisition: Measure the rate of product formation or substrate consumption over time using an appropriate detection method (e.g., absorbance, fluorescence).
-
Comparative Analysis:
-
Compare the activity of the this compound-treated enzyme to the control-treated enzyme. A significant change indicates that NO modulates its function.
-
Repeat steps 1-4 using the Cys-to-Ala mutant enzyme. If the mutant enzyme's activity is not affected by this compound treatment, it confirms that the observed functional change in the wild-type enzyme is mediated through S-nitrosylation of that specific cysteine residue.[2]
-
-
Data Presentation: Plot enzyme activity as a function of this compound concentration to determine the dose-response relationship. Present data for both wild-type and mutant enzymes for clear comparison.
References
- 1. NOC-18 [sigmaaldrich.com]
- 2. NO Detection NOC 12 | CAS 146724-89-2 Dojindo [dojindo.com]
- 3. NO Detection NOC 18 | CAS 146724-94-9 Dojindo [dojindo.com]
- 4. mohua.gov.in [mohua.gov.in]
- 5. NOC-18 | 146724-94-9 [chemicalbook.com]
- 6. Bhutan Airlines [bhutanairlines.bt]
- 7. Station 7 - Combine OverWiki, the original Half-Life wiki and Portal wiki [combineoverwiki.net]
- 8. researchgate.net [researchgate.net]
Confirming the Mode of Action of NOC-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals venturing into new models, this guide provides a comprehensive framework for confirming the mode of action of the nitric oxide (NO) donor, NOC-5. It offers a comparative analysis with alternative NO donors, detailed experimental protocols, and visual aids to facilitate understanding and experimental design.
This compound is a member of the NONOate class of nitric oxide donors, recognized for its spontaneous and predictable release of nitric oxide under physiological conditions without the need for enzymatic activation. This property makes it a valuable tool in studying the diverse roles of NO in biological systems. This guide will equip researchers with the necessary information to rigorously validate its mechanism of action in their specific experimental context.
Comparative Analysis of Nitric oxide Donors
The selection of an appropriate NO donor is critical for experimental success. The ideal donor should release NO at a predictable rate and concentration, with minimal confounding effects from by-products. Below is a comparative table summarizing the key characteristics of this compound and other commonly used NO donors.
| Nitric oxide Donor | Class | Mechanism of NO Release | Half-life (t½) at 37°C, pH 7.4 | Key Characteristics & By-products |
| This compound | NONOate | Spontaneous, pH-dependent | ~93 minutes[1] | Predictable NO release; by-products are polyamines.[1] |
| SNAP | S-nitrosothiol | Spontaneous, catalyzed by light and metal ions | ~6 hours (in the presence of chelators)[2] | Release can be influenced by experimental conditions; by-products include the corresponding thiol.[2] |
| GSNO | S-nitrosothiol | Spontaneous, catalyzed by light and metal ions | Hours[3][4] | Endogenous compound, but stability can be variable.[3][4] |
| PAPA/NO | NONOate | Spontaneous, pH-dependent | ~15 minutes[5] | Rapid and predictable NO release. |
| DETA/NO (NOC-18) | NONOate | Spontaneous, pH-dependent | ~20 hours[6] | Slow and prolonged NO release.[6] |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl | Enzymatic and light-dependent | Minutes | Releases cyanide as a by-product, which can be toxic. |
| Nitroglycerin (GTN) | Organic Nitrate | Enzymatic (requires mitochondrial aldehyde dehydrogenase) | Minutes | Subject to the development of tolerance with prolonged use. |
Experimental Protocols for Confirming Mode of Action
To confirm that the observed effects of this compound in a new model are indeed mediated by nitric oxide, a series of well-defined experiments should be conducted. These typically involve quantifying NO release, measuring the activation of its primary downstream target, soluble guanylate cyclase (sGC), and assessing a relevant physiological response.
Quantification of Nitric Oxide Release: The Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452) (NO₂⁻).
Principle: In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.
Protocol Outline:
-
Sample Preparation: Prepare a stock solution of this compound in an alkaline buffer (e.g., 0.1 M NaOH) to ensure stability. The experimental samples will be the cell culture supernatant, cell lysates, or buffer from an acellular assay to which this compound has been added.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the experimental samples.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (sulfanilamide in an acidic solution) and Solution II (N-(1-naphthyl)ethylenediamine in an acidic solution). Mix equal volumes of the two solutions immediately before use.
-
Reaction: Add the Griess reagent to both the standards and the experimental samples in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at ~540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Measurement of cGMP Activation
The canonical signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). Measuring cGMP levels is a key indicator of NO signaling.
Principle: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used for the quantification of cGMP. These are typically competitive immunoassays where cGMP in the sample competes with a labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of labeled cGMP bound is inversely proportional to the amount of cGMP in the sample.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
Sample Preparation: Prepare the cell lysates according to the kit's instructions. This may involve a centrifugation step to remove cellular debris.
-
ELISA Procedure: Follow the specific instructions of the commercial ELISA kit. This will typically involve adding samples and standards to the antibody-coated plate, followed by the addition of a labeled cGMP conjugate.
-
Washing and Detection: After incubation, the plate is washed to remove unbound reagents. A substrate is then added to develop a colorimetric or chemiluminescent signal.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Calculation: Calculate the cGMP concentration in the samples based on the standard curve provided in the kit. An EC50 value for cGMP activation can be determined by testing a range of this compound concentrations. For comparison, DEA/NO has been shown to have an EC50 of 0.38 ± 0.02 μM for cGMP elevation in bovine chromaffin cells.[1]
Assessment of Vasodilation
A classic physiological response to NO is the relaxation of vascular smooth muscle, leading to vasodilation. This can be assessed ex vivo using isolated blood vessel segments in a myograph system.
Principle: A wire or pressure myograph is used to measure the isometric tension of a small artery segment. The vessel is first pre-constricted with an agonist (e.g., phenylephrine (B352888) or U46619), and then the relaxing effect of cumulative concentrations of this compound is measured.
Protocol Outline:
-
Vessel Preparation: Isolate a small artery (e.g., mesenteric or coronary artery) and mount it in the myograph chamber containing physiological salt solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Equilibration and Viability Check: Allow the vessel to equilibrate under a set tension. Test its viability by inducing contraction with a high potassium solution and relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Pre-constriction: Constrict the vessel to approximately 80% of its maximal response with a vasoconstrictor like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation). For reference, in some studies, the NO donor SNAP has shown vasorelaxation with an EC50 of 38 nM, while GSNO had an EC50 of 158 nM.
Visualizing the Mode of Action
To provide a clear visual representation of the key processes involved, the following diagrams have been generated using the DOT language.
Caption: Canonical signaling pathway of this compound.
Caption: Experimental workflow for confirming this compound's mode of action.
By following the structured approach outlined in this guide, researchers can confidently confirm the mode of action of this compound in their novel experimental models, ensuring the reliability and validity of their findings in the expanding field of nitric oxide research.
References
- 1. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-independent mechanism of airway smooth muscle relaxation induced by S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new pathway of nitric oxide/cyclic GMP signaling involving S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-nitroso-glutathione inhibits platelet activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S‐nitroso‐glutathione inhibits pl... preview & related info | Mendeley [mendeley.com]
Independent Investigations of NOC-5: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of nitric oxide (NO) donors, understanding the nuances of their performance is critical. This guide provides a comparative analysis of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine (NOC-5), a fast-releasing NO donor, alongside other commonly used alternatives. The information presented is based on available experimental data, with a focus on providing a clear, objective comparison to aid in experimental design and compound selection.
Comparative Analysis of Antiplatelet Activity
Nitric oxide is a potent inhibitor of platelet aggregation, a key process in thrombosis. The antiplatelet efficacy of this compound has been investigated and can be compared with other NO donors such as Sodium Nitroprusside (SNP) and S-nitroso-N-acetyl-penicillamine (SNAP).
| Nitric Oxide Donor | Concentration | Agonist | Method | Key Findings |
| This compound | 10 µM | Shear Stress | Haemostatometry | Significantly inhibited shear-induced platelet reactivity in normotensive rats (WKY), but not in stroke-prone spontaneously hypertensive rats (SHRSP).[1] |
| Sodium Nitroprusside (SNP) | 3 µg/kg/min (infusion) | ADP, Epinephrine | Platelet Aggregometry | Dose-related decrease in platelet aggregation.[2] |
| S-nitroso-N-acetyl-penicillamine (SNAP) | 10 µM | Thrombin | ELISA for P-selectin | Inhibited the up-regulation of P-selectin, a marker of platelet activation. |
Nitric Oxide Donor Release Profiles
The temporal release of nitric oxide is a crucial factor influencing the biological activity of NO donors. This compound is characterized as a high-release donor with a relatively short half-life compared to other agents.
| Nitric Oxide Donor | Concentration | Peak NO Release (nM) | Duration of Release |
| This compound | 20 µM | ~1200 | Rapid decay |
| PAPA NONOate | 20 µM | ~1000 | Rapid decay |
| SNAP | 20 µM | ~400 | Slower, more sustained release |
| Sodium Nitroprusside (SNP) | 300 µM | ~150 | Stable, sustained release |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of NO donors.
Shear-Induced Platelet Reactivity Assay (Haemostatometry)
This method assesses platelet function under conditions of high shear stress, mimicking arterial blood flow.
Objective: To measure the effect of this compound on platelet reactivity in response to shear stress.
Materials:
-
Freshly drawn whole blood
-
This compound solution (10 µM final concentration)
-
Haemostatometer
-
Collagen-coated microcapillaries
Procedure:
-
Whole blood is drawn and immediately used to avoid coagulation.
-
The blood sample is incubated with either vehicle or this compound solution for a predetermined time.
-
The treated blood is then perfused through a collagen-coated microcapillary at a high shear rate (e.g., 1800 s⁻¹).
-
The time to occlusion of the capillary is measured, which is inversely proportional to platelet reactivity.
-
Dynamic coagulation can also be assessed by measuring the time to fibrin (B1330869) formation.
Light Transmission Aggregometry (LTA)
LTA is a standard method to measure platelet aggregation in response to various agonists.
Objective: To quantify the inhibitory effect of NO donors on agonist-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
NO donor solutions (e.g., Sodium Nitroprusside)
-
Platelet agonists (e.g., ADP, collagen, epinephrine)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP are prepared from citrated whole blood by differential centrifugation.
-
PRP is placed in a cuvette in the aggregometer and the baseline light transmission is set to 0%. PPP is used to set 100% transmission.
-
The PRP is pre-incubated with the NO donor or vehicle.
-
A platelet agonist is added to the PRP to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
P-selectin Expression Assay (Flow Cytometry)
This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet alpha-granule secretion and activation.
Objective: To determine the effect of NO donors on agonist-induced platelet activation.
Materials:
-
Washed platelets
-
NO donor solutions (e.g., SNAP)
-
Platelet agonists (e.g., thrombin)
-
Fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P)
-
Flow cytometer
Procedure:
-
Washed platelets are prepared from whole blood.
-
Platelets are incubated with the NO donor or vehicle.
-
A platelet agonist is added to stimulate the platelets.
-
The platelets are then incubated with a fluorescently labeled antibody against P-selectin.
-
The fluorescence intensity of the platelets is measured by flow cytometry, which is proportional to the amount of P-selectin expressed on the platelet surface.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and the experimental procedures used to study it.
References
A Comparative Guide to the In Vitro and In Vivo Effects of the Nitric Oxide Donor NOC-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of NOC-5, a well-established nitric oxide (NO) donor. By examining its performance across various experimental settings, this document aims to equip researchers with the necessary data to effectively design and interpret studies utilizing this compound.
I. Vasodilation: Harnessing the Power of Nitric Oxide
Nitric oxide is a potent vasodilator, and this compound serves as a valuable tool for investigating its effects on vascular smooth muscle.
In Vitro Vasodilation
Experimental Protocol: Isolated Rat Aortic Ring Assay
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction: The rings are pre-contracted with a vasoconstrictor, typically phenylephrine (B352888) (1 µM) or KCl (60 mM), to induce a stable tonic contraction.
-
This compound Administration: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded isometrically.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
Quantitative Data: In Vitro Vasodilation of Rat Aorta by this compound
| Parameter | Value | Reference |
| EC50 | ~1-10 µM | [1] |
| Maximal Relaxation | >90% | [1] |
Signaling Pathway: NO/cGMP-Mediated Vasodilation
Caption: this compound releases NO, which activates sGC in smooth muscle cells, leading to vasodilation.
In Vivo Vasodilation (Blood Pressure Reduction)
Experimental Protocol: Blood Pressure Measurement in Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Catheterization: A catheter is implanted into the carotid artery or femoral artery for direct blood pressure measurement.
-
This compound Administration: this compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Data Acquisition: Mean arterial pressure (MAP) is continuously monitored before and after this compound administration.
-
Data Analysis: The dose-dependent decrease in MAP is quantified.
Quantitative Data: In Vivo Blood Pressure Reduction by this compound in Rats
| Dose (mg/kg, i.v.) | Mean Arterial Pressure Reduction (mmHg) | Reference |
| 0.1 | ~10-15 | [2][3] |
| 1 | ~20-30 | [2][3] |
| 10 | ~40-50 | [2][3] |
II. Anti-Cancer Effects: Inducing Apoptosis in Tumor Cells
This compound's ability to release NO makes it a subject of interest in cancer research due to the dual role of NO in either promoting or inhibiting tumor growth, depending on its concentration. At higher concentrations, NO can induce apoptosis in cancer cells.
In Vitro Anti-Cancer Effects
Experimental Protocol: Cancer Cell Viability and Apoptosis Assays
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are cultured in appropriate media.
-
This compound Treatment: Cells are treated with a range of this compound concentrations for 24-72 hours.
-
Viability Assay (MTT Assay): The metabolic activity of the cells, which correlates with viability, is measured using the MTT assay.
-
Apoptosis Assay (Annexin V/PI Staining): Apoptotic and necrotic cells are quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from the viability assay. The percentage of apoptotic cells is determined from the flow cytometry data.
Quantitative Data: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| MCF-7 (Breast Cancer) | ~50-100 | [4][5] |
| A549 (Lung Cancer) | ~75-150 | [4][5] |
| HeLa (Cervical Cancer) | ~60-120 | [6][7] |
Signaling Pathway: NO-Mediated Apoptosis
Caption: High concentrations of NO from this compound can induce apoptosis through mitochondrial pathways.
In Vivo Anti-Cancer Effects
Experimental Protocol: Xenograft Tumor Model in Mice
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
This compound Treatment: Mice are treated with this compound (e.g., intraperitoneal injections) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Quantitative Data: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Dose (mg/kg/day, i.p.) | Tumor Growth Inhibition (%) | Reference |
| MCF-7 Xenograft | 5 | ~40-50 | [8] |
| A549 Xenograft | 10 | ~30-40 | [8] |
III. Anti-Inflammatory Effects: Modulating Macrophage Activity
NO plays a complex role in inflammation. While high levels of NO produced by iNOS can be pro-inflammatory, lower concentrations can have anti-inflammatory effects.
In Vitro Anti-Inflammatory Effects
Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured.
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, including the production of pro-inflammatory cytokines and NO.
-
This compound Treatment: Cells are co-treated with LPS and various concentrations of this compound.
-
Nitrite Measurement (Griess Assay): The production of NO is quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured by ELISA.
-
Data Analysis: The inhibition of NO and cytokine production by this compound is calculated.
Quantitative Data: In Vitro Anti-Inflammatory Effects of this compound
| Parameter | IC50 (µM) | Reference |
| NO Production Inhibition | ~10-50 | [9][10] |
| TNF-α Production Inhibition | ~20-80 | [9][10] |
Signaling Pathway: Inhibition of NF-κB Pathway
Caption: this compound-derived NO can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
In Vivo Anti-Inflammatory Effects
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Edema Induction: An injection of carrageenan into the paw of a mouse induces a localized inflammatory response and edema.
-
This compound Administration: this compound is administered systemically (e.g., i.p.) or locally before or after the carrageenan injection.
-
Paw Volume Measurement: The volume of the paw is measured at different time points using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the this compound treated group is calculated relative to the control group.
Quantitative Data: In Vivo Anti-Inflammatory Effects of this compound
| Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) | Reference |
| 5 | ~20-30 | [11][12] |
| 10 | ~40-50 | [11][12] |
IV. Conclusion
This compound is a versatile research tool that effectively delivers nitric oxide in both in vitro and in vivo settings. Its dose-dependent effects on vasodilation, cancer cell apoptosis, and inflammation are well-documented, although the specific quantitative outcomes can vary depending on the experimental model and conditions. The provided data and protocols in this guide offer a solid foundation for researchers to utilize this compound in their investigations into the multifaceted roles of nitric oxide in physiology and pathology. It is crucial for researchers to carefully consider the dosage and timing of this compound administration to achieve the desired biological effect in their specific experimental context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. cancer cells ic50: Topics by Science.gov [science.gov]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCX 2057, a novel NO-releasing derivative of ferulic acid, suppresses inflammatory and nociceptive responses in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NOC-5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of NOC-5, a diazeniumdiolate and nitric oxide (NO) donor.
This compound and other diazeniumdiolates (NONOates) are valuable research tools for their ability to spontaneously release nitric oxide under physiological conditions. However, their reactivity necessitates specific disposal procedures to ensure laboratory safety and environmental compliance. The primary principle for the safe disposal of this compound is its controlled decomposition into less hazardous byproducts through acidification, with subsequent management of the evolved nitric oxide gas.
Safety First: Hazard Assessment and Personal Protective Equipment
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The primary gaseous byproduct of this compound decomposition is nitric oxide (NO), a toxic gas. Therefore, all disposal procedures must be conducted in a well-ventilated chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of both this compound solutions and the acid used for decomposition. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with this compound. |
| Respiratory Protection | Type N95 dust mask (or equivalent) | Recommended when handling the solid form of this compound to prevent inhalation of airborne particles.[1][2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
Quantitative Data on this compound and Related Compounds
The stability of this compound is highly dependent on pH. Understanding its decomposition kinetics is essential for effective disposal.
Table 2: pH-Dependent Stability of Diazeniumdiolates
| Compound | Condition | Half-life (t½) |
| This compound | PBS (pH 7.4) at 22°C | 93 minutes |
| MAHMA NONOate | pH 7.4 at 37°C | 1 minute |
| MAHMA NONOate | pH 7.4 at 22-25°C | 3 minutes |
| DPTA NONOate | pH 7.4 at 37°C | 3 hours |
| DPTA NONOate | pH 7.4 at 22-25°C | 5 hours |
| General NONOates | pH ≥ 10.0 | Relatively stable |
| General NONOates | pH 5.0 | Almost instantaneous decomposition[3] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the safe decomposition of small quantities of this compound typically used in a laboratory setting.
Experimental Protocol: Controlled Acidification of this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare a dilute acidic solution (e.g., 1 M hydrochloric acid or 1 M citric acid).
-
Prepare a large excess of the acidic solution relative to the amount of this compound to be neutralized. A 10-fold molar excess of acid is recommended.
-
Have a container of an appropriate neutralizing agent for acidic waste (e.g., sodium bicarbonate) readily available.
-
-
Decomposition:
-
If disposing of a solid, dissolve the this compound in a small amount of alkaline solution (e.g., 0.1 M NaOH) in a suitable reaction vessel (e.g., an Erlenmeyer flask). This is because this compound is stable in alkaline solutions.
-
Place the reaction vessel in an ice bath to control any potential exothermic reaction.
-
Slowly and with constant stirring, add the this compound solution to the prepared acidic solution. Do not add the acid to the this compound solution , as this can lead to a rapid, uncontrolled release of nitric oxide.
-
The decomposition of this compound upon acidification is nearly instantaneous.[3] Continue stirring for at least one hour to ensure complete decomposition.
-
-
Management of Gaseous Byproducts:
-
The primary gaseous byproduct is nitric oxide (NO). The chemical fume hood's ventilation is critical for safely diluting and removing this gas.
-
For larger quantities of this compound, or in laboratories with inadequate fume hood ventilation, a gas scrubbing system should be employed. A simple laboratory-scale wet scrubber can be constructed by bubbling the effluent gas through an oxidizing solution, such as a dilute solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate, followed by a neutralizing solution like sodium bicarbonate. This will convert the nitric oxide to less harmful, soluble nitrate (B79036) and nitrite (B80452) salts.
-
-
Final Waste Disposal:
-
After ensuring the decomposition is complete (cessation of any gas evolution), neutralize the remaining acidic solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Dispose of the final neutralized aqueous solution in accordance with local and institutional hazardous waste regulations. This may involve collection in a designated aqueous hazardous waste container.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling NOC-5
For researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor NOC-5, this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 146724-82-5 | [1] |
| Molecular Formula | C₆H₁₆N₄O₂ | [1] |
| Molecular Weight | 176.22 g/mol | |
| Appearance | White crystalline solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [1] |
| Storage | -20°C, protect from light and moisture | [2] |
| Half-life | 93 minutes in PBS (pH 7.4) at 22°C | [1] |
Personal Protective Equipment (PPE)
Given that this compound is a nitric oxide donor and can be hazardous, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is recommended to wear two pairs of nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and aerosols. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If use outside a fume hood is unavoidable, a respiratory protection analysis should be performed by environmental health and safety personnel to determine the appropriate respirator. | This compound releases nitric oxide gas, which is toxic if inhaled.[3][4] |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound, including preparation of stock solutions and dilutions, must be performed in a properly functioning chemical fume hood.[4]
-
Personal Hygiene: Avoid all personal contact. Do not breathe dust or vapor. Wash hands thoroughly after handling.[5]
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare stock solutions in an alkaline buffer (e.g., 0.1 M NaOH) where this compound is more stable.[2] The stock solution should be prepared fresh and kept on ice for use within the same day.[2] When diluting for experiments, add the alkaline stock solution to the buffered experimental medium. The volume of the stock solution should be minimal to avoid significant pH changes in the final solution.[2]
-
Avoid Incompatibilities: Keep away from oxidizing agents, acids, and moisture.[4][5]
Storage:
-
Short-term (Solid): Store at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
Short-term (Stock Solution): Alkaline stock solutions can be stored at -20°C but should ideally be used within one day as they can degrade by about 5% per day.[2]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, preparation date, and appropriate hazard warnings.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Aqueous Waste (including unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[7] The container should be compatible with the aqueous and alkaline nature of the waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional guidelines. |
Experimental Protocols
Preparation of this compound Stock Solution
A detailed methodology for the preparation of a this compound stock solution is crucial for experimental reproducibility.
-
Work in a chemical fume hood.
-
Equilibrate the sealed vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a cold (4°C) 0.1 M NaOH solution to the desired stock concentration (e.g., 10 mM).[2]
-
Vortex briefly to ensure complete dissolution.
-
Keep the stock solution on ice at all times and use it within the same day for optimal results.[2]
Visualizations
This compound Release of Nitric Oxide
The following diagram illustrates the process of this compound releasing nitric oxide under physiological conditions.
Nitric Oxide Signaling Pathway
This diagram outlines the primary signaling pathway activated by nitric oxide released from donors like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NOC 5 - Amerigo Scientific [amerigoscientific.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. purdue.edu [purdue.edu]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. students.umw.edu [students.umw.edu]
- 7. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
